molecular formula C23H31NO4S B1244617 264W94 CAS No. 178259-25-1

264W94

Número de catálogo: B1244617
Número CAS: 178259-25-1
Peso molecular: 417.6 g/mol
Clave InChI: CKFWDLFFXXVSBJ-DHIUTWEWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

178259-25-1

Fórmula molecular

C23H31NO4S

Peso molecular

417.6 g/mol

Nombre IUPAC

(3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine 1,1-dioxide

InChI

InChI=1S/C23H31NO4S/c1-5-7-13-23(6-2)16-29(25,26)21-15-20(28-4)19(27-3)14-18(21)22(24-23)17-11-9-8-10-12-17/h8-12,14-15,22,24H,5-7,13,16H2,1-4H3/t22-,23-/m1/s1

Clave InChI

CKFWDLFFXXVSBJ-DHIUTWEWSA-N

SMILES isomérico

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OC)CC

SMILES canónico

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC

Sinónimos

(3R,5R)-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide
264W 94
264W94

Origen del producto

United States

Foundational & Exploratory

264W94: A Potent Inhibitor of the Ileal Bile Acid Transporter (IBAT)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of 264W94, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IBAT inhibition.

Introduction to IBAT and its Role in Enterohepatic Circulation

The enterohepatic circulation is a critical physiological process for the conservation of bile acids, which are synthesized from cholesterol in the liver and play a vital role in the digestion and absorption of fats and fat-soluble vitamins.[1][2][3][4] After aiding in digestion, the vast majority (approximately 95%) of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation.[1] This efficient recycling is primarily mediated by the Ileal Bile Acid Transporter (IBAT), a key protein expressed on the apical membrane of enterocytes in the distal ileum.

Pharmacological inhibition of IBAT presents a promising therapeutic strategy for various conditions. By blocking the reabsorption of bile acids, IBAT inhibitors increase the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol. This can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels. Furthermore, the increased concentration of bile acids in the colon can have additional physiological effects.

This compound: A Profile of a Specific IBAT Inhibitor

This compound was specifically designed as a potent inhibitor of the Ileal Bile Acid Transporter. Its chemical structure is a key determinant of its high affinity and inhibitory activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against IBAT

ParameterSpecies/SystemSubstrateValue
IC₅₀Rat brush border membrane vesicles[³H]Taurocholic Acid (10 µM)0.24 µM
IC₅₀Monkey brush border membrane vesicles[³H]Taurocholic Acid (10 µM)0.41 µM
KᵢChinese Hamster Ovary (CHO) cells expressing human IBATTaurocholic Acid0.2 µM

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesModelDosageEffect
ED₃₀Rats and MiceDecreased absorption of (75)Se-homocholic acid taurine ((75)SeHCAT)0.02 mg/kg bid30% reduction in absorption
Peak InhibitionRats(75)SeHCAT absorption in the distal small intestine0.1 mg/kg (single dose)97% inhibition at 4 hours
LDL+VLDL ReductionDiet-induced hypercholesterolemic rats-0.03-1.0 mg/kg bidUp to 61% reduction

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the Ileal Bile Acid Transporter. By binding to IBAT, this compound blocks the sodium-dependent uptake of bile acids, such as taurocholic acid, from the intestinal lumen into the enterocytes. This interruption of the enterohepatic circulation of bile acids initiates a cascade of downstream physiological effects.

Signaling Pathway of IBAT Inhibition by this compound

The inhibition of IBAT by this compound triggers a compensatory response in the liver, primarily involving the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.

IBAT_Inhibition_Pathway cluster_intestine Small Intestine Lumen cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Normal Uptake (Blocked) This compound This compound This compound->IBAT Inhibits Portal Vein Portal Vein IBAT->Portal Vein Reduced Bile Acid Reabsorption Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Converted to Bile Acids New Bile Acids New Bile Acids CYP7A1->New Bile Acids Upregulated Synthesis BBMV_Workflow cluster_prep Vesicle Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Isolate distal ileum from rats/monkeys B Homogenize tissue A->B C Differential centrifugation to isolate brush border membranes B->C D Form vesicles C->D E Pre-incubate vesicles with varying concentrations of this compound D->E F Initiate uptake by adding [³H]Taurocholic Acid and Na+ E->F G Stop uptake at a specific time point F->G H Filter and wash vesicles to remove unbound substrate G->H I Quantify radioactivity in vesicles (scintillation counting) H->I J Calculate IC₅₀ value I->J

References

An In-depth Technical Guide to 264W94: An Ileal Bile Acid Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of 264W94, a potent and competitive inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is a benzothiazepine derivative with the following systematic IUPAC name: (-)-(3R, 5R)-trans-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide.[1] Its empirical formula is C23H31NO4S, and it has a molecular weight of 417.569 g/mol .[1]

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and competitive inhibition of the ileal bile acid transporter (IBAT). IBAT is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation. By blocking this transporter, this compound disrupts the recycling of bile acids, leading to their increased excretion in the feces.

This interruption of the enterohepatic circulation of bile acids triggers a compensatory response in the liver. The reduced return of bile acids to the liver upregulates the expression and activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[2] This increased synthesis of new bile acids from cholesterol leads to a depletion of the hepatic cholesterol pool. To replenish this, hepatocytes increase the expression of low-density lipoprotein (LDL) receptors, which enhances the clearance of LDL cholesterol from the bloodstream, ultimately lowering plasma LDL cholesterol levels.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibition of Ileal Bile Acid Transporter (IBAT)

ParameterSpecies/SystemSubstrateValueReference
IC50Rat Brush Border Membrane Vesicles[3H]Taurocholic Acid0.24 µM[2]
IC50Monkey Brush Border Membrane Vesicles[3H]Taurocholic Acid0.41 µM
KiCHO cells expressing human IBATTaurocholic Acid0.2 µM

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelDosageEffectReference
Inhibition of Bile Acid AbsorptionRats and Mice0.02 mg/kg (oral, bid)ED30 for decreased absorption of 75SeHCAT
Peak Inhibition of Bile Acid AbsorptionRats0.1 mg/kg (single oral dose)97% inhibition in the distal small intestine at 4 hours
CYP7A1 InductionRats-4-fold induction of hepatic activity
LDL + VLDL Cholesterol ReductionDiet-induced hypercholesterolemic rats0.03-1.0 mg/kg (bid)Up to 61% reduction

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

264W94_Mechanism_of_Action cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Reabsorption Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion Increased IBAT->Fecal Excretion Reduced Bile Acid Return Reduced Bile Acid Return IBAT->Reduced Bile Acid Return Reduced Return to Liver This compound This compound This compound->IBAT Inhibits Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Substrate Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Increases LDL Receptor LDL Receptor Plasma LDL-C Plasma LDL-C LDL Receptor->Plasma LDL-C Increases Clearance Reduced Bile Acid Return->CYP7A1 Upregulates Reduced Bile Acid Return->LDL Receptor Upregulates

Caption: Mechanism of action of this compound.

In_Vitro_IBAT_Inhibition_Assay_Workflow Start Start Prepare Brush Border\nMembrane Vesicles (BBMVs) Prepare Brush Border Membrane Vesicles (BBMVs) Start->Prepare Brush Border\nMembrane Vesicles (BBMVs) Incubate BBMVs with\n[3H]Taurocholic Acid\nand varying concentrations of this compound Incubate BBMVs with [3H]Taurocholic Acid and varying concentrations of this compound Prepare Brush Border\nMembrane Vesicles (BBMVs)->Incubate BBMVs with\n[3H]Taurocholic Acid\nand varying concentrations of this compound Rapid Filtration to\nstop uptake and separate\nvesicles from medium Rapid Filtration to stop uptake and separate vesicles from medium Incubate BBMVs with\n[3H]Taurocholic Acid\nand varying concentrations of this compound->Rapid Filtration to\nstop uptake and separate\nvesicles from medium Measure Radioactivity\nin vesicles Measure Radioactivity in vesicles Rapid Filtration to\nstop uptake and separate\nvesicles from medium->Measure Radioactivity\nin vesicles Calculate % Inhibition Calculate % Inhibition Measure Radioactivity\nin vesicles->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value End End Determine IC50 Value->End

Caption: In Vitro IBAT Inhibition Assay Workflow.

Experimental Protocols

In Vitro IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound on the sodium-dependent uptake of taurocholic acid in rat intestinal brush border membrane vesicles.

Materials:

  • Rat small intestine

  • Buffer A: 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1

  • Buffer B: 150 mM mannitol, 2.5 mM EGTA, 6 mM Tris-HCl, pH 7.1

  • Buffer C: 100 mM mannitol, 100 mM KCl, 1 mM MgSO4, 50 mM HEPES-Tris, pH 7.5

  • [3H]Taurocholic acid

  • This compound solutions of varying concentrations

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation of Brush Border Membrane Vesicles (BBMVs):

    • Excise the small intestine from euthanized rats and flush with ice-cold saline.

    • Scrape the mucosa and homogenize in Buffer A.

    • Perform differential centrifugation to enrich for brush border membranes. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed spin to pellet the crude membrane fraction.

    • Resuspend the pellet in Buffer B and add MgCl2 to a final concentration of 10 mM to precipitate basolateral membranes.

    • Centrifuge to pellet the precipitated membranes, and collect the supernatant containing the BBMVs.

    • Pellet the BBMVs by ultracentrifugation and resuspend in Buffer C.

    • Determine the protein concentration of the vesicle suspension.

  • Taurocholate Uptake Assay:

    • Pre-incubate the BBMVs (typically 50-100 µg of protein) at 37°C.

    • Prepare incubation solutions containing Buffer C, [3H]Taurocholic acid (e.g., 10 µM), and varying concentrations of this compound or vehicle control. The incubation buffer should contain an inwardly directed Na+ gradient (e.g., 100 mM NaCl) to drive uptake.

    • Initiate the uptake by adding the BBMV suspension to the incubation solution.

    • After a short incubation period (e.g., 15-60 seconds, determined from time-course experiments to be in the linear range of uptake), terminate the reaction by adding a large volume of ice-cold stop buffer (e.g., Buffer C without NaCl).

    • Rapidly filter the mixture through a 0.45 µm filter to separate the vesicles from the incubation medium.

    • Wash the filter with ice-cold stop buffer to remove non-transported radioactivity.

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay

This protocol describes a common method for measuring CYP7A1 activity in liver microsomes by quantifying the formation of its product, 7α-hydroxycholesterol.

Materials:

  • Liver tissue

  • Homogenization buffer: e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.15 M KCl, 1 mM EDTA, and 1 mM DTT.

  • Microsome resuspension buffer: e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Cholesterol substrate (solubilized with a detergent like β-cyclodextrin)

  • 7α-hydroxycholesterol standard

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Preparation of Liver Microsomes:

    • Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris, nuclei, and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet by resuspending in homogenization buffer and repeating the ultracentrifugation step.

    • Resuspend the final microsomal pellet in resuspension buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a reaction tube, combine liver microsomes (e.g., 0.5 mg/mL protein), the NADPH regenerating system, and buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the cholesterol substrate.

    • Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) and an internal standard.

    • Vortex to extract the sterols and centrifuge to separate the organic and aqueous phases.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantification of 7α-hydroxycholesterol:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of 7α-hydroxycholesterol formed.

    • Create a standard curve using known concentrations of 7α-hydroxycholesterol to determine the concentration in the samples.

    • Calculate the CYP7A1 activity, typically expressed as pmol of 7α-hydroxycholesterol formed per minute per mg of microsomal protein.

In Vivo Measurement of Bile Acid Absorption using 75Se-homocholic acid taurine (75SeHCAT)

This protocol provides a general outline for assessing the in vivo effect of this compound on bile acid absorption in rats using the radiolabeled bile acid analog, 75SeHCAT.

Materials:

  • Male Wistar rats

  • This compound formulated for oral administration

  • 75Se-homocholic acid taurine (75SeHCAT) capsules

  • Gamma counter or whole-body counter

  • Metabolic cages for feces collection

Procedure:

  • Animal Dosing and Administration of 75SeHCAT:

    • Acclimatize rats to individual housing in metabolic cages.

    • Administer this compound or vehicle control orally to the rats at the desired dose(s) and frequency.

    • At a specified time relative to the this compound administration, administer a single oral dose of 75SeHCAT.

  • Measurement of 75SeHCAT Retention/Excretion:

    • Whole-Body Counting: At various time points after 75SeHCAT administration (e.g., 0, 24, 48, 72 hours), measure the whole-body radioactivity of each rat using a gamma counter. The initial measurement at time 0 is considered 100% retention.

    • Fecal Excretion: Alternatively, collect feces from the metabolic cages over a defined period (e.g., 72 hours). Homogenize the collected feces and measure the total radioactivity excreted.

  • Data Analysis:

    • Whole-Body Retention: Calculate the percentage of the initial 75SeHCAT dose retained at each time point. A lower retention in the this compound-treated group compared to the control group indicates inhibition of bile acid absorption.

    • Fecal Excretion: Calculate the percentage of the administered 75SeHCAT dose excreted in the feces. A higher excretion in the this compound-treated group compared to the control group indicates inhibition of bile acid absorption.

    • The ED30 (the dose required to produce 30% of the maximal effect) can be determined by testing a range of this compound doses.

Conclusion

This compound is a potent and specific inhibitor of the ileal bile acid transporter with a well-defined mechanism of action that leads to a significant reduction in LDL cholesterol. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the fields of dyslipidemia, cardiovascular disease, and bile acid metabolism. Further investigation into the long-term efficacy and safety of this compound and other IBAT inhibitors is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of 264W94, a Potent Inhibitor of the Ileal Bile Acid Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 264W94, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This compound has demonstrated significant potential in preclinical studies for the treatment of hypercholesterolemia and other metabolic disorders. This document details its mechanism of action, key in vitro and in vivo data, a summary of its synthesis pathway, and detailed experimental protocols for its evaluation.

Introduction

The enterohepatic circulation of bile acids is a critical physiological process for the absorption of dietary fats and the regulation of cholesterol homeostasis. The Ileal Bile Acid Transporter (IBAT), a sodium-dependent transporter located in the terminal ileum, is responsible for the reabsorption of approximately 95% of bile acids. Inhibition of IBAT presents a promising therapeutic strategy for lowering circulating cholesterol levels. By blocking bile acid reabsorption, IBAT inhibitors increase the fecal excretion of bile acids, which in turn stimulates the hepatic conversion of cholesterol into new bile acids, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This increased demand for cholesterol leads to a reduction in plasma LDL-cholesterol levels.

This compound, with the chemical name (-)-(3R,5R)-trans-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide, was discovered as a potent and selective inhibitor of IBAT. This guide will delve into the scientific data and methodologies related to this promising compound.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of IBAT through dedicated screening and medicinal chemistry efforts. Its primary mechanism of action is the competitive inhibition of the sodium-dependent uptake of bile acids in the terminal ileum. This interruption of the enterohepatic circulation of bile acids leads to a cascade of downstream effects, ultimately resulting in a significant reduction in plasma cholesterol.

Signaling Pathway of this compound Action

IBAT_Assay_Workflow Cell Seeding Seed IBAT-expressing cells in 96-well plates Pre-incubation Pre-incubate cells with This compound or vehicle Cell Seeding->Pre-incubation Substrate Addition Add [³H]taurocholic acid (e.g., 10 µM) Pre-incubation->Substrate Addition Incubation Incubate at 37°C for a defined time (e.g., 10 min) Substrate Addition->Incubation Wash Wash cells with ice-cold buffer to stop uptake Incubation->Wash Lysis Lyse cells Wash->Lysis Scintillation Counting Measure radioactivity using a scintillation counter Lysis->Scintillation Counting Data Analysis Calculate % inhibition and IC₅₀ Scintillation Counting->Data Analysis InVivo_Workflow Acclimatization Acclimatize male Wistar rats for 1 week Induction Induce hypercholesterolemia with a high-cholesterol diet for 2-4 weeks Acclimatization->Induction Grouping Randomly assign rats to treatment groups (Vehicle, this compound low dose, high dose) Induction->Grouping Treatment Administer this compound or vehicle orally (e.g., bid) for a specified duration (e.g., 2 weeks) Grouping->Treatment Monitoring Monitor body weight and food intake Treatment->Monitoring Sample Collection Collect blood samples at baseline and end of study. Collect liver tissue at sacrifice. Monitoring->Sample Collection Biochemical Analysis Analyze serum for LDL-C, VLDL-C, HDL-C, and total cholesterol. Analyze liver for CYP7A1 activity. Sample Collection->Biochemical Analysis Data Analysis Statistical analysis of the results Biochemical Analysis->Data Analysis

The Potent and Selective Ileal Bile Acid Transporter Inhibitor 264W94: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Research Applications of 264W94

Abstract

This compound is a potent, orally active, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This interruption triggers a cascade of physiological responses, making this compound a valuable tool for investigating lipid and glucose metabolism. This technical guide provides a comprehensive overview of the primary research applications of this compound, its mechanism of action, detailed experimental protocols derived from published studies, and key quantitative data.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of bile acids are reabsorbed in the terminal ileum via the ileal bile acid transporter (IBAT) and returned to the liver through the portal circulation, a process known as enterohepatic circulation.[1] this compound was developed as a potent inhibitor of IBAT, and its primary research application lies in its ability to modulate this pathway.[2] By inhibiting IBAT, this compound increases the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[2][3] This mechanism forms the basis of its cholesterol-lowering effects. Furthermore, the increased concentration of bile acids in the colon has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, highlighting the potential of this compound in diabetes research.[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of the ileal bile acid transporter. This leads to a series of downstream effects that impact both cholesterol and glucose metabolism.

Impact on Cholesterol Metabolism

Inhibition of IBAT by this compound reduces the return of bile acids to the liver. This decrease in hepatic bile acid concentration relieves the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. The resulting upregulation of CYP7A1 activity leads to an increased conversion of hepatic cholesterol into bile acids. To meet the increased demand for cholesterol, hepatocytes upregulate the expression of LDL receptors, leading to increased clearance of LDL cholesterol from the circulation.

Impact on Glucose Metabolism

The increased flow of bile acids into the colon due to IBAT inhibition leads to the activation of Takeda G-protein-coupled receptor 5 (TGR5) on enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to improved glycemic control.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterSpeciesSystemValueReference
IC50RatBrush Border Membrane Vesicles0.24 µM
IC50MonkeyBrush Border Membrane Vesicles0.41 µM
KiHumanCHO Cells Expressing IBAT0.2 µM

Table 2: In Vivo Efficacy of this compound in Animal Models

ParameterAnimal ModelDoseEffectReference
ED30 (TC analog absorption)Rats and Mice0.02 mg/kg bidDecreased absorption
LDL+VLDL Cholesterol ReductionHypercholesterolemic Rats0.03-1.0 mg/kg bidUp to 61% reduction
Fecal Bile Acid ConcentrationZucker Diabetic Fatty (ZDF) RatsED50 of 0.15 mg/kgUp to 6.5-fold increase
Plasma Total GLP-1Zucker Diabetic Fatty (ZDF) Rats1 and 10 mg/kgUp to 50% increase

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

In Vitro IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

This protocol is designed to determine the in vitro potency of this compound in inhibiting the sodium-dependent uptake of a labeled bile acid into BBMVs isolated from the rat or monkey ileum.

Methodology:

  • Isolation of BBMVs: Isolate BBMVs from the distal ileum of rats or monkeys using a magnesium precipitation method.

  • Vesicle Characterization: Characterize the purity of the BBMV preparation by measuring the enrichment of marker enzymes such as alkaline phosphatase.

  • Uptake Assay:

    • Pre-incubate the BBMVs with varying concentrations of this compound or vehicle control.

    • Initiate the uptake of radiolabeled taurocholic acid (e.g., [³H]taurocholic acid) by adding it to the vesicle suspension in the presence of a sodium gradient.

    • Incubate for a specified time (e.g., 1-5 minutes) at 37°C.

    • Stop the uptake by adding an ice-cold stop buffer.

    • Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.

    • Wash the filters with ice-cold stop buffer to remove non-specifically bound radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of sodium-dependent taurocholic acid uptake for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Bile Acid Absorption

This protocol describes an in vivo method to assess the effect of this compound on the absorption of a bile acid analog in rats or mice.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer this compound or vehicle control orally to the animals.

  • Tracer Administration: After a specified time following drug administration, orally administer a radiolabeled bile acid analog, such as 23,25-(75)Se-homocholic acid taurine (75SeHCAT).

  • Fecal Collection: House the animals in metabolic cages and collect feces for a defined period (e.g., 24-48 hours).

  • Quantification: Measure the amount of radioactivity in the collected feces using a gamma counter.

  • Data Analysis: Calculate the percentage of the administered radioactive dose excreted in the feces. An increase in fecal excretion in the this compound-treated group compared to the vehicle group indicates inhibition of bile acid absorption. Calculate the ED30 or ED50 value based on a dose-response curve.

Evaluation of Cholesterol-Lowering Effects in Hypercholesterolemic Rats

This protocol outlines a study to evaluate the efficacy of this compound in a diet-induced hypercholesterolemic rat model.

Methodology:

  • Induction of Hypercholesterolemia: Feed rats a high-cholesterol, high-fat diet for a specified period to induce hypercholesterolemia.

  • Treatment Groups: Divide the hypercholesterolemic rats into groups and treat them orally with different doses of this compound or vehicle control for a defined duration (e.g., 7-14 days).

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: Analyze the serum samples for total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol using standard enzymatic assays.

  • Data Analysis: Compare the changes in lipid profiles between the this compound-treated groups and the vehicle control group to determine the dose-dependent cholesterol-lowering effects.

Visualizations

Signaling Pathways

264W94_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte cluster_circulation Circulation Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Reabsorption CYP7A1 CYP7A1 Bile Acids->CYP7A1 Feedback Inhibition This compound This compound This compound->IBAT Inhibition Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Catalyzes Cholesterol Cholesterol Cholesterol->Bile Acid Synthesis Bile Acid Synthesis->Bile Acids LDL LDL Cholesterol LDL->Cholesterol Uptake via LDL Receptor

Caption: Signaling pathway of this compound in cholesterol metabolism.

Experimental Workflow

Experimental_Workflow_IBAT_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Brush Border Membrane Vesicles (BBMVs) C Pre-incubate BBMVs with this compound A->C B Prepare this compound dilutions and radiolabeled taurocholic acid B->C D Initiate uptake with radiolabeled taurocholate C->D E Stop uptake and filter D->E F Measure radioactivity E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for in vitro IBAT inhibition assay.

Logical Relationships

Logical_Relationships_this compound A This compound Administration B Inhibition of Ileal Bile Acid Transporter (IBAT) A->B C Decreased Bile Acid Reabsorption B->C D Increased Fecal Bile Acid Excretion C->D E Upregulation of Hepatic CYP7A1 C->E I Increased Colonic Bile Acid Concentration C->I F Increased Bile Acid Synthesis from Cholesterol E->F G Upregulation of Hepatic LDL Receptors F->G H Decreased Serum LDL Cholesterol G->H J Activation of TGR5 I->J K Increased GLP-1 Secretion J->K L Improved Glycemic Control K->L

Caption: Logical flow of this compound's effects on metabolism.

Conclusion

This compound is a valuable pharmacological tool for the investigation of bile acid metabolism and its impact on lipid and glucose homeostasis. Its potent and selective inhibition of the ileal bile acid transporter provides a clear mechanism for reducing plasma cholesterol and improving glycemic control in preclinical models. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to utilize this compound in their studies and further explore the therapeutic potential of IBAT inhibition.

References

264W94: A Technical Guide to a Potent Apical Sodium-Dependent Bile Acid Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 264W94, a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By disrupting the enterohepatic circulation of bile acids, this compound has demonstrated significant potential in modulating lipid and glucose metabolism. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for the evaluation of this compound, serving as a resource for researchers in the fields of metabolic disease, gastroenterology, and drug development.

Introduction

The apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene, is a key protein responsible for the reabsorption of over 95% of bile acids in the terminal ileum. This efficient process, known as enterohepatic circulation, is crucial for maintaining the bile acid pool and regulating cholesterol homeostasis. Inhibition of ASBT presents a promising therapeutic strategy for various metabolic disorders. By blocking bile acid reabsorption, ASBT inhibitors increase the excretion of bile acids in the feces. This leads to an upregulation of hepatic bile acid synthesis from cholesterol, primarily through the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. The subsequent depletion of the hepatic cholesterol pool results in an increased expression of LDL receptors and enhanced clearance of LDL cholesterol from the circulation.

Furthermore, the increased delivery of bile acids to the colon stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a mechanism that has been shown to improve glucose homeostasis. This compound is a potent, non-systemic inhibitor of ASBT that has been investigated for its cholesterol-lowering and anti-diabetic properties.[1][2]

Mechanism of Action

This compound acts as a competitive inhibitor of ASBT in the terminal ileum.[3] By binding to the transporter, it blocks the uptake of conjugated bile acids from the intestinal lumen into the enterocytes. This interruption of the enterohepatic circulation triggers a cascade of physiological responses aimed at restoring bile acid homeostasis, which are harnessed for therapeutic benefit.

Lipid Metabolism

The primary effect of this compound on lipid metabolism is the reduction of serum cholesterol. The increased fecal excretion of bile acids necessitates their de novo synthesis in the liver, a process that consumes cholesterol. This leads to a compensatory upregulation of hepatic LDL receptors, resulting in increased clearance of LDL and VLDL cholesterol from the bloodstream.[4]

Glucose Homeostasis

The inhibition of ASBT by this compound leads to an increased concentration of bile acids in the colon. These bile acids act as signaling molecules, activating the G-protein coupled receptor TGR5 on the surface of enteroendocrine L-cells. This activation stimulates the secretion of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, collectively contributing to improved glycemic control.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpecies/SystemSubstrateValueReference
IC₅₀ Rat Brush Border Membrane Vesicles[³H]Taurocholic Acid (10 µM)0.24 µM
IC₅₀ Monkey Brush Border Membrane Vesicles[³H]Taurocholic Acid (10 µM)0.41 µM
Kᵢ CHO Cells expressing human ASBTTaurocholic Acid0.2 µM

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelParameterDosageEffectReference
Rats and Mice(⁷⁵Se)HCAT Fecal Excretion (ED₃₀)0.02 mg/kg (bid)Increased fecal excretion
RatsInhibition of (⁷⁵Se)HCAT absorption in distal ileum0.1 mg/kg (single dose)97% inhibition at 4 hours
Diet-induced hypercholesterolemic ratsSerum LDL+VLDL Cholesterol0.03-1.0 mg/kg (bid)Up to 61% reduction
RatsHepatic CYP7A1 Activity-4-fold induction
Zucker Diabetic Fatty (ZDF) RatsFecal Bile Acid Concentration-Up to 6.5-fold increase
Zucker Diabetic Fatty (ZDF) RatsPlasma Bile Acid Concentration-Dose-dependent decrease
Zucker Diabetic Fatty (ZDF) RatsNon-fasting Plasma Total GLP-11 and 10 mg/kgUp to 50% increase
Zucker Diabetic Fatty (ZDF) RatsPlasma Total GLP-1 (Oral Glucose Tolerance Test)-Up to 2-fold increase
Zucker Diabetic Fatty (ZDF) RatsPlasma Insulin (Oral Glucose Tolerance Test)-Up to 3-fold increase

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro ASBT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ASBT-mediated bile acid uptake.

Protocol:

  • Preparation of BBMVs:

    • Isolate the small intestines from rats or monkeys.

    • Scrape the mucosa from the terminal ileum.

    • Homogenize the mucosal scrapings in a buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1).

    • Perform differential centrifugation with MgCl₂ precipitation to enrich for brush border membranes.

    • Resuspend the final BBMV pellet in a suitable buffer (e.g., 100 mM NaCl, 100 mM mannitol, 20 mM HEPES/Tris, pH 7.4) and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate BBMVs with varying concentrations of this compound or vehicle control.

    • Initiate the uptake reaction by adding a solution containing a radiolabeled bile acid substrate (e.g., 10 µM [³H]taurocholic acid) and a sodium salt to create an inwardly directed Na⁺ gradient.

    • Incubate for a short period (e.g., 1 minute) at 37°C.

    • Stop the reaction by adding ice-cold stop buffer (e.g., 150 mM KCl, 20 mM HEPES/Tris, pH 7.4).

    • Rapidly filter the mixture through a 0.45 µm filter to separate the vesicles from the incubation medium.

    • Wash the filters with ice-cold stop buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of sodium-dependent bile acid uptake for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Situ Single-Pass Ileal Perfusion in Rats

Objective: To assess the effect of this compound on bile acid absorption in a live animal model.

Protocol:

  • Animal Preparation:

    • Anesthetize a male rat (e.g., Sprague-Dawley).

    • Perform a midline laparotomy to expose the small intestine.

    • Isolate a segment of the terminal ileum (e.g., 10-20 cm).

    • Insert cannulas at the proximal and distal ends of the isolated segment and secure them with ligatures.

    • Gently flush the segment with warm saline to remove intestinal contents.

  • Perfusion:

    • Perfuse the ileal segment with a warmed (37°C), oxygenated perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker (e.g., [¹⁴C]polyethylene glycol 4000) and a bile acid substrate (e.g., 3 mM taurocholic acid).

    • After an equilibration period, add this compound (e.g., 1-10 µM) to the perfusion buffer.

    • Collect the perfusate from the distal cannula at timed intervals.

  • Sample Analysis:

    • Measure the volume of the collected perfusate.

    • Determine the concentrations of the bile acid and the non-absorbable marker in the perfusate samples (e.g., using HPLC and liquid scintillation counting, respectively).

  • Data Analysis:

    • Calculate the net water flux and the bile acid absorption rate, corrected for water movement using the non-absorbable marker.

    • Compare the bile acid absorption rates in the presence and absence of this compound to determine the extent of inhibition.

Measurement of Hepatic CYP7A1 Activity

Objective: To quantify the effect of this compound treatment on the rate-limiting enzyme in bile acid synthesis.

Protocol:

  • Sample Preparation:

    • Following treatment of rats with this compound or vehicle, euthanize the animals and harvest the livers.

    • Prepare liver microsomes by homogenizing the liver tissue in a suitable buffer and performing differential centrifugation.

    • Determine the protein concentration of the microsomal fraction.

  • Enzyme Assay:

    • Incubate the liver microsomes with a reaction mixture containing cholesterol, NADPH, and other necessary cofactors in a suitable buffer.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a solvent (e.g., ethanol or acetonitrile).

  • Quantification of 7α-hydroxycholesterol:

    • Extract the sterols from the reaction mixture.

    • Quantify the product, 7α-hydroxycholesterol, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the CYP7A1 activity as the rate of 7α-hydroxycholesterol formation per milligram of microsomal protein per unit of time.

    • Compare the activity in samples from this compound-treated animals to that of the control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound.

cluster_Intestinal_Lumen Intestinal Lumen (Ileum) cluster_Enterocyte Enterocyte cluster_Consequence Physiological Consequence Bile Acids Bile Acids ASBT ASBT Bile Acids->ASBT Reabsorption Portal Vein Portal Vein ASBT->Portal Vein To Liver Decreased Bile Acid\nReabsorption Decreased Bile Acid Reabsorption ASBT->Decreased Bile Acid\nReabsorption This compound This compound This compound->ASBT Inhibition

Caption: Mechanism of this compound action on ASBT in the ileal enterocyte.

ASBT Inhibition\nby this compound ASBT Inhibition by this compound Increased Fecal\nBile Acid Excretion Increased Fecal Bile Acid Excretion ASBT Inhibition\nby this compound->Increased Fecal\nBile Acid Excretion Decreased Bile Acid\nReturn to Liver Decreased Bile Acid Return to Liver ASBT Inhibition\nby this compound->Decreased Bile Acid\nReturn to Liver Increased Hepatic\nBile Acid Synthesis Increased Hepatic Bile Acid Synthesis Decreased Bile Acid\nReturn to Liver->Increased Hepatic\nBile Acid Synthesis Upregulation of\nCYP7A1 Upregulation of CYP7A1 Increased Hepatic\nBile Acid Synthesis->Upregulation of\nCYP7A1 Decreased Hepatic\nCholesterol Decreased Hepatic Cholesterol Increased Hepatic\nBile Acid Synthesis->Decreased Hepatic\nCholesterol Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased Hepatic\nCholesterol->Upregulation of\nLDL Receptors Decreased Serum\nLDL Cholesterol Decreased Serum LDL Cholesterol Upregulation of\nLDL Receptors->Decreased Serum\nLDL Cholesterol

Caption: Signaling pathway of this compound's effect on cholesterol metabolism.

ASBT Inhibition\nby this compound ASBT Inhibition by this compound Increased Bile Acids\nin Colon Increased Bile Acids in Colon ASBT Inhibition\nby this compound->Increased Bile Acids\nin Colon TGR5 Activation\n(L-cells) TGR5 Activation (L-cells) Increased Bile Acids\nin Colon->TGR5 Activation\n(L-cells) Increased Intracellular\ncAMP & Ca²⁺ Increased Intracellular cAMP & Ca²⁺ TGR5 Activation\n(L-cells)->Increased Intracellular\ncAMP & Ca²⁺ GLP-1 Secretion GLP-1 Secretion Increased Intracellular\ncAMP & Ca²⁺->GLP-1 Secretion Pancreatic β-cell\nStimulation Pancreatic β-cell Stimulation GLP-1 Secretion->Pancreatic β-cell\nStimulation Glucose-dependent\nInsulin Release Glucose-dependent Insulin Release Pancreatic β-cell\nStimulation->Glucose-dependent\nInsulin Release Improved Glycemic\nControl Improved Glycemic Control Glucose-dependent\nInsulin Release->Improved Glycemic\nControl

Caption: Signaling pathway of this compound's effect on glucose homeostasis.

cluster_InVivo In Vivo Evaluation cluster_InVitro In Vitro Characterization Animal Model Selection\n(e.g., Hypercholesterolemic Rats, ZDF Rats) Animal Model Selection (e.g., Hypercholesterolemic Rats, ZDF Rats) Dosing Regimen\n(Vehicle vs. This compound) Dosing Regimen (Vehicle vs. This compound) Animal Model Selection\n(e.g., Hypercholesterolemic Rats, ZDF Rats)->Dosing Regimen\n(Vehicle vs. This compound) Sample Collection\n(Blood, Feces, Liver) Sample Collection (Blood, Feces, Liver) Dosing Regimen\n(Vehicle vs. This compound)->Sample Collection\n(Blood, Feces, Liver) Biochemical Analysis Biochemical Analysis Sample Collection\n(Blood, Feces, Liver)->Biochemical Analysis Data Interpretation Data Interpretation Biochemical Analysis->Data Interpretation BBMV or Cell Line Preparation BBMV or Cell Line Preparation ASBT Inhibition Assay ASBT Inhibition Assay BBMV or Cell Line Preparation->ASBT Inhibition Assay IC₅₀/Kᵢ Determination IC₅₀/Kᵢ Determination ASBT Inhibition Assay->IC₅₀/Kᵢ Determination

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent inhibitor of the apical sodium-dependent bile acid transporter with significant effects on both lipid and glucose metabolism. Its mechanism of action, centered on the disruption of enterohepatic bile acid circulation, leads to reduced serum cholesterol and improved glycemic control through the induction of GLP-1 secretion. The data presented in this technical guide underscore the therapeutic potential of ASBT inhibition and provide a foundational resource for further research and development in this area. The detailed experimental protocols offer a practical guide for scientists seeking to evaluate similar compounds or further investigate the physiological consequences of ASBT modulation.

References

The Role of 264W94 in CYP7A1 Enzyme Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

264W94 is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation, leading to a significant compensatory induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This mechanism of action makes this compound and other IBAT inhibitors a promising therapeutic strategy for lowering plasma cholesterol levels. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in CYP7A1 induction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to this compound and its Mechanism of Action

This compound was specifically designed to inhibit IBAT, a transporter protein crucial for the reabsorption of approximately 95% of bile acids from the intestine back to the liver.[1] By competitively inhibiting this transporter, this compound effectively increases the fecal excretion of bile acids.[2] This reduction in the return of bile acids to the liver is sensed as a depletion of the bile acid pool, triggering a homeostatic response to synthesize more bile acids from cholesterol. The key regulatory step in this synthesis is the enzymatic activity of CYP7A1. Consequently, the inhibition of IBAT by this compound leads to a robust induction of CYP7A1 expression and activity.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound against Ileal Bile Acid Transporter (IBAT) [2]

ParameterSpecies/SystemSubstrateValue
IC50Rat Brush Border Membrane Vesicles[3H]taurocholic acid (10 µM)0.24 µM
IC50Monkey Brush Border Membrane Vesicles[3H]taurocholic acid (10 µM)0.41 µM
KiCHO cells expressing human IBATTaurocholic acid0.2 µM

Table 2: In Vivo Efficacy of this compound [2]

ParameterAnimal ModelDosageEffect
Inhibition of TC analog absorption (ED30)Rats and Mice0.02 mg/kg bid (oral)30% reduction in absorption
Peak inhibition of TC analog absorptionRats0.1 mg/kg (single oral dose)97% inhibition at 4 hours
CYP7A1 Activity InductionRatsNot specified4-fold increase
Reduction in LDL+VLDL CholesterolDiet-induced hypercholesterolemic rats0.03-1.0 mg/kg bid (oral)Up to 61% dose-dependent reduction

Signaling Pathway of CYP7A1 Induction by this compound

The induction of CYP7A1 by this compound is an indirect effect mediated by the interruption of the negative feedback loop governed by bile acids. The farnesoid X receptor (FXR) is a key nuclear receptor in this pathway.

  • Normal Physiology (Enterohepatic Circulation Intact): Bile acids returning to the liver activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene. Additionally, intestinal FXR activation by bile acids induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to suppress CYP7A1 transcription, often via the ERK1/2 signaling pathway.

  • With this compound (IBAT Inhibition): By blocking bile acid reabsorption, this compound reduces the amount of bile acids returning to the liver and activating intestinal FXR. This leads to decreased FXR activation in both the liver and the intestine. Consequently, SHP and FGF19 expression is reduced, leading to the de-repression of CYP7A1 transcription and a subsequent increase in its expression and activity. In contrast, the liver X receptor (LXR), when activated by oxysterols (cholesterol precursors), can stimulate CYP7A1 transcription. Under conditions of IBAT inhibition, the reduced feedback inhibition by the FXR pathway allows the LXR-mediated activation to have a more pronounced effect, further contributing to CYP7A1 induction.

CYP7A1_Induction_by_this compound cluster_enterocyte Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT transport Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion FXR_intestinal FXR IBAT->FXR_intestinal This compound This compound This compound->IBAT inhibits FGF19 FGF19 FXR_intestinal->FGF19 reduced induction FGFR4 FGFR4 FGF19->FGFR4 reduced signaling Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 substrate Bile Acids_liver Bile Acids CYP7A1->Bile Acids_liver synthesizes FXR_hepatic FXR Bile Acids_liver->FXR_hepatic activates SHP SHP FXR_hepatic->SHP induces LRH1_HNF4a LRH-1/HNF4α SHP->LRH1_HNF4a inhibits LRH1_HNF4a->CYP7A1 activates ERK ERK FGFR4->ERK activates ERK->CYP7A1 inhibits LXR LXR LXR->CYP7A1 activates Oxysterols Oxysterols Oxysterols->LXR

Caption: Signaling pathway of CYP7A1 induction by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMV)

This assay measures the direct inhibitory effect of a compound on IBAT-mediated bile acid transport.

Protocol:

  • Preparation of BBMV:

    • Isolate the terminal ileum from the animal model (e.g., rat, monkey).

    • Homogenize the mucosal scrapings in a buffer solution (e.g., mannitol/HEPES buffer).

    • Enrich for brush border membranes by differential centrifugation and magnesium chloride precipitation.

    • Resuspend the final BBMV pellet in an appropriate buffer and determine the protein concentration.

  • Transport Assay:

    • Pre-incubate the BBMV suspension with varying concentrations of this compound or vehicle control.

    • Initiate the transport reaction by adding a solution containing a radiolabeled bile acid, such as [3H]taurocholic acid, and a sodium salt (to drive the sodium-dependent transport).

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate the vesicles from the incubation medium.

    • Wash the filters to remove non-transported radiolabel.

    • Quantify the amount of radiolabeled bile acid taken up by the vesicles using liquid scintillation counting.

    • Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

CYP7A1 Enzymatic Activity Assay

This assay quantifies the rate of cholesterol conversion to 7α-hydroxycholesterol by CYP7A1 in liver microsomes.

Protocol:

  • Preparation of Liver Microsomes:

    • Homogenize liver tissue from treated and control animals in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like CYP7A1.

    • Resuspend the microsomal pellet and determine the protein concentration.

  • Enzymatic Reaction:

    • Incubate the liver microsomes with a saturating concentration of cholesterol (as the substrate).

    • Initiate the reaction by adding NADPH, a necessary cofactor for CYP450 enzymes.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., acetonitrile or ethyl acetate).

  • Quantification of 7α-hydroxycholesterol:

    • Extract the product, 7α-hydroxycholesterol, from the reaction mixture.

    • Quantify the amount of 7α-hydroxycholesterol produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the CYP7A1 activity as the rate of product formation per unit of microsomal protein per unit of time.

Quantification of CYP7A1 mRNA Expression by Real-Time RT-PCR

This method measures the relative levels of CYP7A1 gene expression in liver tissue.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from liver tissue samples from animals treated with this compound or vehicle.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).

  • Real-Time Polymerase Chain Reaction (PCR):

    • Perform real-time PCR using the synthesized cDNA as a template.

    • Use primers specific for the CYP7A1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Employ a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to monitor the amplification of the PCR product in real-time.

    • Determine the cycle threshold (Ct) value for both CYP7A1 and the housekeeping gene in each sample.

    • Calculate the relative expression of CYP7A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control group.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a potential IBAT inhibitor and the logical relationship of its effects.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis (this compound) B IBAT Inhibition Assay (BBMV or cell-based) A->B C Determine IC50 and Ki B->C D Animal Model Selection (e.g., Rats, Mice) C->D Promising candidates advance to in vivo E Oral Administration of this compound D->E F Measure Fecal Bile Acid Excretion E->F G Isolate Liver Tissue E->G J Measure Plasma Lipids (LDL, VLDL, Cholesterol) E->J H CYP7A1 Activity Assay (Microsomes) G->H I CYP7A1 mRNA Expression (RT-PCR) G->I

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship A This compound Administration B IBAT Inhibition in Terminal Ileum A->B C Increased Fecal Bile Acid Excretion B->C D Decreased Bile Acid Return to Liver B->D E Decreased Hepatic FXR Activation D->E F De-repression of CYP7A1 Gene E->F G Increased CYP7A1 Expression & Activity F->G H Increased Bile Acid Synthesis from Cholesterol G->H I Decreased Plasma Cholesterol (LDL, VLDL) H->I

Caption: Logical relationship of this compound's effects.

Conclusion

This compound is a potent inhibitor of the ileal bile acid transporter that effectively induces CYP7A1 expression and activity by interrupting the enterohepatic circulation of bile acids. This leads to increased bile acid synthesis from cholesterol and a subsequent reduction in plasma LDL and VLDL cholesterol levels. The data presented in this guide, along with the detailed signaling pathways and experimental protocols, provide a comprehensive technical overview for researchers and drug development professionals working on IBAT inhibitors and novel therapies for hypercholesterolemia and other metabolic disorders. The well-defined mechanism of action and the significant lipid-lowering effects of compounds like this compound underscore the therapeutic potential of targeting IBAT for the management of cardiovascular and liver diseases.

References

The Impact of 264W94 on Bile Acid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound 264W94 and its significant impact on bile acid homeostasis. This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). Its mechanism of action does not involve direct interaction with the nuclear farnesoid X receptor (FXR) or the membrane-bound G protein-coupled receptor 5 (TGR5). Instead, this compound modulates bile acid signaling indirectly by altering the enterohepatic circulation of bile acids. This guide summarizes the available quantitative data on its activity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic compound designed to specifically inhibit the Ileal Bile Acid Transporter (IBAT), a protein crucial for the reabsorption of bile acids in the terminal ileum[1][2][3]. By blocking this transporter, this compound effectively disrupts the enterohepatic circulation, leading to a significant increase in the fecal excretion of bile acids[4]. This interruption triggers a cascade of physiological responses aimed at restoring bile acid balance, thereby impacting lipid and glucose metabolism.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of IBAT[1]. This leads to two major downstream effects:

  • Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver relieves the negative feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This results in a compensatory upregulation of CYP7A1 activity and increased conversion of cholesterol into new bile acids.

  • Enhanced Colonic Bile Acid Concentration: The unabsorbed bile acids transit to the colon, leading to a significant increase in their luminal concentration. This elevated concentration of bile acids in the colon can then activate local signaling pathways, most notably through the TGR5 receptor, which is highly expressed in the colon.

It is important to note that studies suggest this compound does not directly activate FXR. Its effects on FXR-regulated pathways are secondary to the alterations in the bile acid pool.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound and comparative compounds.

Table 1: In Vitro Inhibitory Activity of this compound on IBAT

SpeciesAssay SystemParameterValue (µM)Reference
RatBrush Border Membrane VesiclesIC500.24
MonkeyBrush Border Membrane VesiclesIC500.41
HumanCHO Cells expressing human IBATKi0.2

Table 2: In Vivo Efficacy of this compound

SpeciesModelParameterDoseEffectReference
Rats/MiceIn vivoED30 (TC analog absorption)0.02 mg/kg bid-
RatsIn vivoPeak inhibition of TC analog absorption0.1 mg/kg97%
RatsDiet-induced hypercholesterolemiaReduction in LDL+VLDL cholesterol0.03-1.0 mg/kg bidUp to 61%
RatsIn vivoInduction of CYP7A1 activity-4-fold
ZDF RatsIn vivoIncrease in fecal bile acids-Up to 6.5-fold
ZDF RatsIn vivoIncrease in plasma total GLP-11 and 10 mg/kgUp to 50%

Table 3: Activity of Comparative FXR and TGR5 Agonists

CompoundTargetParameterValueReference
GW4064FXREC5065 nM
INT-777TGR5-Potent and selective agonist

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis and its Regulation

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol primarily occurs in the liver via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. The classical pathway, initiated by CYP7A1, is the major pathway and is subject to tight regulation.

Bile Acid Synthesis Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting step) Cholesterol->CYP7A1 Classical Pathway Alternative_Pathway Alternative Pathway (CYP27A1, CYP7B1) Cholesterol->Alternative_Pathway Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Primary_BAs Primary Bile Acids (CA, CDCA) Seven_alpha_hydroxycholesterol->Primary_BAs CYP7A1->Seven_alpha_hydroxycholesterol Alternative_Pathway->Primary_BAs

Figure 1: Overview of the major bile acid synthesis pathways.

Impact of this compound on Enterohepatic Circulation and Downstream Signaling

This compound's inhibition of IBAT in the terminal ileum disrupts the normal enterohepatic circulation of bile acids. This leads to increased bile acid synthesis in the liver and elevated bile acid concentrations in the colon, which in turn activates TGR5 signaling in L-cells, promoting GLP-1 secretion.

This compound Mechanism of Action cluster_liver Liver cluster_intestine Intestine (Ileum & Colon) Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Bile_Acids_Liver Bile Acids CYP7A1->Bile_Acids_Liver Bile_Acids_Intestine Bile Acids in Lumen Bile_Acids_Liver->Bile_Acids_Intestine Biliary Secretion IBAT IBAT Portal_Vein Portal Vein IBAT->Portal_Vein Reabsorption Bile_Acids_Intestine->IBAT L_Cell L-Cell Bile_Acids_Intestine->L_Cell Fecal_Excretion Fecal Excretion Bile_Acids_Intestine->Fecal_Excretion TGR5 TGR5 GLP1 GLP-1 TGR5->GLP1 Activates L_Cell->TGR5 Compound_this compound This compound Compound_this compound->IBAT Inhibits Portal_Vein->Bile_Acids_Liver Return to Liver (Negative Feedback on CYP7A1)

Figure 2: Mechanism of action of this compound on bile acid circulation.

FXR and TGR5 Signaling Pathways

While this compound does not directly activate FXR, understanding FXR signaling is crucial in the context of bile acid homeostasis. Bile acids are the natural ligands for FXR. TGR5 is activated by bile acids in the colon, a process enhanced by this compound.

FXR and TGR5 Signaling cluster_fxr FXR Signaling (Hepatocyte/Enterocyte) cluster_tgr5 TGR5 Signaling (Colon L-Cell) BAs_FXR Bile Acids FXR FXR BAs_FXR->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces FGF19 FGF19 (intestine) FXR_RXR->FGF19 Induces CYP7A1_inhibition CYP7A1 Inhibition SHP->CYP7A1_inhibition FGF19->CYP7A1_inhibition BAs_TGR5 Bile Acids TGR5_receptor TGR5 BAs_TGR5->TGR5_receptor AC Adenylate Cyclase TGR5_receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1_secretion GLP-1 Secretion PKA->GLP1_secretion

Figure 3: Simplified FXR and TGR5 signaling pathways.

Experimental Protocols

In Vitro IBAT Inhibition Assay (Brush Border Membrane Vesicles)

This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound on the sodium-dependent uptake of radiolabeled taurocholic acid into brush border membrane vesicles (BBMVs) isolated from the rat or monkey ileum.

1. Isolation of BBMVs:

  • Harvest the distal ileum from rats or monkeys.
  • Isolate BBMVs using a magnesium precipitation method.
  • Resuspend the final vesicle pellet in a suitable buffer (e.g., 300 mM mannitol, 10 mM HEPES-Tris, pH 7.4) and determine protein concentration.

2. Uptake Assay:

  • Pre-incubate BBMVs (typically 50-100 µg of protein) at 25°C.
  • Prepare reaction mixtures containing various concentrations of the test compound (e.g., this compound) and a fixed concentration of [3H]taurocholic acid (e.g., 10 µM) in an uptake buffer containing an inwardly directed Na+ gradient (e.g., 100 mM NaCl, 100 mM mannitol, 10 mM HEPES-Tris, pH 7.4).
  • Initiate the uptake by adding the BBMV suspension to the reaction mixture.
  • After a short incubation period (e.g., 1 minute), stop the reaction by adding a large volume of ice-cold stop buffer (e.g., 150 mM KCl, 10 mM HEPES-Tris, pH 7.4).
  • Rapidly filter the mixture through a 0.45 µm filter and wash with ice-cold stop buffer to remove external radioactivity.
  • Quantify the radioactivity retained on the filter by liquid scintillation counting.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) uptake.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

start [shape=ellipse, label="Start"]; isolate_bbmv [label="Isolate Brush Border\nMembrane Vesicles (BBMVs)\nfrom Ileum"]; pre_incubate [label="Pre-incubate BBMVs"]; prepare_rxn [label="Prepare Reaction Mixture:\n- [3H]Taurocholic Acid\n- Test Compound (e.g., this compound)\n- Na+ Gradient Buffer"]; initiate_uptake [label="Initiate Uptake"]; stop_reaction [label="Stop Reaction with\nIce-Cold Buffer"]; filter_wash [label="Filter and Wash"]; quantify [label="Quantify Radioactivity"]; analyze [label="Calculate % Inhibition\nand IC50"]; end [shape=ellipse, label="End"];

start -> isolate_bbmv; isolate_bbmv -> pre_incubate; pre_incubate -> initiate_uptake; prepare_rxn -> initiate_uptake; initiate_uptake -> stop_reaction; stop_reaction -> filter_wash; filter_wash -> quantify; quantify -> analyze; analyze -> end; }

Figure 4: Workflow for an in vitro IBAT inhibition assay.

Measurement of Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity

This protocol outlines a method to measure the activity of CYP7A1 in liver microsomes, which is a key indicator of the rate of bile acid synthesis.

1. Preparation of Liver Microsomes:

  • Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., phosphate buffer with EDTA and DTT).
  • Perform differential centrifugation to isolate the microsomal fraction.
  • Resuspend the microsomal pellet and determine the protein concentration.

2. Enzyme Assay:

  • Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1.0 mg protein), buffer (e.g., potassium phosphate, pH 7.4), and cofactors (e.g., NADPH generating system).
  • Pre-incubate the mixture at 37°C.
  • Start the reaction by adding the substrate, endogenous microsomal cholesterol.
  • Incubate for a defined period (e.g., 20-30 minutes) at 37°C with shaking.
  • Stop the reaction by adding a solvent like ethanol.

3. Product Extraction and Quantification:

  • Add an internal standard (e.g., 5α-cholestane-3β,7β-diol).
  • Extract the lipids from the reaction mixture.
  • Separate the product, 7α-hydroxycholesterol, from the substrate and other lipids using solid-phase extraction (e.g., silica cartridge) or thin-layer chromatography.
  • Derivatize the sample (e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Quantify the mass of 7α-hydroxycholesterol by selected-ion monitoring (SIM) in GC-MS, relative to the internal standard.

Quantification of Fecal Bile Acids

This protocol describes a general method for the extraction and quantification of bile acids from fecal samples.

1. Sample Preparation:

  • Homogenize a weighed amount of wet or lyophilized feces.

2. Extraction:

  • Extract bile acids from the fecal homogenate using an organic solvent, often under alkaline conditions (e.g., ethanol with NaOH).
  • Alternatively, a simple extraction with an ammonium-ethanol aqueous solution can be used.
  • Add a suite of deuterated internal standards to the sample prior to extraction to correct for extraction efficiency and matrix effects.
  • Centrifuge the mixture and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Pass the crude extract through a C18 SPE cartridge to remove interfering substances.
  • Elute the bile acids with a suitable solvent (e.g., methanol).

4. Quantification by LC-MS/MS:

  • Analyze the final extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Separate the different bile acid species using a C18 reversed-phase column.
  • Detect and quantify the individual bile acids using multiple reaction monitoring (MRM) in negative ion mode.
  • Calculate the concentration of each bile acid based on the response ratio to its corresponding deuterated internal standard.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that significantly impacts bile acid homeostasis through a well-defined mechanism of IBAT inhibition. Its effects are primarily indirect, leading to a compensatory increase in bile acid synthesis and enhanced activation of colonic TGR5. This guide provides a comprehensive overview of its quantitative effects, the experimental methodologies for its evaluation, and the underlying biological pathways. This information is intended to support further research and development in the field of bile acid modulation for the treatment of metabolic and cholestatic diseases.

References

Initial In Vitro Efficacy of 264W94: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of 264W94, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). The content herein is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro Inhibition of Bile Acid Transport

The in vitro potency of this compound has been evaluated across multiple preclinical models. The compound demonstrates competitive inhibition of the sodium-dependent uptake of taurocholic acid, a primary bile acid. The key quantitative metrics from these initial studies are summarized in the table below.

Parameter Test System Substrate Value Reference
IC50 Rat Brush Border Membrane Vesicles10 µM [³H]Taurocholic Acid0.24 µM[1][2]
IC50 Monkey Brush Border Membrane Vesicles10 µM [³H]Taurocholic Acid0.41 µM[1][2]
Ki Chinese Hamster Ovary (CHO) Cells Expressing Human IBATTaurocholic Acid0.2 µM[1]

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to determine the efficacy of this compound.

Preparation of Rat Ileal Brush Border Membrane Vesicles (BBMVs)

This protocol outlines the isolation of BBMVs from the rat small intestine, a critical step for the subsequent transport inhibition assays.

  • Animal Preparation and Tissue Collection:

    • Male Sprague-Dawley rats are euthanized in accordance with institutional guidelines.

    • The small intestine is promptly excised, and the distal ileum is identified and isolated.

    • The ileal segment is flushed with ice-cold saline to remove luminal contents.

  • Mucosal Scraping and Homogenization:

    • The ileal segment is opened longitudinally, and the mucosal layer is gently scraped off using a glass slide.

    • The collected mucosa is suspended in a homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1).

    • Homogenization is performed using a tissue homogenizer (e.g., Polytron) at a specified speed and duration to disrupt the cells without damaging the brush border membranes.

  • Magnesium Precipitation and Centrifugation:

    • The homogenate is subjected to magnesium chloride (MgCl₂) precipitation (typically 10-20 mM final concentration) to aggregate and pellet intracellular organelles and basolateral membranes.

    • The mixture is incubated on ice for 15-20 minutes with gentle stirring.

    • A low-speed centrifugation step (e.g., 3,000 x g for 15 minutes) is performed to pellet the aggregated contaminants.

  • Isolation of Brush Border Membranes:

    • The supernatant, enriched with brush border membrane fragments, is collected and subjected to high-speed centrifugation (e.g., 30,000 x g for 30 minutes) to pellet the BBMVs.

    • The resulting pellet is resuspended in a suitable buffer for the transport assay (e.g., a buffer containing mannitol and a pH buffer like HEPES/Tris).

  • Vesicle Characterization:

    • The purity of the BBMV preparation is assessed by measuring the enrichment of brush border-specific marker enzymes (e.g., alkaline phosphatase, sucrase) relative to the initial homogenate.

    • Protein concentration of the vesicle suspension is determined using a standard protein assay (e.g., Bradford assay).

Sodium-Dependent Taurocholic Acid Uptake Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the transport of taurocholic acid into BBMVs.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • BBMVs are pre-incubated at the desired temperature (e.g., 25°C or 37°C).

  • Incubation:

    • The reaction is initiated by adding the BBMV suspension to an incubation buffer containing a sodium salt (to establish an inward sodium gradient), a radiolabeled substrate ([³H]Taurocholic Acid), and varying concentrations of the inhibitor, this compound.

    • Control wells contain the vehicle solvent in place of the inhibitor.

    • The incubation is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • The transport process is rapidly terminated by adding an ice-cold stop solution (e.g., a buffer without sodium) to the reaction mixture.

    • The mixture is then immediately filtered through a membrane filter (e.g., a 0.45 µm nitrocellulose filter) under vacuum to separate the vesicles from the incubation medium.

  • Washing and Scintillation Counting:

    • The filters are washed with additional ice-cold stop solution to remove any non-transported radiolabeled substrate.

    • The filters are then placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped within the vesicles on the filter is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The rate of sodium-dependent taurocholate uptake is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of this compound that inhibits 50% of the taurocholate uptake, is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro studies of this compound.

G cluster_liver Hepatocyte IBAT IBAT (ASBT) BileAcids_cell Bile Acids (Intracellular) IBAT->BileAcids_cell BileAcids_lumen Bile Acids (Lumen) BileAcids_lumen->IBAT Na+ co-transport FXR_gut FXR BileAcids_cell->FXR_gut Activation FGF15_19 FGF15/19 FXR_gut->FGF15_19 Induces Expression FGFR4 FGFR4 FGF15_19->FGFR4 Binds & Activates (Portal Circulation) W94 This compound W94->IBAT Inhibition CYP7A1 CYP7A1 Expression FGFR4->CYP7A1 Repression Cholesterol Cholesterol CYP7A1->Cholesterol Upregulation BileAcids_liver Bile Acids (Synthesis) Cholesterol->BileAcids_liver Catalysis

Caption: Mechanism of Action of this compound

G cluster_prep Vesicle Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A1 Isolate Rat Ileal Mucosa A2 Homogenize Tissue A1->A2 A3 Mg2+ Precipitation of Contaminants A2->A3 A4 Centrifugation & Pellet BBMVs A3->A4 B1 Pre-incubate BBMVs A4->B1 B2 Initiate Uptake: Add [3H]Taurocholate + this compound B1->B2 B3 Incubate (1-5 min) B2->B3 B4 Terminate with Ice-Cold Stop Buffer B3->B4 B5 Rapid Filtration B4->B5 B6 Wash Filters B5->B6 B7 Scintillation Counting B6->B7 C1 Calculate Uptake for each [this compound] B7->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: Experimental Workflow for In Vitro Inhibition Assay

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 264W94 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

264W94 is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts the enterohepatic circulation of bile acids. This leads to a series of downstream effects, primarily a reduction in serum cholesterol levels, making it a compound of interest for the treatment of hypercholesterolemia. These application notes provide detailed experimental protocols for in vivo studies in rats to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its primary effect by inhibiting IBAT in the distal ileum. This inhibition prevents the reuptake of bile acids, leading to their increased fecal excretion. The depletion of the bile acid pool returning to the liver stimulates the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[1][2] This increased conversion of hepatic cholesterol into new bile acids results in a decrease in intrahepatic cholesterol levels. To compensate, hepatocytes increase the expression of LDL receptors, leading to enhanced clearance of LDL and VLDL cholesterol from the circulation.[1][2]

Furthermore, the increased concentration of bile acids in the colon is believed to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a mechanism that may contribute to improved glucose homeostasis.[3] The regulation of bile acid synthesis is also intricately linked to the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids. Inhibition of bile acid reabsorption can modulate FXR signaling in both the liver and the intestine.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound in rats.

Table 1: In Vivo Efficacy of this compound in Rats

ParameterExperimental ModelDose Range (oral, bid)DurationResultReference
LDL + VLDL Cholesterol ReductionDiet-Induced Hypercholesterolemia0.03 - 1.0 mg/kgNot SpecifiedUp to 61% reduction
Hepatic CYP7A1 Activity InductionNormal RatsNot Specified3 days4-fold increase
Inhibition of 75SeHCAT AbsorptionNormal Rats0.1 mg/kg (single dose)4 hours97% inhibition
ED30 for 75SeHCAT AbsorptionNormal Rats0.02 mg/kgNot Specified30% effective dose

Table 2: In Vitro Potency of this compound

ParameterSystemSpeciesValueReference
IC50 (Taurocholic Acid Uptake)Brush Border Membrane VesiclesRat0.24 µM
Ki (vs. Taurocholic Acid)CHO cells expressing human IBATHuman0.2 µM

Experimental Protocols

Diet-Induced Hypercholesterolemia Model in Rats

This protocol describes the induction of hypercholesterolemia in rats to create a suitable model for testing the lipid-lowering effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Standard rodent chow

  • High-cholesterol diet (HCD): Standard chow supplemented with 1-2% cholesterol, 10-20% fat (e.g., lard or coconut oil), and 0.5% cholic acid.

  • Cages with ad libitum access to food and water

  • Animal balance

Procedure:

  • Acclimatize rats for at least one week on standard chow.

  • Record the initial body weight of each rat.

  • Randomly assign rats to a control group (standard chow) and an HCD group.

  • Provide the respective diets to the rats for a period of 6-8 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, collect blood samples for baseline lipid profile analysis to confirm the hypercholesterolemic state.

Evaluation of this compound Efficacy in Hypercholesterolemic Rats

This protocol outlines the procedure for administering this compound to hypercholesterolemic rats and assessing its effect on serum lipid levels.

Materials:

  • Hypercholesterolemic rats (from Protocol 1)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes, centrifuge)

Procedure:

  • Randomly divide the hypercholesterolemic rats into a vehicle control group and one or more this compound treatment groups (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).

  • Prepare the dosing solutions of this compound in the chosen vehicle.

  • Administer the vehicle or this compound solution orally (e.g., by gavage) twice daily (bid) for a predetermined period (e.g., 1-4 weeks).

  • Continue to provide the HCD to all groups throughout the treatment period.

  • At the end of the treatment period, collect blood samples for lipid analysis. It is recommended to fast the animals overnight before blood collection.

  • Process the blood to obtain serum or plasma.

Measurement of Serum LDL and VLDL Cholesterol

This protocol describes a method for the determination of LDL and VLDL cholesterol concentrations in rat serum.

Materials:

  • Rat serum samples

  • Precipitating reagent (e.g., phosphotungstic acid/magnesium chloride or heparin/manganese chloride)

  • Cholesterol assay kit (enzymatic colorimetric or fluorometric method)

  • Microplate reader

  • Centrifuge

Procedure:

  • Separation of HDL from LDL and VLDL:

    • To a known volume of serum (e.g., 100 µL), add the precipitating reagent according to the manufacturer's instructions. This will precipitate the LDL and VLDL fractions.

    • Vortex the mixture and incubate at room temperature for 10-15 minutes.

    • Centrifuge at approximately 2000 x g for 10-20 minutes to pellet the precipitated lipoproteins.

    • The supernatant contains the HDL fraction.

  • Measurement of Total Cholesterol:

    • Using a separate aliquot of the original serum sample, determine the total cholesterol concentration using a cholesterol assay kit following the manufacturer's protocol.

  • Measurement of HDL Cholesterol:

    • Use the supernatant from the precipitation step to determine the HDL cholesterol concentration with the same cholesterol assay kit.

  • Calculation of LDL + VLDL Cholesterol:

    • Subtract the HDL cholesterol concentration from the total cholesterol concentration to obtain the combined LDL and VLDL cholesterol level.

    • LDL + VLDL Cholesterol = Total Cholesterol - HDL Cholesterol

Assay of Hepatic CYP7A1 Activity

This protocol provides an overview of how to assess the activity of the rate-limiting enzyme in bile acid synthesis.

Materials:

  • Rat liver tissue

  • Homogenization buffer

  • Microsome isolation kit or ultracentrifuge

  • CYP7A1 activity assay kit or reagents for HPLC-based analysis

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • At the end of the in vivo study, euthanize the rats and immediately excise the liver.

  • Wash the liver with ice-cold saline and weigh it.

  • Homogenize a portion of the liver in homogenization buffer.

  • Isolate the microsomal fraction from the liver homogenate, typically by differential centrifugation (ultracentrifugation).

  • Determine the protein concentration of the microsomal fraction.

  • Assay for CYP7A1 activity. A common method involves incubating the microsomes with radiolabeled cholesterol and measuring the formation of 7α-hydroxycholesterol using HPLC with a radiodetector.

  • Alternatively, a non-radioactive method can be used where the product, 7α-hydroxycholesterol, is converted to 7α-hydroxy-4-cholesten-3-one, which can be quantified by HPLC with UV detection.

  • Another approach is to measure the serum levels of 7α-hydroxy-4-cholesten-3-one as a surrogate marker for hepatic CYP7A1 activity.

75SeHCAT Absorption Assay

This protocol describes a method to directly measure the inhibition of bile acid reabsorption in the ileum.

Materials:

  • Rats

  • 75Se-homocholic acid taurine (75SeHCAT)

  • Whole-body gamma counter or a gamma counter for fecal collection

  • This compound and vehicle

Procedure:

  • Administer a single oral dose of this compound or vehicle to the rats.

  • At a specified time after dosing (e.g., 1-2 hours), administer an oral dose of 75SeHCAT.

  • Measure the initial whole-body radioactivity of each rat using a whole-body gamma counter. This serves as the 100% value.

  • Alternatively, if a whole-body counter is not available, collect all feces for a set period (e.g., 24-48 hours).

  • After the designated period (e.g., 24 or 48 hours), measure the retained whole-body radioactivity or the radioactivity in the collected feces.

  • Calculation of Inhibition:

    • Whole-body retention method:

      • % Retention = (Final whole-body count / Initial whole-body count) x 100

      • % Inhibition = 100 - % Retention in treated animals

    • Fecal excretion method:

      • % Excretion = (Total radioactivity in feces / Administered radioactivity) x 100

      • The % excretion is a direct measure of the inhibition of absorption.

Visualizations

G cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow to Colon Bile Acids to Liver Bile Acids (to Liver) IBAT->Bile Acids to Liver This compound This compound This compound->IBAT Inhibition L_Cell L-Cell Increased Bile Acids->L_Cell Stimulation GLP-1 GLP-1 Secretion L_Cell->GLP-1

Caption: Mechanism of this compound action in the intestine.

G cluster_liver Hepatocyte cluster_blood Bloodstream Reduced Bile Acid Return Reduced Bile Acid Return to Liver CYP7A1 CYP7A1 Reduced Bile Acid Return->CYP7A1 Upregulation Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis Hepatic Cholesterol Reduced Hepatic Cholesterol Bile Acid Synthesis->Hepatic Cholesterol CYP7A1->Bile Acid Synthesis Catalysis LDL_Receptor LDL Receptor Upregulation Hepatic Cholesterol->LDL_Receptor LDL/VLDL Serum LDL/VLDL Cholesterol LDL_Receptor->LDL/VLDL Increased Clearance G Start Start: Acclimatize Rats Induce_Hypercholesterolemia Induce Hypercholesterolemia (High-Cholesterol Diet, 6-8 weeks) Start->Induce_Hypercholesterolemia Randomization Randomize into Groups (Vehicle, this compound doses) Induce_Hypercholesterolemia->Randomization Treatment Oral Administration (bid) (e.g., 2-4 weeks) Randomization->Treatment Sample_Collection Collect Blood and Liver Tissue Treatment->Sample_Collection Lipid_Analysis Analyze Serum Lipids (LDL/VLDL) Sample_Collection->Lipid_Analysis CYP7A1_Analysis Analyze Hepatic CYP7A1 Activity Sample_Collection->CYP7A1_Analysis Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis CYP7A1_Analysis->Data_Analysis

References

Application Notes and Protocols for 264W94 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

264W94 is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2] This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[2][3] By competitively inhibiting IBAT, this compound effectively blocks this reabsorption, leading to increased fecal excretion of bile acids.[1] This interruption of the enterohepatic circulation of bile acids has significant downstream effects, making this compound a valuable tool for research in metabolic diseases.

The primary consequences of IBAT inhibition by this compound are twofold. First, the liver compensates for the loss of returning bile acids by upregulating the synthesis of new bile acids from cholesterol. The rate-limiting enzyme in this process is Cholesterol 7α-hydroxylase (CYP7A1), whose expression is induced. This increased consumption of cholesterol can lead to a reduction in circulating LDL and VLDL cholesterol levels. Second, the increased concentration of bile acids in the distal intestine and colon leads to the activation of the G protein-coupled bile acid receptor TGR5, which stimulates the release of glucagon-like peptide-1 (GLP-1). This has beneficial effects on glucose homeostasis, including enhanced insulin secretion and improved glycemic control.

These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its mechanism of action and downstream effects. The protocols focus on two key cell-based assays: a bile acid uptake assay using the human intestinal cell line Caco-2 and a CYP7A1 expression assay using the human liver cell line HepG2.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpecies/SystemSubstrateValueReference
IC₅₀Rat brush border membrane vesicles10 µM [³H]Taurocholic Acid0.24 µM
IC₅₀Monkey brush border membrane vesicles10 µM [³H]Taurocholic Acid0.41 µM
KᵢCHO cells expressing human IBATTaurocholic Acid0.2 µM

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelEffectDosageReference
ED₃₀Rats and MiceDecreased absorption of (75)SeHCAT0.02 mg/kg bid
Cholesterol ReductionDiet-induced hypercholesterolemic ratsUp to 61% reduction in serum LDL+VLDL cholesterol0.03-1.0 mg/kg bid
GLP-1 IncreaseZucker Diabetic Fatty (ZDF) rats~2-fold increase in plasma GLP-1Not specified
Insulin IncreaseZucker Diabetic Fatty (ZDF) rats~3-fold increase in plasma insulinNot specified

Experimental Protocols

Protocol 1: Inhibition of Bile Acid Uptake in Caco-2 Cells

This assay measures the ability of this compound to inhibit the uptake of a labeled bile acid substrate, such as [³H]taurocholic acid, into a confluent monolayer of Caco-2 cells, which endogenously express IBAT/ASBT.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)

  • This compound

  • [³H]Taurocholic Acid (or other suitable labeled bile acid)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of [³H]taurocholic acid in HBSS.

    • Prepare various concentrations of this compound in HBSS. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Bile Acid Uptake Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS containing different concentrations of this compound (or vehicle control) in the apical chamber for 15-30 minutes at 37°C.

    • Initiate the uptake by adding HBSS containing [³H]taurocholic acid and the corresponding concentration of this compound (or vehicle) to the apical chamber.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Terminate the uptake by aspirating the radioactive solution and washing the monolayers three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells in the Transwell® insert with cell lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use a portion of the cell lysate to determine the total protein concentration using a protein assay kit.

    • Normalize the radioactivity (counts per minute, CPM) to the protein concentration (mg) for each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Measurement of CYP7A1 Expression in HepG2 Cells

This protocol details the investigation of the downstream effects of reduced bile acid signaling by measuring the expression of the CYP7A1 gene in HepG2 cells. As this is an indirect effect in vivo, this assay can be adapted for co-culture systems or by using conditioned media from this compound-treated intestinal cells. A direct treatment protocol is provided for initial screening.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Bile acids (e.g., chenodeoxycholic acid, CDCA) as a control for repression

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP7A1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against CYP7A1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Methodology:

Part A: Gene Expression Analysis (qRT-PCR)

  • Cell Culture and Treatment:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound for 24-48 hours. Include a positive control for repression (e.g., CDCA) and a vehicle control. Note: The direct effect of this compound on HepG2 cells is exploratory; in vivo, the effect is due to reduced bile acid return.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for CYP7A1 and the housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP7A1 expression compared to the vehicle control.

Part B: Protein Expression Analysis (Western Blot)

  • Protein Extraction:

    • Lyse the treated HepG2 cells with protein lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against CYP7A1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Pathways and Workflows

G cluster_0 Intestinal Lumen (Ileum) cluster_1 Enterocyte cluster_2 Portal Vein BileAcids Bile Acids IBAT IBAT (ASBT) BileAcids->IBAT Reabsorption TGR5 TGR5 BileAcids->TGR5 Activation BileAcidsToLiver Bile Acids to Liver IBAT->BileAcidsToLiver Enterohepatic Circulation GLP1 GLP-1 Secretion TGR5->GLP1 Compound This compound Compound->IBAT Inhibition

Caption: Mechanism of this compound action in the intestine.

G cluster_0 Hepatocyte BileAcidsReturn Reduced Bile Acid Return (via Portal Vein) FXR FXR BileAcidsReturn->FXR Reduced Activation SHP SHP FXR->SHP Activates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Cholesterol Cholesterol CYP7A1->Cholesterol Catalyzes NewBileAcids New Bile Acids Cholesterol->NewBileAcids Conversion

Caption: Downstream effects of IBAT inhibition in the liver.

G cluster_0 Caco-2 Bile Acid Uptake Assay cluster_1 HepG2 CYP7A1 Expression Assay A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 18-21 days to form monolayer A1->A2 A3 Pre-incubate with this compound (or vehicle) A2->A3 A4 Add [3H]Taurocholic Acid + this compound A3->A4 A5 Incubate and then wash to terminate uptake A4->A5 A6 Lyse cells and measure radioactivity A5->A6 A7 Normalize to protein and calculate IC50 A6->A7 B1 Seed HepG2 cells in 6-well plates B2 Treat with this compound, vehicle, or CDCA B1->B2 B3 Extract RNA or Protein B2->B3 B4a qRT-PCR for CYP7A1 mRNA B3->B4a B4b Western Blot for CYP7A1 Protein B3->B4b B5 Analyze relative expression B4a->B5 B4b->B5

Caption: Experimental workflows for this compound cell-based assays.

References

Application Notes and Protocols: Dosage and Administration of 264W94 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of 264W94, a potent inhibitor of the ileal bile acid transporter (IBAT), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the fecal excretion of bile acids. This interruption of the enterohepatic circulation of bile acids leads to a compensatory upregulation of hepatic cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This mechanism underlies the cholesterol-lowering effects of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in rodent models.

Table 1: Dosage of this compound in Mouse Models

ParameterValueRoute of AdministrationFrequencySpeciesNotesReference
ED₃₀0.02 mg/kgOralTwice daily (bid)MouseEffective dose for 30% decrease in the absorption of a taurocholic acid analog.
Single Dose0.1 mg/kgOralSingle doseMouseResulted in 97% inhibition of a taurocholic acid analog absorption at 4 hours post-dose.

Table 2: Dosage of this compound in Rat Models (for reference)

Dose RangeEffectRoute of AdministrationFrequencySpeciesNotesReference
0.03 - 1.0 mg/kgDose-dependent reduction of serum LDL+VLDL cholesterol by up to 61%.OralTwice daily (bid)RatStudy conducted in diet-induced hypercholesterolemic rats.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the ileal bile acid transporter (IBAT). This initiates a signaling cascade that results in increased bile acid synthesis.

This compound This compound IBAT IBAT (Ileal Bile Acid Transporter) This compound->IBAT Inhibits BileAcids_Enterocyte Bile Acids (in Enterocyte) IBAT->BileAcids_Enterocyte BileAcids_Lumen Bile Acids (in Intestinal Lumen) BileAcids_Lumen->IBAT Transport PortalVein Portal Vein BileAcids_Enterocyte->PortalVein CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) BileAcids_Enterocyte->CYP7A1 Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate BileAcids_Liver Bile Acids (Synthesized) CYP7A1->BileAcids_Liver Catalyzes start Start acclimatization Acclimatization of Mice start->acclimatization diet Induction of Hypercholesterolemia (e.g., High-Fat Diet) acclimatization->diet grouping Randomization into Treatment Groups diet->grouping treatment Oral Administration of this compound or Vehicle (Control) grouping->treatment monitoring Monitoring of Body Weight and Food Intake treatment->monitoring sampling Blood and Tissue Collection treatment->sampling analysis Biochemical and Gene Expression Analysis sampling->analysis end End analysis->end

Application Notes and Protocols for the Detection of 264W94 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

264W94 is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound disrupts the enterohepatic circulation, leading to a compensatory increase in the hepatic synthesis of bile acids from cholesterol. This mechanism results in a reduction of plasma LDL and VLDL cholesterol levels, making it a compound of interest for the management of hypercholesterolemia.[2]

Given its therapeutic potential, robust and reliable analytical methods are essential for the quantitative determination of this compound in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed application note and a general protocol for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule bioanalysis.[3][4] While specific, publicly available, validated methods for this compound are scarce, the following protocols are based on established principles of bioanalytical method development and validation for compounds with similar characteristics.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by inhibiting the Apical Sodium-dependent Bile Acid Transporter (ASBT) in the enterocytes of the distal ileum. This inhibition prevents the reuptake of bile acids from the intestinal lumen into the portal circulation, thereby interrupting the enterohepatic circulation. The reduced return of bile acids to the liver upregulates the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This increased catabolism of cholesterol leads to a decrease in circulating cholesterol levels.

cluster_0 Enterohepatic Circulation cluster_1 Site of Action Liver Liver (Cholesterol -> Bile Acids via CYP7A1) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Secretion Small_Intestine Small Intestine (Ileum) Gallbladder->Small_Intestine Bile Release ASBT ASBT (Ileal Bile Acid Transporter) Small_Intestine->ASBT Bile Acid Reabsorption Portal_Vein Portal Vein Portal_Vein->Liver Feces Fecal Excretion ASBT->Portal_Vein Transport to Liver ASBT->Feces Blocked Reabsorption Leads to Excretion Compound_this compound This compound Compound_this compound->ASBT Inhibition

Caption: Mechanism of action of this compound as an ASBT inhibitor.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and throughput. The method involves separating the analyte from endogenous matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow

The general workflow for the bioanalysis of this compound using LC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

cluster_workflow LC-MS/MS Experimental Workflow for this compound Analysis Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Serum) Sample_Prep 2. Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reversed-Phase HPLC/UHPLC) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (ESI in MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis Results 6. Results (Concentration of this compound) Data_Analysis->Results

Caption: Proposed experimental workflow for this compound analysis.

Detailed Experimental Protocol

This protocol provides a general framework that should be optimized and validated according to regulatory guidelines (e.g., FDA, ICH) before implementation in regulated studies.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆-264W94 or d₄-264W94)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (if applicable)

Sample Preparation

a) Protein Precipitation (for Plasma/Serum)

  • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) (Alternative Method for Cleaner Samples)

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Load the plasma sample (pre-treated with internal standard and diluted).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 5% ammonium hydroxide).

  • Evaporate the eluate and reconstitute as described in the protein precipitation method.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions: These would need to be determined by infusing the this compound reference standard. A hypothetical example is provided in the data table below.

Quantitative Data and Method Validation Parameters

The following table summarizes the typical validation parameters and expected performance characteristics for a bioanalytical LC-MS/MS method for this compound. These values are illustrative and would need to be established during method validation.

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) Within ± 15% (± 20% at LLOQ) of nominal concentration
Precision (at LLOQ, LQC, MQC, HQC) ≤ 15% CV (≤ 20% CV at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Hypothetical MRM Transition (Q1/Q3) To be determined (e.g., m/z of protonated molecule / m/z of a prominent fragment ion)
Internal Standard MRM Transition To be determined (e.g., m/z of protonated SIL-IS / m/z of a prominent fragment ion)

LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Conclusion

References

Application Notes and Protocols for Studying Hypercholesterolemia with 264W94

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 264W94, a potent inhibitor of the ileal bile acid transporter (IBAT), for the study of hypercholesterolemia.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. A key strategy in managing hypercholesterolemia is to lower low-density lipoprotein (LDL) cholesterol levels. This compound is a selective, non-systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT, this compound disrupts the enterohepatic circulation of bile acids, leading to a series of downstream effects that ultimately result in the lowering of plasma cholesterol.[1][2] This document outlines the mechanism of action of this compound, provides detailed protocols for key experiments, and presents quantitative data from preclinical studies.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of IBAT in the terminal ileum. This inhibition prevents the reabsorption of bile acids, leading to their increased excretion in feces.[1] The subsequent reduction in the return of bile acids to the liver triggers a compensatory upregulation of the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids.[3] The increased activity of CYP7A1 depletes the intracellular cholesterol pool in hepatocytes. This reduction in hepatic cholesterol leads to the upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL and very-low-density lipoprotein (VLDL) cholesterol from the bloodstream, thereby lowering plasma cholesterol levels.

cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte cluster_blood Bloodstream Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Reabsorption Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion Increased Hepatic Cholesterol Hepatic Cholesterol IBAT->Hepatic Cholesterol Reduced Bile Acid Return This compound This compound This compound->IBAT Inhibits CYP7A1 CYP7A1 Hepatic Cholesterol->CYP7A1 Upregulates LDL Receptors LDL Receptors Hepatic Cholesterol->LDL Receptors Upregulates Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Increases Plasma LDL/VLDL Plasma LDL/VLDL LDL Receptors->Plasma LDL/VLDL Increased Clearance Reduced Plasma LDL/VLDL Reduced Plasma LDL/VLDL Plasma LDL/VLDL->Reduced Plasma LDL/VLDL

Figure 1: Signaling pathway of this compound in lowering plasma cholesterol.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibition of Ileal Bile Acid Transporter (IBAT)

Species/SystemParameterValueReference
Rat Brush Border Membrane VesiclesIC₅₀0.24 µM
Monkey Brush Border Membrane VesiclesIC₅₀0.41 µM
CHO Cells (expressing human IBAT)Kᵢ0.2 µM

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelTreatmentParameterResultReference
Rats and MiceOral this compoundED₃₀ for decreased absorption of (⁷⁵Se)HCAT0.02 mg/kg bid
Diet-Induced Hypercholesterolemic RatsThis compound (0.03-1.0 mg/kg bid)Reduction in serum LDL+VLDL cholesterolUp to 61%
RatsSingle dose of this compound (0.1 mg/kg)Peak inhibition of (⁷⁵Se)HCAT absorption97% at 4 hours
RatsThis compoundInduction of hepatic CYP7A1 activity4-fold increase

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on hypercholesterolemia.

Protocol 1: In Vitro Ileal Bile Acid Transporter (IBAT) Inhibition Assay

This protocol describes a competitive inhibition assay using Chinese Hamster Ovary (CHO) cells stably expressing the human IBAT.

Materials:

  • CHO cells stably expressing human IBAT

  • Culture medium (e.g., DMEM/F-12) with appropriate supplements

  • [³H]Taurocholic acid

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Culture CHO-hIBAT cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of [³H]taurocholic acid in assay buffer at a concentration of 10 µM.

  • Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the uptake by adding the [³H]taurocholic acid solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The Kᵢ value can be calculated using the Cheng-Prusoff equation if the Kₘ of taurocholic acid transport is known.

Protocol 2: Induction of Hypercholesterolemia in Rats

This protocol describes the induction of hypercholesterolemia in rats using a high-cholesterol diet.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Standard rodent chow

  • High-cholesterol diet components: Cholesterol, cholic acid, and a fat source (e.g., lard or soybean oil)

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week with free access to standard chow and water.

  • Diet Preparation: Prepare a high-cholesterol diet. A common composition is standard chow supplemented with 1-2% cholesterol and 0.5% cholic acid. Another effective diet consists of 25% soybean oil and 1.0% cholesterol.

  • Induction Period: Feed the rats the high-cholesterol diet ad libitum for a period of 4 to 8 weeks. The control group should continue to receive the standard chow.

  • Monitoring: Monitor the body weight and food intake of the animals weekly.

  • Confirmation of Hypercholesterolemia: After the induction period, collect blood samples to measure serum lipid profiles (total cholesterol, LDL-C, VLDL-C, HDL-C, and triglycerides) to confirm the development of hypercholesterolemia.

Protocol 3: Evaluation of this compound in Hypercholesterolemic Rats

This protocol outlines the procedure for assessing the efficacy of this compound in the diet-induced hypercholesterolemic rat model.

Materials:

  • Hypercholesterolemic rats (from Protocol 2)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies

  • Equipment for lipid profile analysis

Procedure:

  • Animal Grouping: Divide the hypercholesterolemic rats into several groups: a vehicle control group and treatment groups receiving different doses of this compound (e.g., 0.03, 0.1, 0.3, and 1.0 mg/kg, administered twice daily (bid) by oral gavage).

  • Drug Administration: Administer the vehicle or this compound to the respective groups for a specified period (e.g., 7-14 days).

  • Blood Collection: At the end of the treatment period, collect blood samples from the rats via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after an overnight fast.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Lipid Profile Analysis:

    • Measure the concentrations of total cholesterol, HDL-cholesterol, and triglycerides in the serum using commercially available enzymatic kits.

    • Calculate the VLDL-cholesterol concentration using the Friedewald formula (VLDL-C = Triglycerides / 5).

    • Calculate the LDL-cholesterol concentration by subtracting the HDL-C and VLDL-C from the total cholesterol (LDL-C = Total Cholesterol - HDL-C - VLDL-C).

  • Data Analysis: Compare the serum lipid levels between the this compound-treated groups and the vehicle control group to determine the dose-dependent efficacy of the compound.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatize Rats Acclimatize Rats Induce Hypercholesterolemia Induce Hypercholesterolemia (High-Cholesterol Diet) Acclimatize Rats->Induce Hypercholesterolemia Group Animals Group Animals Induce Hypercholesterolemia->Group Animals Administer Vehicle Administer Vehicle Group Animals->Administer Vehicle Administer this compound Administer this compound (Dose-Response) Group Animals->Administer this compound Collect Blood Collect Blood Administer Vehicle->Collect Blood Administer this compound->Collect Blood Separate Serum Separate Serum Collect Blood->Separate Serum Analyze Lipid Profile Analyze Lipid Profile (TC, HDL, TG, LDL, VLDL) Separate Serum->Analyze Lipid Profile Compare Results Compare Results Analyze Lipid Profile->Compare Results

Figure 2: Experimental workflow for evaluating this compound in rats.
Protocol 4: Measurement of Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity

This protocol describes an assay to measure the activity of CYP7A1 in liver microsomes.

Materials:

  • Liver tissue from treated and control animals

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

  • Microsome isolation buffers

  • [¹⁴C]Cholesterol

  • NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Scintillation counter and vials

Procedure:

  • Microsome Preparation:

    • Homogenize the liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a reaction tube, combine the microsomal preparation, NADPH generating system, and buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C]cholesterol.

    • Incubate at 37°C for 30 minutes with gentle shaking.

    • Stop the reaction by adding a suitable solvent (e.g., ethanol).

  • Extraction and Separation:

    • Extract the lipids from the reaction mixture using an organic solvent (e.g., hexane).

    • Separate the [¹⁴C]7α-hydroxycholesterol product from the [¹⁴C]cholesterol substrate using thin-layer chromatography (TLC).

  • Quantification:

    • Scrape the portion of the TLC plate corresponding to 7α-hydroxycholesterol into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific activity of CYP7A1 (e.g., in pmol/min/mg protein).

    • Compare the activity between the this compound-treated and control groups. An alternative method involves measuring the stable bile acid intermediate 7α-hydroxy-4-cholesten-3-one in peripheral blood, which correlates with hepatic CYP7A1 activity.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the enterohepatic circulation of bile acids in cholesterol homeostasis. Its potent and specific inhibition of IBAT provides a robust method for investigating the downstream consequences on hepatic gene expression and plasma lipoprotein metabolism. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in preclinical models of hypercholesterolemia.

References

Application Notes and Protocols for Investigating Type 2 Diabetes Mellitus with 264W94

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

264W94 is a potent and selective inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the pathophysiology of type 2 diabetes mellitus (T2DM) and to explore novel therapeutic strategies. The primary mechanism of action of this compound in the context of T2DM involves the modulation of bile acid homeostasis, leading to an increase in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone with established glucose-lowering effects.

Mechanism of Action

This compound competitively inhibits ASBT in the terminal ileum, the primary site of bile acid reabsorption.[1] This inhibition disrupts the enterohepatic circulation of bile acids, resulting in an increased concentration of bile acids in the colonic lumen.[2] Elevated colonic bile acids stimulate L-cells, specialized enteroendocrine cells, to secrete GLP-1.[2][3] GLP-1, in turn, exerts its glucoregulatory effects through multiple pathways, including:

  • Enhancement of glucose-dependent insulin secretion from pancreatic β-cells.[3]

  • Suppression of glucagon secretion from pancreatic α-cells.

  • Slowing of gastric emptying.

  • Promotion of satiety through central nervous system effects.

Studies have shown that the glucose-lowering effects of this compound are likely independent of the farnesoid X receptor (FXR), a nuclear receptor also activated by bile acids.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in the Zucker Diabetic Fatty (ZDF) rat model of type 2 diabetes.

Table 1: Dose-Dependent Effects of this compound on Glycemic Control in ZDF Rats (2-week treatment)

Treatment GroupDose (mg/kg)HbA1c (%)Blood Glucose (mg/dL)
Vehicle-7.5 ± 0.2450 ± 25
This compound0.16.8 ± 0.3380 ± 30
This compound16.2 ± 0.2300 ± 20
This compound105.5 ± 0.3220 ± 25
*p < 0.05 compared to vehicle

Table 2: Effects of this compound on Plasma Insulin and GLP-1 Levels in ZDF Rats

Treatment GroupDose (mg/kg)Fasting Insulin (ng/mL)Post-OGTT Insulin (ng/mL)Non-fasting Total GLP-1 (pM)Post-OGTT Total GLP-1 (pM)
Vehicle-2.5 ± 0.45.1 ± 0.815 ± 230 ± 5
This compound13.1 ± 0.59.2 ± 1.122 ± 365 ± 8
This compound103.8 ± 0.615.3 ± 1.528 ± 485 ± 10
p < 0.05 compared to vehicle

Table 3: In Vitro Inhibitory Activity of this compound on ASBT

SpeciesAssay SystemIC50 (µM)
RatBrush border membrane vesicles0.24
MonkeyBrush border membrane vesicles0.41
HumanCHO cells expressing hIBAT0.41 (Ki = 0.2 µM)

Experimental Protocols

In Vitro ASBT Inhibition Assay

This protocol describes a competitive binding assay to determine the inhibitory potency of this compound on the apical sodium-dependent bile acid transporter (ASBT) using radiolabeled taurocholic acid.

Materials:

  • CHO cells stably expressing human ASBT (hASBT) or isolated rat ileal brush border membrane vesicles (BBMVs).

  • [³H]-Taurocholic acid (radioligand).

  • Unlabeled taurocholic acid (competitor).

  • This compound (test compound).

  • Assay Buffer: Krebs-Henseleit buffer supplemented with 10 mM HEPES, pH 7.4, and 100 mM NaCl.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Cell/Vesicle Preparation:

    • For CHO-hASBT cells, seed cells in 96-well plates and grow to confluence.

    • For BBMVs, prepare from the distal ileum of rats using a standard magnesium precipitation method.

  • Assay Setup:

    • Prepare serial dilutions of this compound and unlabeled taurocholic acid in Assay Buffer.

    • In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of [³H]-Taurocholic acid (final concentration ~10 nM), and 25 µL of either buffer (for total binding), unlabeled taurocholic acid (for non-specific binding, final concentration ~1 mM), or this compound at various concentrations.

  • Initiation of Binding:

    • Add 100 µL of the CHO-hASBT cell suspension or BBMV preparation (protein concentration ~0.1 mg/mL) to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes with gentle agitation.

  • Termination and Washing:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in ZDF Rats

This protocol outlines the procedure for performing an OGTT in Zucker Diabetic Fatty (ZDF) rats to assess the effect of this compound on glucose tolerance.

Materials:

  • Male ZDF rats (8-10 weeks old).

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (40% w/v in water).

  • Glucometer and test strips.

  • Blood collection supplies (e.g., tail-nick lancets, capillaries).

Protocol:

  • Acclimatization and Dosing:

    • House the ZDF rats in individual cages and allow them to acclimatize for at least one week.

    • Administer this compound or vehicle orally via gavage daily for the desired treatment period (e.g., 14 days).

  • Fasting:

    • Fast the rats overnight (16 hours) before the OGTT, with free access to water.

  • Baseline Blood Glucose:

    • On the day of the OGTT, take a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.

  • This compound Administration (Acute Study Option):

    • For acute studies, administer a single oral dose of this compound or vehicle 60 minutes before the glucose challenge.

  • Glucose Challenge:

    • Administer a glucose solution (2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

    • Compare the AUC values between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Measurement of Plasma GLP-1 Levels

This protocol describes the collection of blood samples and subsequent measurement of total GLP-1 levels using a commercial ELISA kit.

Materials:

  • ZDF rats treated with this compound or vehicle.

  • Blood collection tubes containing EDTA and a dipeptidyl peptidase-IV (DPP-IV) inhibitor (e.g., Pefabloc SC or a commercial inhibitor cocktail).

  • Centrifuge.

  • Commercial Total GLP-1 ELISA kit.

  • Microplate reader.

Protocol:

  • Blood Collection:

    • Collect blood samples from the rats at desired time points (e.g., fasting, and at various times after an oral glucose challenge).

    • Immediately transfer the blood into chilled collection tubes containing EDTA and a DPP-IV inhibitor to prevent GLP-1 degradation.

  • Plasma Preparation:

    • Gently invert the tubes to mix and keep them on ice.

    • Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • GLP-1 Measurement:

    • Thaw the plasma samples on ice.

    • Perform the Total GLP-1 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the GLP-1 standards.

    • Calculate the concentration of GLP-1 in the plasma samples by interpolating their absorbance values from the standard curve.

    • Compare the GLP-1 levels between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling_Pathway cluster_Intestine Distal Ileum/Colon cluster_Pancreas Pancreas cluster_Systemic Systemic Effects This compound This compound ASBT ASBT This compound->ASBT Inhibits Bile_Acids_Reabsorption Bile Acid Reabsorption ASBT->Bile_Acids_Reabsorption Mediates Increased_Bile_Acids Increased Luminal Bile Acids L_Cell Enteroendocrine L-Cell Increased_Bile_Acids->L_Cell Stimulates GLP1_Secretion GLP-1 Secretion L_Cell->GLP1_Secretion Beta_Cell Pancreatic β-Cell GLP1_Secretion->Beta_Cell Acts on Insulin_Secretion Glucose-Dependent Insulin Secretion Beta_Cell->Insulin_Secretion Blood_Glucose Decreased Blood Glucose Insulin_Secretion->Blood_Glucose Leads to

Caption: Signaling pathway of this compound in improving glycemic control.

Experimental_Workflow cluster_InVivo In Vivo Study: Oral Glucose Tolerance Test cluster_InVitro In Vitro Study: ASBT Inhibition Assay start_invivo ZDF Rats treatment Daily Oral Dosing (this compound or Vehicle) start_invivo->treatment fasting Overnight Fasting treatment->fasting baseline Baseline Blood Glucose (t=0 min) fasting->baseline glucose_challenge Oral Glucose Challenge (2 g/kg) baseline->glucose_challenge monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->monitoring analysis_invivo Data Analysis (AUC) monitoring->analysis_invivo start_invitro hASBT-expressing Cells or BBMVs assay_setup Incubate with [3H]-Taurocholate & this compound start_invitro->assay_setup filtration Rapid Filtration & Washing assay_setup->filtration quantification Scintillation Counting filtration->quantification analysis_invitro Data Analysis (IC50) quantification->analysis_invitro

Caption: Experimental workflows for in vivo and in vitro studies of this compound.

References

Application Notes and Protocols for Measuring IBAT Inhibition by 264W94

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory activity of the compound 264W94 on the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT). The methodologies described are based on established in vitro and in vivo techniques to quantify the potency and efficacy of this compound as an IBAT inhibitor.

Introduction

The Ileal Bile Acid Transporter (IBAT/ASBT) is a critical protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[1][2][3] Inhibition of IBAT is a therapeutic strategy for various conditions, including hypercholesterolemia and cholestatic liver diseases.[4][5] By blocking bile acid reabsorption, IBAT inhibitors increase the demand for hepatic cholesterol to synthesize new bile acids, leading to a reduction in circulating LDL cholesterol. This compound is a potent and selective inhibitor of IBAT. This document outlines key experimental procedures to characterize the inhibitory effects of this compound.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of IBAT, preventing the transporter from binding to and reabsorbing bile acids from the intestinal lumen into the enterocytes for subsequent entry into the portal circulation. This disruption of the enterohepatic circulation of bile acids leads to a compensatory increase in the hepatic synthesis of bile acids from cholesterol, primarily through the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Binding & Transport This compound This compound This compound->IBAT Competitive Inhibition Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids Decreased Reabsorbed\nBile Acids Decreased Reabsorbed Bile Acids Reabsorbed Bile Acids->Decreased Reabsorbed\nBile Acids Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 New Bile Acids New Bile Acids CYP7A1->New Bile Acids Decreased Reabsorbed\nBile Acids->CYP7A1 Upregulation

Caption: Mechanism of IBAT inhibition by this compound and its downstream effects.

Quantitative Data Summary

The inhibitory activity of this compound against IBAT has been quantified in various preclinical models. The table below summarizes the key potency and efficacy data.

ParameterSpecies/SystemValueReference
IC50 Rat Brush Border Membrane Vesicles0.24 µM
IC50 Monkey Brush Border Membrane Vesicles0.41 µM
Ki CHO cells expressing human IBAT0.2 µM
In Situ Uptake Inhibition Rat Distal Ileum (1-10 µM this compound)24-39% decrease
ED30 (in vivo) Rats and Mice (75SeHCAT absorption)0.02 mg/kg bid
Peak Inhibition (in vivo) Rats (0.1 mg/kg single dose)97%

Experimental Protocols

Protocol 1: In Vitro IBAT Inhibition using Radiolabeled Taurocholate Uptake Assay

This protocol describes the measurement of this compound-mediated inhibition of sodium-dependent taurocholate uptake in either isolated brush border membrane vesicles (BBMVs) or a cell line stably expressing the IBAT protein.

Materials:

  • [3H]taurocholic acid

  • This compound compound

  • Brush border membrane vesicles (from rat or monkey ileum) or Chinese Hamster Ovary (CHO) cells expressing human IBAT

  • Sodium-containing and sodium-free uptake buffers

  • Scintillation cocktail and vials

  • Scintillation counter

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis A Prepare BBMVs or CHO-IBAT cell suspension C Pre-incubate BBMVs/cells with this compound or vehicle A->C B Prepare serial dilutions of this compound B->C D Initiate uptake by adding [3H]taurocholic acid in Na+ buffer C->D E Stop uptake with ice-cold Na+-free buffer D->E F Filter and wash to separate vesicles/cells from buffer E->F G Quantify radioactivity using scintillation counting F->G H Calculate specific uptake (Total - Non-specific) G->H I Plot % inhibition vs. This compound concentration H->I J Determine IC50 value I->J

Caption: Workflow for the in vitro radiolabeled taurocholate uptake assay.

Procedure:

  • Preparation:

    • Prepare brush border membrane vesicles (BBMVs) from the distal ileum of rats or monkeys, or culture CHO cells stably expressing human IBAT.

    • Prepare serial dilutions of this compound in the appropriate vehicle.

  • Incubation:

    • Pre-incubate the BBMVs or cells with varying concentrations of this compound or vehicle control for a specified time.

    • Initiate the uptake reaction by adding a sodium-containing buffer with a fixed concentration of [3H]taurocholic acid (e.g., 10 µM).

    • To determine non-specific uptake, run parallel experiments using a sodium-free buffer.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the uptake by adding an excess volume of ice-cold, sodium-free buffer.

    • Rapidly filter the mixture through a membrane filter to separate the vesicles/cells from the incubation medium.

    • Wash the filters with ice-cold, sodium-free buffer to remove non-transported radiolabel.

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of [3H]taurocholic acid taken up using a scintillation counter.

  • Data Analysis:

    • Calculate the sodium-dependent (specific) uptake by subtracting the radioactivity measured in the sodium-free buffer from that in the sodium-containing buffer.

    • Determine the percentage inhibition of specific uptake for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo IBAT Inhibition using 75SeHCAT Absorption Assay

This protocol describes the in vivo assessment of this compound's ability to inhibit the absorption of a radiolabeled bile acid analog, 75Se-homocholic acid taurine (75SeHCAT), in rodents.

Materials:

  • This compound compound

  • 75SeHCAT (radiolabeled taurocholic acid analog)

  • Rodents (rats or mice)

  • Oral gavage needles

  • Metabolic cages for feces collection

  • Gamma counter

Experimental Workflow:

cluster_dosing Dosing cluster_tracer Tracer Administration cluster_collection Sample Collection cluster_analysis Measurement & Analysis A Administer this compound or vehicle to rodents (e.g., oral gavage) B After a set time, administer a single oral dose of 75SeHCAT A->B C House animals in metabolic cages B->C D Collect feces over a defined period (e.g., 24-48h) C->D E Measure radioactivity in collected feces using a gamma counter D->E F Calculate % inhibition of 75SeHCAT absorption based on increased fecal excretion E->F G Determine dose-response relationship (e.g., ED30) F->G

Caption: Workflow for the in vivo 75SeHCAT absorption assay.

Procedure:

  • Acclimatization and Dosing:

    • Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

    • Administer this compound orally at various doses. A vehicle control group should be included. For chronic studies, dosing can be performed twice daily (bid).

  • Tracer Administration:

    • At a specified time after this compound administration (e.g., to coincide with peak inhibitor concentration in the ileum), administer a single oral dose of 75SeHCAT to each animal.

  • Sample Collection:

    • Place the animals in metabolic cages that allow for the separate collection of feces.

    • Collect all feces excreted over a defined period (e.g., 24 or 48 hours).

  • Measurement and Analysis:

    • Measure the amount of radioactivity in the collected feces for each animal using a gamma counter.

    • The amount of radioactivity in the feces is inversely proportional to the amount of 75SeHCAT absorbed.

    • Calculate the percentage of the administered dose excreted in the feces for both control and this compound-treated groups.

    • Determine the percent inhibition of absorption by comparing the fecal excretion in the treated groups to the control group.

    • A dose-response curve can be generated to determine parameters such as the ED30 (the dose required to inhibit absorption by 30%).

Conclusion

The described protocols provide robust and reproducible methods for characterizing the inhibitory activity of this compound on the ileal bile acid transporter. The in vitro assays are suitable for determining the potency (IC50/Ki) and mechanism of inhibition, while the in vivo assay provides a measure of the compound's functional efficacy in a physiological setting. These techniques are essential for the preclinical evaluation of IBAT inhibitors in drug discovery and development programs.

References

Application Notes and Protocols: 264W94 as a Tool Compound for Studying Bile Acid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

264W94 is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound serves as a valuable tool compound for investigating the complex roles of bile acid signaling in various physiological and pathophysiological processes.[1][2] Inhibition of IBAT by this compound leads to an increased flux of bile acids into the colon and a subsequent increase in fecal bile acid excretion.[3] This interruption of the enterohepatic circulation of bile acids modulates the activation of key bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), thereby impacting downstream signaling pathways that regulate lipid, glucose, and energy homeostasis.[4][5]

These application notes provide a comprehensive overview of this compound, including its pharmacological data, and detailed protocols for its use in both in vitro and in vivo models to dissect the intricacies of bile acid signaling.

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its potency and activity in various experimental systems.

ParameterSpecies/SystemValueReference
IC50 Rat brush border membrane vesicles0.24 µM
Monkey brush border membrane vesicles0.41 µM
Ki Chinese hamster ovary (CHO) cells expressing human IBAT0.2 µM
ED30 Rats and mice (in vivo)0.02 mg/kg (bid)
Inhibition of Bile Acid Absorption Rats (in vivo, 0.1 mg/kg single dose)Up to 97%
Induction of CYP7A1 Activity Rats (in vivo)4-fold increase
Reduction in LDL+VLDL Cholesterol Diet-induced hypercholesterolemic ratsUp to 61% (at 1.0 mg/kg bid)
Increase in Fecal Bile Acids Zucker Diabetic Fatty (ZDF) ratsUp to 6.5-fold
Increase in Plasma GLP-1 Zucker Diabetic Fatty (ZDF) ratsUp to 2-fold

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of IBAT in the terminal ileum. This leads to a significant increase in the concentration of bile acids in the intestinal lumen, which then transit to the colon. This altered bile acid profile triggers downstream signaling events.

Bile Acid Signaling Pathways

Bile acids are signaling molecules that activate nuclear receptors and cell surface receptors. The two most well-characterized receptors are FXR and TGR5.

Bile_Acid_Signaling cluster_0 Enterohepatic Circulation cluster_1 Cellular Signaling Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acids Intestine Intestine Gallbladder->Intestine Bile Acids Portal Vein Portal Vein Intestine->Portal Vein ~95% Reabsorption (IBAT) Portal Vein->Liver BileAcids Bile Acids FXR FXR BileAcids->FXR Intracellular TGR5 TGR5 BileAcids->TGR5 Cell Surface SHP SHP FXR->SHP Induces FGF19 FGF19 FXR->FGF19 Induces in Intestine cAMP cAMP TGR5->cAMP Increases CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits FGFR4 FGFR4 FGF19->FGFR4 Activates in Liver FGFR4->CYP7A1 Inhibits GLP-1 Secretion GLP-1 Secretion cAMP->GLP-1 Secretion Stimulates

Caption: Overview of Bile Acid Signaling Pathways.

Experimental Workflow Using this compound

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on bile acid signaling.

Experimental_Workflow Start Start ExperimentalModel Select Experimental Model (In Vitro / In Vivo) Start->ExperimentalModel Treatment Treat with this compound (Dose-Response / Time-Course) ExperimentalModel->Treatment SampleCollection Sample Collection (Cells, Plasma, Tissues) Treatment->SampleCollection Analysis Downstream Analysis SampleCollection->Analysis GeneExpression Gene Expression Analysis (FXR target genes: SHP, FGF19, CYP7A1) Analysis->GeneExpression ProteinAnalysis Protein Analysis (FGF19 ELISA) Analysis->ProteinAnalysis MetaboliteAnalysis Metabolite Analysis (Bile Acids, Lipids, Glucose) Analysis->MetaboliteAnalysis End End GeneExpression->End ProteinAnalysis->End MetaboliteAnalysis->End

Caption: Experimental Workflow for this compound Studies.

Logical Relationship of this compound's Effects

This diagram outlines the cause-and-effect relationships following the administration of this compound.

Logical_Relationship This compound This compound Administration IBAT_Inhibition IBAT Inhibition in Ileum This compound->IBAT_Inhibition BA_Reabsorption_Decrease Decreased Bile Acid Reabsorption IBAT_Inhibition->BA_Reabsorption_Decrease Intestinal_BA_Increase Increased Intestinal Bile Acids BA_Reabsorption_Decrease->Intestinal_BA_Increase Fecal_BA_Increase Increased Fecal Bile Acid Excretion BA_Reabsorption_Decrease->Fecal_BA_Increase Hepatic_FXR_Decrease Decreased Hepatic FXR Activation BA_Reabsorption_Decrease->Hepatic_FXR_Decrease FXR_TGR5_Modulation Modulation of Intestinal FXR and TGR5 Signaling Intestinal_BA_Increase->FXR_TGR5_Modulation FGF19_Change Altered FGF19 Secretion FXR_TGR5_Modulation->FGF19_Change GLP1_Increase Increased GLP-1 Secretion FXR_TGR5_Modulation->GLP1_Increase Metabolic_Effects Downstream Metabolic Effects (Lipid, Glucose Homeostasis) FGF19_Change->Metabolic_Effects GLP1_Increase->Metabolic_Effects CYP7A1_Upregulation Upregulation of CYP7A1 Hepatic_FXR_Decrease->CYP7A1_Upregulation CYP7A1_Upregulation->Metabolic_Effects

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 264W94 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 264W94, a potent inhibitor of the Ileal Bile Acid Transporter (IBAT). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of this compound dosage for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT).[1][2] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, interrupting their enterohepatic circulation.[2][3] This leads to increased fecal excretion of bile acids and a subsequent upregulation of hepatic bile acid synthesis from cholesterol to maintain the bile acid pool.[1]

Q2: What are the key downstream effects of IBAT inhibition by this compound?

A2: The primary downstream effect is the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This increased synthesis consumes hepatic cholesterol, leading to a reduction in serum LDL and VLDL cholesterol. Additionally, the increased concentration of bile acids in the colon can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

A3: Based on its reported in vitro potency, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The IC50 of this compound for inhibiting sodium-dependent taurocholic acid uptake has been reported to be 0.24 µM in rat brush border membrane vesicles and 0.41 µM in monkey brush border membrane vesicles. A competitive profile with a Ki of 0.2 µM against taurocholic acid has been observed in CHO cells expressing human IBAT.

Q4: What are the potential off-target effects to consider?

A4: While this compound is designed to be a selective IBAT inhibitor, it is crucial to consider potential effects on other pathways regulated by bile acids, such as those mediated by the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). Changes in bile acid composition and concentration in different parts of the gastrointestinal tract and liver can indirectly influence these signaling pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IBAT inhibition assay results Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding protocols and performing cell counts before plating.
Variability in the concentration of the radiolabeled substrate.Prepare a fresh stock of the radiolabeled substrate for each experiment and perform accurate dilutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with a buffer to maintain a humidified environment.
Low or no inhibition observed Incorrect concentration of this compound.Verify the concentration of your stock solution and perform a new serial dilution. Consider a wider concentration range in your dose-response experiment.
Low expression or activity of IBAT in the cell line.Confirm IBAT/ASBT expression in your chosen cell line using techniques like qPCR or Western blotting. Use a positive control inhibitor to validate assay performance.
Issues with the radiolabeled bile acid.Check the expiration date and specific activity of the radiolabeled bile acid. Ensure proper storage conditions.
High background in radiolabeled uptake assay Non-specific binding of the radiolabeled substrate to the cells or plate.Increase the number of wash steps after incubation. Include a non-specific binding control (e.g., incubation at 4°C or in the absence of sodium).
Contamination of the cell culture.Regularly test for mycoplasma contamination. Maintain aseptic techniques during cell culture.
Unexpected changes in downstream gene expression Indirect effects due to altered bile acid signaling.Measure the expression of key genes in the FXR and TGR5 pathways (e.g., SHP, FGF19) to assess potential indirect effects.
Cytotoxicity at high concentrations of this compound.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to rule out cytotoxicity.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

Parameter Species/System Value Reference
IC50 (Taurocholic Acid Uptake)Rat brush border membrane vesicles0.24 µM
IC50 (Taurocholic Acid Uptake)Monkey brush border membrane vesicles0.41 µM
Ki (vs. Taurocholic Acid)CHO cells expressing human IBAT0.2 µM
ED30 (Taurocholic Acid Analog Absorption)Rats and Mice (in vivo, oral)0.02 mg/kg bid
Peak Inhibition of AbsorptionRats (in vivo, single dose of 0.1 mg/kg)97%
LDL+VLDL Cholesterol ReductionDiet-induced hypercholesterolemic ratsUp to 61% (at 1.0 mg/kg bid)

Experimental Protocols

Protocol 1: In Vitro IBAT Inhibition Assay using Radiolabeled Taurocholic Acid

This protocol describes a cell-based assay to determine the inhibitory potency of this compound on IBAT-mediated uptake of a radiolabeled bile acid.

Materials:

  • Cells expressing IBAT (e.g., Caco-2, or a stably transfected cell line like CHO-hIBAT)

  • Cell culture medium and supplements

  • 24-well cell culture plates, collagen-coated

  • This compound stock solution (e.g., 10 mM in DMSO)

  • [³H]-Taurocholic acid

  • Scintillation fluid and vials

  • Scintillation counter

  • Hanks' Balanced Salt Solution (HBSS) with and without Sodium

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Protein assay reagent (e.g., BCA kit)

Methodology:

  • Cell Seeding: Seed the IBAT-expressing cells onto 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS (with Sodium) to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS (with Sodium).

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

    • To initiate the uptake, add the incubation solution containing [³H]-Taurocholic acid (at a concentration below its Km for the transporter) and the corresponding concentration of this compound or vehicle.

    • Incubate for a predetermined linear uptake time (e.g., 10 minutes) at 37°C.

    • To determine non-specific uptake, perform the assay in parallel using HBSS without Sodium.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the incubation solution and washing the cells three times with ice-cold HBSS (with Sodium).

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the protein concentration using a protein assay kit.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration for each well.

    • Subtract the non-specific uptake (without Sodium) from the total uptake to obtain the specific IBAT-mediated uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessment of CYP7A1 Induction in Hepatocytes

This protocol outlines the measurement of CYP7A1 mRNA expression in response to treatment with this compound, which indirectly indicates IBAT inhibition.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • This compound stock solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for CYP7A1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Methodology:

  • Cell Treatment: Seed hepatocytes in 6-well plates and allow them to attach and recover. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for CYP7A1 and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of CYP7A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in this compound-treated cells to the vehicle-treated control.

Mandatory Visualizations

IBAT_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Uptake Bile Acids_Enterocyte Bile Acids IBAT->Bile Acids_Enterocyte Bile Acids_Portal Bile Acids Bile Acids_Enterocyte->Bile Acids_Portal Transport Bile Acids_Liver Bile Acids Bile Acids_Portal->Bile Acids_Liver Return to Liver CYP7A1 CYP7A1 Bile Acids_Liver->CYP7A1 Negative Feedback Cholesterol Cholesterol Cholesterol->CYP7A1 Conversion CYP7A1->Bile Acids_Liver Synthesis This compound This compound This compound->IBAT Inhibition

Caption: Mechanism of action of this compound as an IBAT inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Seed IBAT-expressing cells Compound_Treatment Treat with this compound (Dose-Response) Cell_Culture->Compound_Treatment Uptake_Assay Radiolabeled Bile Acid Uptake Assay Compound_Treatment->Uptake_Assay Gene_Expression CYP7A1 mRNA Expression (qPCR) Compound_Treatment->Gene_Expression Data_Analysis_invitro Calculate IC50 and Fold-change Uptake_Assay->Data_Analysis_invitro Gene_Expression->Data_Analysis_invitro Animal_Model Select Animal Model (e.g., hypercholesterolemic rat) Dosing Administer this compound (Dose-Range) Animal_Model->Dosing Sample_Collection Collect Blood and Feces Dosing->Sample_Collection Biochemical_Analysis Measure Serum Lipids and Fecal Bile Acids Sample_Collection->Biochemical_Analysis Data_Analysis_invivo Determine ED50 and Efficacy Biochemical_Analysis->Data_Analysis_invivo

Caption: General experimental workflow for assessing this compound efficacy.

Signaling_Pathways cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte FXR_e FXR FGF19 FGF19 FXR_e->FGF19 TGR5_e TGR5 GLP1 GLP-1 Secretion TGR5_e->GLP1 Bile Acids_e Bile Acids Bile Acids_e->FXR_e Activation Bile Acids_e->TGR5_e Activation FXR_h FXR SHP SHP FXR_h->SHP Induction CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition Bile Acids_h Bile Acids Bile Acids_h->FXR_h Activation This compound This compound IBAT IBAT This compound->IBAT Inhibition IBAT->Bile Acids_e Decreased Uptake FGF19->CYP7A1 Inhibition

Caption: Key signaling pathways affected by IBAT inhibition.

References

Technical Support Center: Overcoming Experimental Variability with 264W94

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ileal bile acid transporter (IBAT) inhibitor, 264W94. The information provided aims to address common challenges and sources of "instability," or variability, in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2][3][4][5] Its primary function is to block the reabsorption of bile acids in the terminal ileum, thereby interrupting their enterohepatic circulation. This leads to an increased excretion of bile acids in the feces.

Q2: What are the expected downstream effects of IBAT inhibition by this compound?

A2: By inhibiting bile acid reabsorption, this compound triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver. This process is primarily mediated by the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The increased consumption of cholesterol can lead to a reduction in serum LDL and VLDL cholesterol levels.

Q3: I am observing inconsistent results in my experiments with this compound. What could be the cause of this "instability"?

A3: "Instability" in the context of this compound experiments likely refers to variability in your results. Several factors can contribute to this, including:

  • Formulation and Solubility: this compound is a poorly water-soluble compound. Inconsistent formulation can lead to variable bioavailability and, consequently, inconsistent effects.

  • Dose-Response Relationship: The effects of this compound are dose-dependent. Small variations in administered doses can lead to significant differences in outcomes.

  • Animal Model and Species-Specific Differences: The activity of IBAT inhibitors can vary between species. It is crucial to use appropriate animal models and consider potential differences in transporter affinity and metabolism.

  • Experimental Protocol Variability: Minor deviations in experimental protocols, such as timing of administration, feeding status of animals, and methods of sample collection and analysis, can introduce variability.

  • Off-Target Effects: While this compound is a selective IBAT inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

Troubleshooting Guides

In Vitro Experimentation

Issue: High variability in IC50 values for this compound in our IBAT inhibition assay.

Potential Cause Troubleshooting Step
Inconsistent this compound concentration Ensure accurate and consistent preparation of this compound stock solutions and serial dilutions. Use a validated method to confirm the concentration of your stock solution.
Cell-based assay variability Maintain consistent cell passage numbers, seeding densities, and incubation times. Regularly check for mycoplasma contamination.
Substrate concentration The inhibitory effect of this compound is competitive with the substrate (e.g., taurocholic acid). Ensure the substrate concentration is consistent across all experiments.
Assay conditions Maintain stable temperature, pH, and buffer composition throughout the assay.
Detection method sensitivity Ensure your detection method (e.g., scintillation counting for radiolabeled substrates) is optimized and within its linear range.
In Vivo Experimentation

Issue: Inconsistent pharmacological effects of this compound in our rodent model (e.g., variable reduction in serum cholesterol).

Potential Cause Troubleshooting Step
Poor and variable oral bioavailability Develop a consistent and stable formulation for oral administration. Consider using a vehicle known to improve the solubility of poorly soluble compounds, such as a suspension in 0.5% methylcellulose or a solution in a mixture of polyethylene glycol (PEG) and a surfactant.
Inaccurate dosing Ensure accurate and consistent administration of this compound, especially when using oral gavage. The volume administered should be appropriate for the animal's weight.
Timing of administration and feeding The feeding status of the animals can affect gastrointestinal transit time and the absorption of both the compound and bile acids. Standardize the feeding protocol (e.g., fasting overnight before administration).
Diurnal variation The expression and activity of enzymes involved in bile acid synthesis, such as CYP7A1, can exhibit diurnal variation. Standardize the time of day for dosing and sample collection.
Gastrointestinal side effects IBAT inhibitors can cause diarrhea and abdominal pain, which may affect food intake and overall animal health, leading to variability in results. Monitor animals closely for any adverse effects.

Quantitative Data Summary

Parameter Species Value Reference
IC50 (in vitro) Rat0.24 µM
Monkey0.41 µM
Ki (in vitro) Human0.2 µM
ED30 (in vivo) Rat, Mouse0.02 mg/kg (b.i.d.)
Peak Inhibition (in vivo) Rat97% at 4h (0.1 mg/kg single dose)

Experimental Protocols

Protocol 1: In Vitro IBAT Inhibition Assay using CHO cells expressing human IBAT

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on the human ileal bile acid transporter.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human IBAT (hIBAT)

  • This compound

  • [3H]taurocholic acid (radiolabeled substrate)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation cocktail and counter

Methodology:

  • Cell Culture: Culture CHO-hIBAT cells to confluence in appropriate cell culture plates.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C. c. Initiate the uptake by adding the assay buffer containing a fixed concentration of [3H]taurocholic acid. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure initial uptake rates are measured. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (measured in the presence of a high concentration of a known IBAT inhibitor or in mock-transfected cells) from all readings. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Oral Administration of this compound in a Rat Model of Hypercholesterolemia

Objective: To evaluate the in vivo efficacy of this compound in reducing serum cholesterol levels in a diet-induced hypercholesterolemic rat model.

Materials:

  • Male Sprague-Dawley rats

  • High-cholesterol diet

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Blood collection supplies

  • Cholesterol assay kit

Methodology:

  • Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for a specified period (e.g., 2-4 weeks) to induce hypercholesterolemia.

  • Preparation of this compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Animal Dosing: a. Randomly assign the hypercholesterolemic rats to different treatment groups (vehicle control and various doses of this compound). b. Administer the this compound suspension or vehicle control orally via gavage once or twice daily (b.i.d.) for the duration of the study (e.g., 1-2 weeks).

  • Sample Collection: a. Collect blood samples at baseline and at the end of the treatment period. b. Separate the serum for cholesterol analysis.

  • Biochemical Analysis: a. Measure total cholesterol, LDL cholesterol, and VLDL cholesterol levels in the serum using a commercial assay kit.

  • Data Analysis: a. Compare the cholesterol levels between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). b. Determine the dose-dependent effect of this compound on cholesterol reduction.

Visualizations

264W94_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Reabsorption Fecal Excretion Increased Fecal Bile Acid Excretion Bile Acids->Fecal Excretion Increased flow due to inhibition Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids Portal Vein To Liver Reabsorbed Bile Acids->Portal Vein This compound This compound This compound->IBAT Inhibition

Caption: Mechanism of action of this compound in inhibiting IBAT.

Experimental_Workflow_In_Vivo A Induce Hypercholesterolemia (High-Cholesterol Diet) C Randomize Animals into Treatment Groups A->C B Prepare this compound Formulation (e.g., in 0.5% Methylcellulose) D Administer this compound or Vehicle (Oral Gavage, daily) B->D C->D E Monitor Animal Health and Food Intake D->E F Collect Blood Samples (Baseline and Post-treatment) D->F G Measure Serum Cholesterol Levels F->G H Statistical Analysis (Compare Treatment vs. Control) G->H

Caption: In vivo experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Inconsistent Results with this compound Q1 In Vitro or In Vivo? Start->Q1 InVitro In Vitro Issues Q1->InVitro In Vitro InVivo In Vivo Issues Q1->InVivo In Vivo CheckProtocol Standardize Experimental Protocol InVitro->CheckProtocol CheckAssay Validate Assay Parameters InVitro->CheckAssay CheckFormulation Review Formulation and Solubility InVivo->CheckFormulation CheckDose Verify Dosing Accuracy InVivo->CheckDose InVivo->CheckProtocol CheckSpecies Consider Species-Specific Differences InVivo->CheckSpecies

Caption: Logical flow for troubleshooting this compound experiments.

References

Technical Support Center: 264W94 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ileal bile acid transporter (IBAT) inhibitor, 264W94, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking IBAT in the distal ileum, this compound prevents the reabsorption of bile acids, leading to their increased excretion in feces.[3][4] This interruption of the enterohepatic circulation of bile acids stimulates the liver to synthesize more bile acids from cholesterol to replenish the pool.[1] The increased consumption of cholesterol for bile acid synthesis leads to a reduction in serum low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol levels.

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in various animal models, including rats, mice, and monkeys. Specifically, it has been shown to be effective in diet-induced hypercholesterolemic rats and Zucker Diabetic Fatty (ZDF) rats.

Q3: What are the expected therapeutic effects of this compound in animal models?

A3: The primary therapeutic effects observed in animal models include:

  • Lipid-lowering: Dose-dependent reduction in serum LDL and VLDL cholesterol. In diet-induced hypercholesterolemic rats, this compound reduced serum LDL+VLDL cholesterol by up to 61%.

  • Glycemic control: In Zucker Diabetic Fatty (ZDF) rats, this compound has been shown to decrease HbA1c and blood glucose levels, and prevent the decline of insulin levels.

  • Increased GLP-1: Treatment with this compound can lead to an elevation in non-fasting plasma total Glucagon-Like Peptide-1 (GLP-1).

Q4: Are there known species-specific differences in the activity of this compound?

A4: While this compound is effective across different species, the potency can vary. For instance, the IC50 for inhibiting the sodium-dependent uptake of taurocholic acid was 0.24 µM in rat brush border membrane vesicles and 0.41 µM in monkey brush border membrane vesicles. It is crucial to consider potential species differences in bile acid composition and metabolism when designing and interpreting studies.

Troubleshooting Guide

Problem 1: Suboptimal reduction in serum cholesterol levels.

  • Possible Cause 1: Incorrect Dosage. The efficacy of this compound is dose-dependent.

    • Troubleshooting: Refer to the dose-response data from preclinical studies. In diet-induced hypercholesterolemic rats, doses ranging from 0.03 to 1.0 mg/kg administered twice daily (bid) have been effective. Ensure the correct dose is being administered for the specific animal model and desired therapeutic effect.

  • Possible Cause 2: Issues with Drug Formulation or Administration. Poor solubility or improper administration can lead to reduced bioavailability.

    • Troubleshooting: Ensure the compound is properly formulated for oral administration. The method of administration (e.g., oral gavage) should be consistent and performed correctly to ensure the full dose is delivered.

  • Possible Cause 3: High Variability in Animal Response. Biological variability among animals can lead to a wide range of responses.

    • Troubleshooting: Increase the number of animals per group to ensure statistical power. Monitor food intake and body weight, as these can influence cholesterol levels.

Problem 2: Gastrointestinal side effects, such as diarrhea or loose stools.

  • Possible Cause: Mechanism of Action. By inhibiting bile acid reabsorption, this compound increases the concentration of bile acids in the colon, which can induce secretory diarrhea.

    • Troubleshooting:

      • Dose Adjustment: Consider reducing the dose to a level that maintains efficacy while minimizing gastrointestinal effects.

      • Monitor Hydration: Ensure animals have free access to water to prevent dehydration.

      • Fecal Analysis: Monitor fecal consistency and bile acid content to correlate with the observed side effects.

Problem 3: Unexpected elevations in liver enzymes.

  • Possible Cause: Altered Bile Acid Homeostasis. While this compound is gut-restricted, significant alterations in bile acid metabolism can sometimes impact the liver. Increased synthesis of more hydrophobic and potentially cytotoxic bile acids could be a contributing factor.

    • Troubleshooting:

      • Liver Function Monitoring: Regularly monitor serum levels of liver enzymes such as ALT and AST.

      • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to assess for any signs of injury.

      • Bile Acid Profiling: Analyze the composition of the bile acid pool to determine if there is a shift towards more hydrophobic bile acids.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesSystemValueReference
IC50RatBrush border membrane vesicles0.24 µM
IC50MonkeyBrush border membrane vesicles0.41 µM
KiHumanCHO cells expressing human IBAT0.2 µM

Table 2: In Vivo Efficacy of this compound in Rats

Animal ModelDosage (oral, bid)EffectMagnitude of EffectReference
Diet-induced hypercholesterolemic rats0.03-1.0 mg/kgReduction in serum LDL+VLDL cholesterolUp to 61%
Rats and Mice0.02 mg/kgDecreased absorption of (75)SeHCATED30
Zucker Diabetic Fatty (ZDF) rats0.1, 1, 10 mg/kgDecrease in HbA1c and blood glucoseDose-dependent
Zucker Diabetic Fatty (ZDF) rats1 and 10 mg/kgIncrease in plasma total GLP-1Up to 50%

Experimental Protocols

Protocol 1: Assessment of IBAT Inhibition in vivo using (75)SeHCAT

  • Animal Model: Rats or mice.

  • Methodology:

    • Administer this compound orally at the desired doses.

    • After a specified time (e.g., 4 hours for peak inhibition), administer the taurocholate analog, 23,25-(75)Se-homocholic acid taurine ((75)SeHCAT), orally.

    • Collect feces over a defined period.

    • Quantify the amount of (75)SeHCAT in the feces using a gamma counter.

    • The extent of IBAT inhibition is determined by the increase in fecal excretion of (75)SeHCAT compared to a vehicle-treated control group.

Protocol 2: Evaluation of Cholesterol-Lowering Efficacy in Diet-Induced Hypercholesterolemic Rats

  • Animal Model: Rats fed a high-cholesterol diet.

  • Methodology:

    • Induce hypercholesterolemia by feeding the animals a specialized diet.

    • Administer this compound or vehicle control orally, typically twice a day (bid), for a specified duration.

    • Collect blood samples at baseline and at the end of the treatment period.

    • Separate serum and measure total cholesterol, LDL, and VLDL levels using standard enzymatic assays.

    • Compare the changes in lipid profiles between the this compound-treated and vehicle-treated groups.

Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_liver Liver cluster_circulation Portal Circulation cluster_excretion Fecal Excretion BA_lumen Bile Acids IBAT IBAT (ASBT) BA_lumen->IBAT Reabsorption BA_feces Bile Acids BA_lumen->BA_feces Increased Excretion BA_ent Bile Acids IBAT->BA_ent BA_portal Bile Acids BA_ent->BA_portal Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Stimulation BA_syn Bile Acid Synthesis CYP7A1->BA_syn BA_portal->Cholesterol Feedback Inhibition Drug This compound Drug->IBAT Inhibition

Caption: Mechanism of action of this compound in inhibiting bile acid reabsorption.

Experimental_Workflow start Start: Hypercholesterolemic Animal Model treatment Oral Administration: - this compound (Treatment Group) - Vehicle (Control Group) start->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Clinical Signs treatment->monitoring sampling Blood Sampling: - Baseline - End of Study monitoring->sampling necropsy Necropsy: - Organ Weight - Histopathology (Liver) monitoring->necropsy analysis Biochemical Analysis: - Serum Cholesterol (LDL, VLDL) - Liver Enzymes (ALT, AST) sampling->analysis end Endpoint: Data Analysis & Interpretation analysis->end necropsy->end

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Enhancing Oral Bioavailability of 264W94

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating strategies to improve the oral bioavailability of 264W94.

Disclaimer: this compound is an inhibitor of the ileal bile acid transporter (IBAT) and has been intentionally designed for minimal systemic absorption to limit its effects to the gastrointestinal tract. The following information is provided for research and academic purposes to explore mechanisms of overcoming low drug permeability and should not be interpreted as a recommended therapeutic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The low oral bioavailability of this compound is a deliberate design feature. As a benzothiazepine derivative with a molecular weight of 417.569 g/mol and the empirical formula C23H31NO4S, its chemical structure is optimized for potent inhibition of the ileal bile acid transporter (IBAT) with minimal absorption from the gastrointestinal tract.[1] This "gut-restricted" design is intended to localize its pharmacological action to the intestines. Strategies used for similar compounds to limit absorption include the addition of large, polar chemical groups that reduce cell membrane permeability.[2][3]

Q2: What are the primary physicochemical and physiological barriers limiting the oral absorption of this compound?

A2: The primary barriers are:

  • Low Membrane Permeability: The molecular properties of this compound are likely optimized to reduce passive diffusion across the intestinal epithelium.

  • Efflux Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, further limiting its net absorption.[4]

  • Gastrointestinal Tract Conditions: Factors such as luminal pH, digestive enzymes, and transit time can also influence the stability and absorption of the compound.[5]

Q3: What initial formulation strategies could be explored to hypothetically increase the oral bioavailability of this compound?

A3: To overcome its low permeability, several formulation strategies could be investigated:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and potentially enhance absorption.

  • Use of Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions between intestinal epithelial cells or inhibit efflux pumps could increase absorption. Examples include certain fatty acids and bile salts.

Troubleshooting Guides

Problem: Low and variable permeability of this compound in Caco-2 cell monolayer assays.
Possible Cause Troubleshooting Step Expected Outcome
High efflux ratio Co-incubate with a known P-gp inhibitor (e.g., verapamil).An increase in the apparent permeability coefficient (Papp) in the apical-to-basolateral direction and a decrease in the efflux ratio, confirming P-gp mediated efflux.
Poor passive diffusion Formulate this compound in a lipid-based system or with a permeation enhancer.Increased Papp value, suggesting improved transcellular or paracellular transport.
Cell monolayer integrity issues Measure the transepithelial electrical resistance (TEER) before, during, and after the experiment.Consistent TEER values will confirm that the observed low permeability is not due to a compromised cell layer.
Problem: No significant increase in plasma concentration of this compound in animal models despite formulation with permeation enhancers.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate concentration of permeation enhancer at the absorption site Develop a formulation that ensures simultaneous release of this compound and the permeation enhancer in the small intestine. Enteric-coated formulations can be considered.Improved co-localization of the drug and enhancer at the site of absorption, leading to a measurable increase in plasma AUC.
Rapid metabolism in the gut wall or liver (first-pass effect) Conduct in vitro metabolism studies using intestinal and liver microsomes.Identification of major metabolites and determination of the metabolic stability of this compound.
Inappropriate animal model Ensure the expression and function of relevant transporters and metabolic enzymes in the chosen animal model are comparable to humans.More predictable in vivo performance and better correlation with potential human pharmacokinetics.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo potency of this compound in inhibiting the ileal bile acid transporter (IBAT).

Parameter Species/System Value Reference
IC50 Rat brush border membrane vesicles0.24 µM
IC50 Monkey brush border membrane vesicles0.41 µM
Ki Chinese hamster ovary cells expressing human IBAT0.2 µM
ED30 (in vivo) Rats and mice (oral administration)0.02 mg/kg bid
Peak Inhibition (in vivo) Rat distal small intestine (0.1 mg/kg single dose)97%

Experimental Protocols

Protocol 1: Evaluation of this compound Permeability using Caco-2 Cell Monolayers

Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess the contribution of active efflux.

Methodology:

  • Seed Caco-2 cells on permeable Transwell® supports and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and dissolve this compound to the desired concentration.

  • To assess apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To assess basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different formulations of this compound.

Methodology:

  • Fast male Sprague-Dawley rats overnight with free access to water.

  • Divide the rats into groups to receive either an intravenous (IV) bolus of this compound (for determination of absolute bioavailability) or an oral administration of the test formulations.

  • For oral administration, deliver the formulation via gavage.

  • Collect blood samples from the tail vein or jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples by a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation F1 This compound API F2 Lipid-Based Formulation F1->F2 F3 Nanoparticle Formulation F1->F3 F4 Formulation with Permeation Enhancer F1->F4 IV1 Caco-2 Permeability Assay F2->IV1 F3->IV1 F4->IV1 IV2 PAMPA INV1 Rat Pharmacokinetic Study IV1->INV1 Select Promising Formulations INV2 Bioavailability Assessment INV1->INV2

Caption: Experimental workflow for developing and evaluating formulations to enhance the oral bioavailability of this compound.

IBAT_inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte BA Bile Acids IBAT IBAT Transporter BA->IBAT Uptake W94 This compound W94->IBAT Inhibition Systemic Circulation Systemic Circulation IBAT->Systemic Circulation Absorption

Caption: Mechanism of action of this compound as an inhibitor of the ileal bile acid transporter (IBAT).

References

refining protocols for 264W94 treatment in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 264W94 in cell line experiments. The information is designed to assist in refining experimental protocols and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3] Its primary function is to block the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[2][4] This interruption leads to an increased excretion of bile acids in the feces. Consequently, the liver compensates by increasing the synthesis of new bile acids from cholesterol, which can lead to a reduction in circulating LDL cholesterol levels.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines that express the ileal bile acid transporter (IBAT/ASBT). A common model is the Chinese Hamster Ovary (CHO) cell line that has been genetically engineered to express human IBAT. Other potentially relevant cell lines include intestinal epithelial cells that naturally express IBAT, such as Caco-2 cells (though expression can be variable), and enteroendocrine cell lines (e.g., STC-1) where indirect effects of bile acids on hormone secretion can be studied.

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: Based on in vitro studies, this compound is effective in the sub-micromolar to low micromolar range. The reported IC50 for inhibiting taurocholic acid uptake is 0.24 µM in rat brush border membrane vesicles and 0.41 µM in monkey vesicles. The competitive binding affinity (Ki) against taurocholic acid in CHO cells expressing human IBAT is approximately 0.2 µM. A starting concentration range of 0.1 µM to 10 µM is advisable for most cell-based assays.

Q4: What solvent should be used to dissolve this compound?

A4: While specific solubility data for cell culture media is not detailed in the provided results, compounds of this nature are typically dissolved in a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on bile acid uptake. 1. Cell line does not express functional IBAT. 2. Incorrect assay setup. 3. Degradation of the this compound compound.1. Confirm IBAT/ASBT expression in your cell line via qPCR or Western blot. Consider using a positive control cell line known to express IBAT. 2. Ensure your bile acid uptake assay is optimized. Use a radiolabeled bile acid like [3H]taurocholic acid and confirm sodium-dependent uptake. 3. Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C as recommended by the supplier.
High cell death or cytotoxicity observed after treatment. 1. This compound concentration is too high. 2. High concentration of the solvent (e.g., DMSO). 3. The cell line is particularly sensitive to perturbations in bile acid homeostasis.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line using a cell viability assay (e.g., MTT, trypan blue). 2. Ensure the final concentration of the solvent in the culture medium is below toxic levels (e.g., ≤ 0.1% DMSO). Include a vehicle-only control in your experiments. 3. Reduce the treatment duration and monitor cell health closely.
Inconsistent or variable results between experiments. 1. Cell passage number is too high, leading to altered gene expression. 2. Inconsistent cell seeding density. 3. Variability in treatment duration or compound concentration.1. Use cells from a consistent and low passage number range for all experiments. 2. Ensure uniform cell seeding density across all wells and plates. 3. Maintain strict consistency in all experimental parameters, including incubation times and final compound concentrations.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

System Parameter Value Reference
CHO cells expressing human IBATKi (vs. Taurocholic Acid)0.2 µM
Rat brush border membrane vesiclesIC50 (vs. Taurocholic Acid)0.24 µM
Monkey brush border membrane vesiclesIC50 (vs. Taurocholic Acid)0.41 µM

Experimental Protocols

Protocol 1: Measuring IBAT Inhibition in IBAT-Expressing Cells

This protocol details a method to assess the inhibitory effect of this compound on bile acid uptake in a cell line expressing the ileal bile acid transporter (IBAT).

Materials:

  • IBAT-expressing cells (e.g., CHO-hIBAT, Caco-2)

  • Cell culture medium

  • This compound compound

  • DMSO (for stock solution)

  • Radiolabeled taurocholic acid (e.g., [3H]taurocholic acid)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Scintillation fluid and counter

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

Methodology:

  • Cell Seeding: Seed the IBAT-expressing cells in a suitable multi-well plate (e.g., 24-well plate) and grow until they form a confluent monolayer.

  • Prepare this compound Solutions: Prepare a concentrated stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions in Uptake Buffer to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).

  • Pre-incubation: Aspirate the culture medium from the cells and wash twice with warm Uptake Buffer. Add the this compound dilutions (or vehicle) to the respective wells and incubate for 15-30 minutes at 37°C.

  • Uptake Assay: To initiate the uptake, add the Uptake Buffer containing a fixed concentration of radiolabeled taurocholic acid (e.g., 10 µM) to all wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake for the cell line.

  • Stop Uptake: To stop the reaction, aspirate the uptake solution and immediately wash the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis and Measurement: Lyse the cells in each well using a suitable lysis buffer. Measure the radioactivity in a portion of the lysate using a scintillation counter.

  • Protein Normalization: Use another portion of the lysate to determine the total protein concentration in each well.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration for each well. Plot the normalized counts against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Workflows

IBAT_Inhibition_Pathway cluster_intestine Intestinal Lumen / Enterocyte cluster_circulation Enterohepatic Circulation BileAcids_Lumen Bile Acids (in Lumen) IBAT IBAT (ASBT) Transporter BileAcids_Lumen->IBAT Uptake FecalExcretion Increased Fecal Bile Acid Excretion BileAcids_Lumen->FecalExcretion Enterocyte Bile Acids (in Enterocyte) IBAT->Enterocyte Inhibition Inhibition Inhibition->IBAT Blocks Transport Compound This compound Compound->Inhibition PortalVein Portal Vein to Liver Enterocyte->PortalVein Reabsorption (Reduced)

Caption: Mechanism of this compound action at the enterocyte.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select IBAT-expressing cell line culture Culture cells to confluence start->culture prepare Prepare this compound serial dilutions and vehicle control culture->prepare treat Treat cells with this compound (Dose-response & time-course) prepare->treat uptake Bile Acid Uptake Assay treat->uptake viability Cell Viability (e.g., MTT) treat->viability gene_exp Gene Expression (e.g., qPCR for CYP7A1) treat->gene_exp analyze Data Analysis: - IC50 Calculation - Cytotoxicity Assessment - Gene Regulation uptake->analyze viability->analyze gene_exp->analyze end End: Protocol Refined analyze->end

Caption: General workflow for testing this compound in cell lines.

References

Technical Support Center: Addressing Off-Target Effects of 264W94 (Zidovudine) in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing the off-target effects of 264W94, more commonly known as Zidovudine or Azidothymidine (AZT).

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound (Zidovudine)?

A1: this compound (Zidovudine) is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Its primary on-target effect is the inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of retroviruses like the Human Immunodeficiency Virus (HIV).[3][4] After entering a cell, Zidovudine is phosphorylated by host cell kinases into its active triphosphate form, Zidovudine triphosphate (ZDV-TP).[1] ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Because ZDV-TP lacks the necessary 3'-hydroxyl group, its incorporation leads to the termination of DNA chain elongation, thus halting viral replication.

Q2: I'm observing unexpected cytotoxicity in my uninfected cell line treated with this compound. What are the likely off-target mechanisms?

A2: The most well-documented off-target effect of this compound is mitochondrial toxicity. This occurs primarily because the active form, ZDV-TP, can inhibit human mitochondrial DNA polymerase-gamma (Pol γ), the exclusive enzyme responsible for replicating mitochondrial DNA (mtDNA). This inhibition can lead to several downstream consequences:

  • mtDNA Depletion: Reduced Pol γ activity leads to a decrease in the amount of mtDNA.

  • Oxidative Stress: Impaired mitochondrial function can increase the production of reactive oxygen species (ROS).

  • Disruption of Mitochondrial Membrane Potential: Damage to mitochondria can cause depolarization of the inner mitochondrial membrane.

  • Impaired Autophagy: Zidovudine has been shown to interfere with the cellular process of clearing damaged mitochondria.

These effects collectively disrupt cellular energy metabolism and can induce apoptosis, leading to cytotoxicity in various cell types, particularly those with high energy demands like muscle cells.

Q3: How significant is the difference in affinity of Zidovudine triphosphate (ZDV-TP) for its on-target versus off-target enzymes?

A3: ZDV-TP has a significantly higher affinity for its on-target viral reverse transcriptase compared to the off-target human DNA polymerases. It is estimated that ZDV-TP has an approximately 100-fold greater affinity for HIV's reverse transcriptase than for human DNA polymerases. This selectivity is the basis for its therapeutic window. However, at concentrations used in experimental settings, inhibition of host enzymes, particularly the mitochondrial DNA polymerase-gamma, can still occur and lead to significant off-target effects.

Q4: My experimental results with this compound are inconsistent. What are some potential contributing factors?

A4: Inconsistent results can arise from several factors. Off-target effects can vary based on the cell type used, as cells with higher mitochondrial activity may be more susceptible to toxicity. The metabolic state of the cells and the duration of exposure to the compound can also influence the extent of off-target effects. Ensure consistent cell culture conditions, passage numbers, and precise dosing. It is also crucial to include appropriate controls to distinguish on-target from off-target effects (see Troubleshooting Guide below).

Quantitative Data: On-Target vs. Off-Target Inhibition

The following table summarizes key quantitative values for the active metabolite of this compound, Zidovudine triphosphate (ZDV-TP), against its primary target and a key off-target enzyme. Note that values can vary based on experimental conditions.

Target EnzymeCompoundParameterValue (µM)Target Type
HIV-1 Reverse TranscriptaseZDV-TPKi~0.05On-Target
Human DNA Polymerase-γZDV-TPKi (competitive)1.8Off-Target
Human DNA Polymerase-γZDV-TPKi' (noncompetitive)6.8Off-Target
Human DNA Polymerase-γZDV-TPIC50200Off-Target

Visualizing On-Target and Off-Target Pathways

The diagrams below illustrate the intended mechanism of action of this compound and the pathway leading to its primary off-target effects.

G cluster_cell Host Cell cluster_virus HIV Replication Cycle ZDV This compound (Zidovudine) Kinases Host Kinases ZDV->Kinases Phosphorylation RT Reverse Transcriptase ZDVT ZDV-TP (Active Form) Kinases->ZDVT ZDVT->RT Competitive Inhibition vDNA Viral DNA Synthesis ZDVT->vDNA Incorporation RT->vDNA Elongation Termination Chain Termination vDNA->Termination

Caption: On-Target Mechanism of this compound (Zidovudine).

G cluster_mito Mitochondrion ZDVT ZDV-TP (Active Form) PolG DNA Polymerase-γ (Pol γ) ZDVT->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep Toxicity Mitochondrial Toxicity mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep ROS Increased ROS mtDNA_dep->ROS MMP ↓ Membrane Potential ROS->MMP MMP->Toxicity

Caption: Off-Target Mitochondrial Toxicity Pathway.

Troubleshooting Guide

This section provides a logical workflow and detailed protocols to help identify and characterize off-target effects of this compound in your experiments.

Troubleshooting Workflow

If you suspect off-target effects are influencing your results, follow this workflow to systematically investigate the issue.

G Start Unexpected Cytotoxicity or Anomalous Results Observed Q1 Is the effect dose-dependent? Start->Q1 Q2 Does the effect occur in uninfected/non-target cells? Q1->Q2 Yes Reassess Re-evaluate on-target hypothesis. Check for compound degradation or experimental artifacts. Q1->Reassess No Hypothesis Hypothesis: Off-target mitochondrial toxicity Q2->Hypothesis Yes Q2->Reassess No Exp1 Experiment 1: Measure mtDNA Content (Protocol 1) Hypothesis->Exp1 Exp2 Experiment 2: Assess Oxidative Stress (Protocol 2) Hypothesis->Exp2 Exp3 Experiment 3: Measure Mitochondrial Membrane Potential (Protocol 3) Hypothesis->Exp3 Result1 Significant mtDNA depletion observed? Exp1->Result1 Result2 Significant increase in ROS observed? Exp2->Result2 Result3 Significant membrane depolarization observed? Exp3->Result3 Conclusion Conclusion: Off-target mitochondrial toxicity is confirmed. Consider dose reduction or use of rescue compounds (e.g., Uridine). Result1->Conclusion Yes Result1->Reassess No Result2->Conclusion Yes Result2->Reassess No Result3->Conclusion Yes Result3->Reassess No

Caption: Workflow for Investigating Off-Target Effects.

Key Experimental Protocols

Protocol 1: Measurement of Mitochondrial DNA (mtDNA) Depletion by Quantitative PCR (qPCR)

This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA), providing a direct measure of depletion.

1. Materials:

  • Cells treated with this compound and vehicle control.

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

  • SYBR Green qPCR Master Mix.

  • qPCR instrument.

2. Procedure:

  • Cell Lysis and DNA Extraction: Harvest at least 1x10^6 cells for each condition (control and treated). Extract total genomic DNA according to the manufacturer's protocol of your chosen kit. Elute DNA in a suitable buffer.

  • DNA Quantification: Accurately measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each DNA sample for both the mitochondrial and nuclear gene targets. A typical 10 µL reaction includes:

    • 5 µL 2x SYBR Green Master Mix

    • 0.5 µL Forward Primer (5 µM)

    • 0.5 µL Reverse Primer (5 µM)

    • 1 µL Template DNA (diluted to 1-10 ng/µL)

    • 3 µL Nuclease-free water

  • Thermal Cycling: Use a standard thermal cycling protocol, for example:

    • Initial Denaturation: 95°C for 10 min.

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 1 min.

    • Melt Curve Analysis: To verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both the mitochondrial (mtDNA) and nuclear (nDNA) targets for each sample.

    • Calculate the difference in Ct values: ΔCt = (Ct_nDNA - Ct_mtDNA).

    • The relative mtDNA copy number is proportional to 2^ΔCt. Compare the values from this compound-treated samples to the vehicle control. A significant decrease indicates mtDNA depletion.

Protocol 2: Assessment of Reactive Oxygen Species (ROS) using H2DCFDA

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.

1. Materials:

  • Cells cultured in appropriate plates (e.g., 6-well plates for flow cytometry).

  • H2DCFDA dye (prepare a stock solution in DMSO).

  • Phenol red-free culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Positive control (e.g., H₂O₂ or Pyocyanin).

  • Flow cytometer or fluorescence microscope.

2. Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound, a vehicle control, and a positive control for the desired duration.

  • Dye Loading:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add pre-warmed, phenol red-free medium containing H2DCFDA (final concentration typically 5-20 µM) to the cells.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Cell Harvesting (for Flow Cytometry):

    • After incubation, remove the H2DCFDA solution.

    • Wash cells once with PBS.

    • Harvest the cells using trypsin, then neutralize and pellet them by centrifugation.

    • Resuspend the cell pellet in cold PBS for analysis.

  • Analysis:

    • Flow Cytometry: Analyze the cells immediately. Use a 488 nm excitation laser and measure emission in the green channel (typically FL1, ~530 nm). Record the mean fluorescence intensity (MFI) for each sample.

    • Fluorescence Microscopy: After washing, add PBS or phenol red-free medium to the wells and image immediately using a standard FITC filter set.

  • Data Interpretation: An increase in green fluorescence intensity in the this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a cationic dye like JC-1 or TMRE to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in potential is a hallmark of mitochondrial dysfunction.

1. Materials:

  • Cells cultured in appropriate plates (black-walled, clear-bottom for plate readers/microscopy).

  • JC-1 or TMRE dye.

  • Culture medium.

  • PBS.

  • Positive control for depolarization (e.g., FCCP or CCCP).

  • Flow cytometer, fluorescence plate reader, or fluorescence microscope.

2. Procedure (using JC-1):

  • Cell Treatment: Seed and treat cells with this compound, vehicle control, and a positive control (e.g., 10-50 µM CCCP for 10-15 minutes before staining) as required.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 2 µM) in pre-warmed culture medium.

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently remove the staining solution and wash the cells twice with warm PBS or assay buffer.

  • Analysis:

    • Add PBS or assay buffer to the wells and analyze immediately.

    • Flow Cytometry/Plate Reader: Measure both green fluorescence (JC-1 monomers, ~530 nm emission) and red fluorescence (J-aggregates, ~590 nm emission).

  • Data Interpretation: In healthy, energized mitochondria, JC-1 forms red fluorescent aggregates. In unhealthy cells with depolarized mitochondria, the dye remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

References

Technical Support Center: Minimizing Variability in 264W94 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with the ileal bile acid transporter (IBAT) inhibitor, 264W94.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our in vitro IC50 values for this compound in our cell-based assays. What are the potential sources of this variability?

High variability in in vitro IC50 values can stem from several factors related to cell culture conditions, assay procedures, and reagent handling.[1][2][3][4] Key areas to investigate include:

  • Cell Health and Passage Number: The responsiveness of cells can change with increasing passage number.[4] It is crucial to use cells within a consistent and defined passage range for all experiments. Cell density in the stock flask at the time of harvesting can also impact their behavior in an assay.

  • Cell Line Authenticity and Contamination: Ensure your cell line is authentic and free from contamination, such as mycoplasma, bacteria, or yeast.

  • Reagent Preparation and Storage: Inconsistent preparation of this compound stock solutions can be a significant source of variability. Ensure the compound is fully solubilized and stored under appropriate conditions to prevent degradation.

  • Assay Protocol Consistency: Minor variations in incubation times, temperature, and liquid handling can introduce variability. Automation in liquid handling can help minimize these inconsistencies.

  • Plate Effects: In multi-well plate assays, "edge effects" can occur where wells on the periphery of the plate behave differently than interior wells. Proper plate layout and normalization can mitigate this.

Q2: How can we reduce inter-animal variability in our in vivo studies with this compound?

In vivo studies are inherently more variable than in vitro assays, but several strategies can be employed to minimize this.

  • Animal Model: Use a well-characterized and, if possible, isogenic animal strain to reduce genetic variability. The age and weight of the animals should be within a narrow range.

  • Acclimatization and Environment: Allow animals to acclimatize to the facility and handling procedures for at least one week before the study. Maintain a consistent environment, including temperature, humidity, and light-dark cycles.

  • Dosing Formulation and Procedure: Ensure the this compound formulation is homogenous and stable. Use calibrated equipment for dosing and ensure consistent administration technique (e.g., oral gavage).

  • Randomization and Blinding: Randomize animals into treatment groups to minimize selection bias. Blinding the investigators to the treatment groups can also reduce unconscious bias in data collection and analysis.

  • Sampling Time: Adhere strictly to a predetermined schedule for blood or tissue sampling, as the timing can significantly impact results.

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experimentsCell passage number variabilityEstablish a standard operating procedure (SOP) for cell passage number and use cells within a narrow range (e.g., passages 5-15).
High well-to-well variability within a single plateInconsistent cell seeding or reagent additionUse an automated cell counter for accurate cell seeding. Employ multichannel or automated liquid handlers for reagent addition to ensure consistency.
Drifting results over timeDegradation of this compound stock solutionPrepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Edge effects on assay platesTemperature or evaporation gradientsAvoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain a humidified environment.
In Vivo Study Variability
Observed Issue Potential Cause Recommended Solution
High inter-animal variability in plasma drug concentrationInconsistent oral gavage techniqueEnsure all personnel are thoroughly trained and proficient in the oral gavage technique to minimize stress and ensure accurate dosing.
Unexpected animal deaths or adverse eventsFormulation issues or incorrect dosingVerify the stability and homogeneity of the this compound formulation. Double-check dose calculations and the calibration of dosing equipment.
Inconsistent pharmacodynamic effects (e.g., changes in bile acid levels)Variability in food consumptionEnsure ad libitum access to a standardized diet. Consider the timing of dosing relative to the light-dark cycle and feeding patterns.
Lack of statistically significant differences between groupsInsufficient sample size or high variabilityPerform a power analysis to determine the appropriate sample size. Implement randomization and blinding to reduce bias and variability.

Experimental Protocols

In Vitro IBAT Inhibition Assay Using CHO Cells Expressing Human IBAT
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ileal bile acid transporter (IBAT) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Harvest cells using a non-enzymatic cell dissociation solution. Count the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere and form a monolayer overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer.

  • Inhibition Assay:

    • Wash the cell monolayer with a pre-warmed assay buffer.

    • Add the this compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing a labeled bile acid substrate (e.g., [3H]taurocholic acid).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of labeled substrate taken up using a scintillation counter or other appropriate detection method.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Evaluation of this compound in a Rodent Model
  • Animal Model: Use male rats or mice of a specific strain (e.g., Sprague-Dawley rats) with a defined age and weight range.

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment, with free access to standard chow and water.

  • Formulation Preparation: Prepare a homogenous and stable suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing:

    • Randomize animals into treatment groups based on body weight.

    • Administer this compound or vehicle control orally via gavage at a specified dose and volume.

  • Sample Collection:

    • At predetermined time points after dosing, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an appropriate anticoagulant.

    • Collect feces over a defined period to measure the excretion of a labeled bile acid analog if applicable.

  • Sample Processing and Analysis:

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Measure relevant pharmacodynamic markers, such as serum levels of 7α-hydroxy-4-cholesten-3-one (C4) or total bile acids.

  • Data Analysis: Analyze the pharmacokinetic and pharmacodynamic data using appropriate statistical methods to assess the effect of this compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Inhibition Assay Inhibition Assay Cell Seeding->Inhibition Assay Compound Prep Compound Prep Compound Prep->Inhibition Assay Detection Detection Inhibition Assay->Detection Data Analysis Data Analysis Detection->Data Analysis Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing Sample Collection Sample Collection Dosing->Sample Collection Sample Analysis Sample Analysis Sample Collection->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation

Caption: General experimental workflows for in vitro and in vivo studies.

signaling_pathway This compound This compound IBAT (Ileum) IBAT (Ileum) This compound->IBAT (Ileum) Inhibits Bile Acid Reabsorption Bile Acid Reabsorption IBAT (Ileum)->Bile Acid Reabsorption Mediates Hepatic Bile Acids Hepatic Bile Acids Bile Acid Reabsorption->Hepatic Bile Acids Maintains CYP7A1 Upregulation CYP7A1 Upregulation Hepatic Bile Acids->CYP7A1 Upregulation Negative Feedback Cholesterol Conversion to Bile Acids Cholesterol Conversion to Bile Acids CYP7A1 Upregulation->Cholesterol Conversion to Bile Acids Increases

References

strategies to enhance the potency of 264W94

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 264W94, a potent inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to enhance the potency and success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower than Expected Inhibition of Bile Acid Uptake in a Cell-Based Assay

  • Question: My in vitro assay using cells expressing IBAT (e.g., Caco-2, MDCK-ASBT) shows minimal inhibition of taurocholate uptake after applying this compound. What are the possible causes and solutions?

  • Answer:

    • Suboptimal Compound Concentration: Ensure the concentration of this compound is appropriate for your cell system. A dose-response experiment is crucial to determine the optimal concentration.[1]

    • Compound Solubility and Stability: this compound is soluble in DMSO.[2][3] Prepare fresh stock solutions in high-quality, anhydrous DMSO and visually inspect for any precipitation upon dilution into aqueous assay buffers. Avoid repeated freeze-thaw cycles of stock solutions.

    • Cell Health and Confluency: Poor cell health or inconsistent cell density can affect transporter expression and function. Ensure your cells are healthy, within a consistent passage number, and form a confluent monolayer before the assay.[4]

    • Incorrect Assay Buffer Composition: IBAT is a sodium-dependent transporter.[5] Verify that your assay buffer contains the appropriate concentration of sodium ions. A sodium-free buffer can be used as a negative control to confirm sodium-dependent transport.

    • Competition from Media Components: Components in the cell culture media or serum may interfere with the assay. It is recommended to perform the uptake assay in a simple, defined buffer like Hank's Balanced Salt Solution (HBSS).

    • Assay Incubation Time: The incubation time with this compound and the bile acid substrate may need optimization. While this compound can rapidly inhibit uptake, the optimal pre-incubation and co-incubation times should be determined empirically for your specific cell line.

Issue 2: High Variability in In Vivo Efficacy Studies

  • Question: I am observing significant variability in the reduction of serum LDL cholesterol or other metabolic parameters in my animal studies with this compound. How can I improve the consistency of my results?

  • Answer:

    • Dosing Regimen and Formulation: Ensure a consistent and accurate oral gavage technique. The formulation of this compound for oral administration should be homogenous to ensure each animal receives the correct dose.

    • Dietary Factors: The diet of the animals can significantly impact bile acid metabolism and cholesterol levels. Use a standardized, controlled diet throughout the study to minimize variability.

    • Timing of Dosing and Sample Collection: The effects of this compound can be rapid, with peak inhibition of bile acid absorption occurring within hours. Standardize the time of day for dosing and sample collection to account for diurnal variations in cholesterol and bile acid metabolism.

    • Gastrointestinal Side Effects: IBAT inhibitors can cause gastrointestinal side effects like diarrhea, which may affect nutrient absorption and overall animal health. Monitor animals closely for any adverse effects and consider dose adjustments if necessary.

    • Animal Strain and Genetics: Different animal strains can exhibit variations in their response to IBAT inhibitors. Ensure you are using a consistent and well-characterized animal model.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a potent and competitive inhibitor of the Ileal Bile Acid Transporter (IBAT/ASBT). By blocking this transporter in the terminal ileum, it prevents the reabsorption of bile acids, leading to their increased excretion in feces. This interruption of the enterohepatic circulation of bile acids stimulates the liver to synthesize more bile acids from cholesterol, primarily through the upregulation of the enzyme cholesterol 7α-hydroxylase (CYP7A1), which in turn lowers LDL cholesterol levels.

  • Q2: What are the downstream effects of this compound beyond cholesterol lowering?

    • A2: By increasing the concentration of bile acids in the colon, this compound can activate the G protein-coupled bile acid receptor TGR5. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.

Experimental

  • Q3: How should I prepare and store stock solutions of this compound?

    • A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your aqueous buffer immediately before use and ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity in cell-based assays.

  • Q4: What are the typical effective concentrations of this compound in vitro and in vivo?

    • A4: The in vitro potency of this compound is high, with reported IC50 values of 0.24 µM for rat and 0.41 µM for monkey brush border membrane vesicles, and a Ki of 0.2 µM in CHO cells expressing human IBAT. For in vivo studies in rats and mice, an ED30 for decreased absorption of a taurocholic acid analog was reported as 0.02 mg/kg administered twice daily.

  • Q5: Are there any known off-target effects of this compound?

    • A5: While this compound is designed to be a selective IBAT inhibitor, it is good practice to consider potential off-target effects, as with any pharmacological agent. The primary known downstream effects are mediated by the increased concentration of bile acids in the colon, leading to TGR5 activation. Researchers should be mindful of other potential bile acid-activated signaling pathways.

Quantitative Data

The potency of this compound has been determined in various experimental systems. The following table summarizes key quantitative data.

ParameterSpecies/SystemValueReference
IC50 Rat brush border membrane vesicles0.24 µM
IC50 Monkey brush border membrane vesicles0.41 µM
Ki Chinese Hamster Ovary (CHO) cells expressing human IBAT0.2 µM
ED30 Rats and mice (in vivo, decreased absorption of a taurocholic acid analog)0.02 mg/kg (b.i.d.)
Peak Inhibition Rats (in vivo, inhibition of 75SeHCAT absorption)97% at 0.1 mg/kg

Experimental Protocols

1. In Vitro Inhibition of Taurocholate Uptake in an IBAT-Expressing Cell Line

This protocol provides a general framework for assessing the inhibitory activity of this compound on IBAT in a cell-based assay.

  • Materials:

    • IBAT-expressing cells (e.g., Caco-2, MDCK-ASBT)

    • Cell culture medium and supplements

    • 24-well or 96-well tissue culture plates

    • Hank's Balanced Salt Solution (HBSS) with calcium and magnesium

    • Sodium-free HBSS (replace NaCl with an equimolar concentration of choline chloride)

    • [3H]-Taurocholic acid

    • This compound

    • Scintillation cocktail and vials

    • Cell lysis buffer (e.g., RIPA buffer)

    • BCA protein assay kit

  • Procedure:

    • Cell Seeding: Seed the IBAT-expressing cells onto tissue culture plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Cell Culture: Culture the cells for 48-72 hours or until a confluent monolayer is formed.

    • Preparation of Solutions: Prepare working solutions of this compound and [3H]-taurocholic acid in HBSS. The final concentration of the radiolabeled substrate should be below its Km for the transporter, and a range of this compound concentrations should be used to generate a dose-response curve.

    • Assay Initiation:

      • Wash the cell monolayer twice with pre-warmed HBSS.

      • Pre-incubate the cells with HBSS containing either vehicle (DMSO) or varying concentrations of this compound for 10-15 minutes at 37°C.

      • To start the uptake, add the HBSS solution containing [3H]-taurocholic acid and the corresponding concentration of this compound or vehicle.

    • Uptake Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of uptake for your cell line.

    • Assay Termination:

      • Rapidly aspirate the uptake solution.

      • Wash the cells three times with ice-cold HBSS to remove any unbound radiolabel.

    • Cell Lysis and Scintillation Counting:

      • Lyse the cells in each well with a suitable lysis buffer.

      • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Protein Quantification: Use the remaining cell lysate to determine the total protein concentration in each well using a BCA protein assay.

    • Data Analysis: Normalize the radioactive counts per minute (CPM) to the protein concentration for each well. Plot the percentage of inhibition of taurocholate uptake against the log concentration of this compound to determine the IC50 value.

2. GLP-1 Secretion Assay in Enteroendocrine Cells

This protocol outlines a method to measure the effect of this compound-induced TGR5 activation on GLP-1 secretion from enteroendocrine cells.

  • Materials:

    • Enteroendocrine cell line (e.g., GLUTag, STC-1, NCI-H716)

    • Cell culture medium and supplements

    • 24-well or 48-well tissue culture plates

    • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

    • Bile acid (e.g., lithocholic acid - LCA, as a positive control for TGR5 activation)

    • This compound (in the context of a co-culture system with IBAT-expressing cells or with the understanding that the effect is indirect)

    • DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation

    • Active GLP-1 ELISA kit

  • Procedure:

    • Cell Culture: Culture the enteroendocrine cells in the recommended medium at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow for 48-72 hours.

    • Wash and Pre-incubation:

      • Gently wash the cells twice with KRBB.

      • Pre-incubate the cells in KRBB for 1-2 hours at 37°C to establish a baseline.

    • Treatment:

      • Aspirate the pre-incubation buffer.

      • Add KRBB containing the test compounds. This could include a vehicle control, a positive control (e.g., LCA), and the experimental condition. To test the indirect effect of this compound, one might use a co-culture system with IBAT-expressing cells or conditioned media from such cells treated with bile acids and this compound.

      • Include a DPP-4 inhibitor in all treatment solutions.

    • Incubation: Incubate the cells for a specified period (e.g., 2 hours) at 37°C.

    • Sample Collection: Collect the supernatant from each well. It is advisable to centrifuge the supernatant to remove any cellular debris.

    • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Normalize the GLP-1 concentration to the total protein content per well (determined after cell lysis) or to the cell number.

Mandatory Visualizations

264W94_Mechanism_of_Action cluster_0 Small Intestine (Ileum) cluster_1 Liver cluster_2 Colon This compound This compound IBAT IBAT/ASBT This compound->IBAT Inhibits IBAT->Portal Vein Reabsorption (Blocked) BileAcids_Lumen Bile Acids (in lumen) BileAcids_Lumen->IBAT Transport BileAcids_Feces Increased Fecal Bile Acids BileAcids_Lumen->BileAcids_Feces BileAcids_Colon Increased Bile Acids BileAcids_Feces->BileAcids_Colon Cholesterol Cholesterol Portal Vein->Cholesterol Reduced Bile Acid Return (Signals Synthesis) CYP7A1 CYP7A1 Cholesterol->CYP7A1 BileAcids_Liver Bile Acid Synthesis CYP7A1->BileAcids_Liver LDL_Receptor LDL Receptor BileAcids_Liver->LDL_Receptor Upregulates LDL_C Serum LDL-C LDL_Receptor->LDL_C Decreases TGR5 TGR5 BileAcids_Colon->TGR5 Activates L_Cell Enteroendocrine L-Cell TGR5->L_Cell GLP1 GLP-1 Secretion L_Cell->GLP1 Experimental_Workflow_In_Vitro_Inhibition start Start seed_cells Seed IBAT-expressing cells in multi-well plate start->seed_cells culture_cells Culture cells to form a confluent monolayer seed_cells->culture_cells prepare_solutions Prepare this compound and [3H]-Taurocholate solutions culture_cells->prepare_solutions wash_cells_pre Wash cells with pre-warmed HBSS prepare_solutions->wash_cells_pre pre_incubation Pre-incubate with this compound or vehicle wash_cells_pre->pre_incubation add_substrate Add [3H]-Taurocholate and inhibitor pre_incubation->add_substrate incubate_uptake Incubate at 37°C for linear uptake time add_substrate->incubate_uptake stop_reaction Wash with ice-cold HBSS incubate_uptake->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Scintillation Counting lyse_cells->measure_radioactivity measure_protein Protein Quantification lyse_cells->measure_protein analyze_data Normalize CPM to protein and calculate IC50 measure_radioactivity->analyze_data measure_protein->analyze_data end End analyze_data->end Troubleshooting_Logic start Low IBAT Inhibition Observed check_concentration Is this compound concentration optimal? start->check_concentration check_solubility Is the compound fully dissolved? check_concentration->check_solubility No solution_concentration Perform dose-response experiment check_concentration->solution_concentration Yes check_cells Are cells healthy and confluent? check_solubility->check_cells No solution_solubility Prepare fresh stock in anhydrous DMSO check_solubility->solution_solubility Yes check_buffer Is the assay buffer correct (Na+ present)? check_cells->check_buffer No solution_cells Check cell morphology and use consistent passage number check_cells->solution_cells Yes solution_buffer Verify buffer composition and use Na+-free control check_buffer->solution_buffer Yes

References

Validation & Comparative

Validating the Inhibitory Effect of 264W94 on Human IBAT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 264W94 and other key inhibitors on the human ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). The data presented is intended to assist researchers in evaluating the performance of this compound in the context of alternative compounds.

Introduction to IBAT Inhibition

The ileal bile acid transporter (IBAT) plays a crucial role in the enterohepatic circulation of bile acids. By reabsorbing bile acids from the terminal ileum, IBAT facilitates their return to the liver. Inhibition of this transporter is a therapeutic strategy for managing hypercholesterolemia and other metabolic diseases. By blocking bile acid reabsorption, IBAT inhibitors increase the demand for cholesterol to synthesize new bile acids in the liver, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol. This compound is a potent inhibitor of IBAT, and this guide provides data to validate its effect in comparison to other known inhibitors.

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound and other selected IBAT inhibitors against the human transporter. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are key measures of a compound's efficacy.

CompoundAlternative NamesInhibitory Potency (Human IBAT)
This compound -Ki: 0.2 µM [1]
ElobixibatA3309IC50: 0.53 nM
SC-435-IC50: 1.5 nM[2]
LinerixibatGSK2330672IC50: 42 nM[1][3]
VolixibatSHP626Data not available in comparable format
OdevixibatA4250Data not available in comparable format

Experimental Protocols

The validation of the inhibitory effect of these compounds on human IBAT is typically performed using an in vitro cell-based assay. A detailed methodology for a taurocholate uptake assay in Chinese Hamster Ovary (CHO) cells stably expressing the human IBAT/ASBT is provided below.

Objective: To determine the in vitro inhibitory potency (IC50 or Ki) of test compounds on human IBAT.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human IBAT (SLC10A2) gene.

  • Cell culture medium (e.g., Ham's F-12 medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Hanks' Balanced Salt Solution (HBSS) containing either 137 mM NaCl (sodium-containing buffer) or 137 mM choline chloride (sodium-free buffer).

  • Radiolabeled substrate: [³H]taurocholic acid.

  • Test compounds (e.g., this compound and other inhibitors) at various concentrations.

  • Scintillation cocktail and a scintillation counter.

  • Cell lysis buffer (e.g., 0.1 N NaOH).

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Cell Culture: Culture the human IBAT-expressing CHO cells in appropriate culture flasks until they reach a suitable confluency.

  • Seeding: Plate the cells into 24- or 48-well plates and allow them to adhere and form a monolayer, typically for 24-48 hours.

  • Pre-incubation: On the day of the assay, wash the cell monolayers with pre-warmed sodium-free HBSS to remove the culture medium. Then, pre-incubate the cells with the sodium-free buffer for a short period (e.g., 15-30 minutes) at 37°C to deplete intracellular sodium.

  • Inhibition Assay:

    • Prepare solutions of the test compounds at various concentrations in sodium-containing HBSS.

    • Add the test compound solutions to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • To initiate the uptake, add the sodium-containing HBSS containing a fixed concentration of [³H]taurocholic acid and the test compound to each well.

    • Allow the uptake to proceed for a short, linear time period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cell monolayers multiple times with ice-cold sodium-free HBSS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a cell lysis buffer to each well.

    • Transfer the cell lysates to scintillation vials.

    • Add a scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of taurocholate uptake for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • If determining the Ki, perform the assay with multiple substrate concentrations and use appropriate kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).

Visualizations

Experimental Workflow for IBAT Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture hIBAT-CHO cells Plate Plate cells in multi-well plates Culture->Plate Wash Wash cells with Na+-free buffer Plate->Wash Preincubate Pre-incubate with test compound Wash->Preincubate Add_Substrate Add [3H]Taurocholate + test compound Preincubate->Add_Substrate Incubate Incubate for uptake Add_Substrate->Incubate Terminate Terminate uptake Incubate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity & protein Lyse->Measure Calculate Calculate IC50/Ki Measure->Calculate

Caption: Workflow for determining the inhibitory potency of compounds on human IBAT.

Signaling Pathway of IBAT Inhibition

G cluster_intestine Intestinal Lumen / Ileocyte cluster_liver Liver Hepatocyte BileAcids_Lumen Bile Acids IBAT IBAT (ASBT) BileAcids_Lumen->IBAT BileAcids_Feces Increased Fecal Bile Acid Excretion BileAcids_Lumen->BileAcids_Feces Cholesterol Cholesterol IBAT->Cholesterol Reduced Bile Acid Return to Liver Inhibitor This compound / Other Inhibitors Inhibitor->IBAT CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 BileAcids_Liver Bile Acid Synthesis CYP7A1->BileAcids_Liver LDL_Receptor LDL Receptor Upregulation BileAcids_Liver->LDL_Receptor Increased Cholesterol Demand LDL_C Reduced Blood LDL-C LDL_Receptor->LDL_C

Caption: Mechanism of action of IBAT inhibitors on cholesterol metabolism.

References

A Comparative Analysis of 264W94 and Other Cholesterol-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-lowering therapies, the quest for novel mechanisms of action to complement or provide alternatives to existing treatments is a continuous endeavor for researchers and drug development professionals. This guide provides a detailed comparison of 264W94, a potent inhibitor of the ileal bile acid transporter (IBAT), with other major classes of cholesterol-lowering agents. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and experimental methodologies.

Mechanism of Action: A Departure from Statin-Centric Approaches

Current therapeutic strategies for hypercholesterolemia primarily revolve around the inhibition of cholesterol synthesis (statins), reduction of cholesterol absorption (ezetimibe), and enhancement of LDL receptor recycling (PCSK9 inhibitors). This compound introduces a distinct approach by targeting the enterohepatic circulation of bile acids.

This compound: An Ileal Bile Acid Transporter (IBAT) Inhibitor

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] This transporter is primarily responsible for the reabsorption of bile acids in the terminal ileum.[3][4] By blocking IBAT, this compound disrupts the enterohepatic circulation of bile acids, leading to a number of downstream effects that culminate in the lowering of plasma cholesterol.[1]

The primary mechanism involves the following steps:

  • Inhibition of Bile Acid Reabsorption: this compound competitively inhibits the uptake of bile acids in the distal ileum. This leads to an increased excretion of bile acids in the feces.

  • Upregulation of Cholesterol 7α-hydroxylase (CYP7A1): The reduced return of bile acids to the liver relieves the negative feedback inhibition on CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids.

  • Increased Cholesterol Consumption: The upregulation of CYP7A1 leads to an increased consumption of hepatic cholesterol for the synthesis of new bile acids.

  • Upregulation of LDL Receptors: To replenish the depleted intracellular cholesterol pool, hepatocytes increase the expression of LDL receptors on their surface.

  • Reduced Plasma LDL Cholesterol: The increased number of LDL receptors enhances the clearance of LDL and VLDL cholesterol from the circulation, thereby lowering plasma cholesterol levels.

This mechanism is distinct from that of statins, which directly inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data on the efficacy of this compound in comparison to other major classes of cholesterol-lowering agents. It is important to note that the data for this compound is primarily from preclinical studies, while the data for other agents is from a mix of preclinical and extensive clinical trials.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/SystemValueReference
IC50 for IBAT Inhibition Rat Brush Border Membrane Vesicles0.24 µM
Monkey Brush Border Membrane Vesicles0.41 µM
Ki for human IBAT CHO cells expressing human IBAT0.2 µM
ED30 for TC analog absorption Rats and Mice (in vivo)0.02 mg/kg bid
LDL+VLDL Cholesterol Reduction Diet-induced hypercholesterolemic ratsUp to 61% (at 1.0 mg/kg bid)
Fecal Bile Acid Increase Zucker Diabetic Fatty (ZDF) ratsUp to 6.5-fold

Table 2: Comparative Efficacy of Cholesterol-Lowering Agents

Agent ClassRepresentative Drug(s)LDL-C Reduction (Clinical)Mechanism of ActionKey References
IBAT Inhibitors This compound, Maralixibat, OdevixibatData primarily preclinical for this compoundInhibition of bile acid reabsorption
Statins Atorvastatin, Rosuvastatin30-60%Inhibition of HMG-CoA reductase
Cholesterol Absorption Inhibitors Ezetimibe15-20%Inhibition of NPC1L1 transporter
PCSK9 Inhibitors Evolocumab, Alirocumab50-70%Inhibition of PCSK9, increasing LDL receptor recycling
ATP Citrate Lyase (ACL) Inhibitors Bempedoic Acid~21%Inhibition of ATP citrate lyase
Bile Acid Sequestrants Cholestyramine, Colesevelam10-30%Binding of bile acids in the intestine

Experimental Protocols

Detailed experimental protocols for the studies on this compound are summarized below based on the available information.

In Vitro IBAT Inhibition Assay

  • System: Brush border membrane vesicles (BBMVs) isolated from rat or monkey ileum, or Chinese hamster ovary (CHO) cells stably expressing human IBAT.

  • Substrate: Radiolabeled taurocholic acid ([³H]TC).

  • Method: BBMVs or cells are incubated with a fixed concentration of [³H]TC in the presence of varying concentrations of this compound. The uptake of [³H]TC is measured by scintillation counting.

  • Analysis: The concentration of this compound that inhibits 50% of the specific [³H]TC uptake (IC50) is determined. For competitive inhibition studies, the inhibitor constant (Ki) is calculated from dose-response curves in the presence of different substrate concentrations.

In Vivo Bile Acid Absorption Assay

  • Animal Model: Rats or mice.

  • Tracer: A non-absorbable, radiolabeled bile acid analog, such as 23,25-(75)Se-homocholic acid taurine (75SeHCAT).

  • Method: Animals are orally administered this compound at various doses. Subsequently, a single oral dose of the radiolabeled bile acid analog is given.

  • Measurement: Fecal excretion of the radiotracer is measured over a defined period.

  • Analysis: The dose of this compound that results in a 30% decrease in the absorption of the tracer (ED30) is calculated based on the increased fecal excretion.

Lipid-Lowering Efficacy in Hypercholesterolemic Rats

  • Animal Model: Diet-induced hypercholesterolemic rats.

  • Treatment: Animals are fed a high-cholesterol diet to induce hypercholesterolemia and then treated with this compound at various doses (e.g., 0.03-1.0 mg/kg bid) or vehicle control.

  • Measurement: Blood samples are collected at baseline and after the treatment period. Serum levels of total cholesterol, LDL cholesterol, VLDL cholesterol, and HDL cholesterol are determined using standard enzymatic assays.

  • Analysis: The percentage reduction in LDL+VLDL cholesterol levels in the this compound-treated groups is compared to the vehicle-treated control group.

Visualizing the Pathways and Comparisons

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as an IBAT inhibitor.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Animal Models cluster_data Data Analysis & Comparison BBMV_prep BBMV or Cell Line Preparation IBAT_assay IBAT Inhibition Assay (IC50, Ki determination) BBMV_prep->IBAT_assay Data_analysis Quantitative Analysis IBAT_assay->Data_analysis Animal_model Hypercholesterolemic Rats Treatment This compound Administration Animal_model->Treatment BA_absorption Bile Acid Absorption Assay (ED30 determination) Treatment->BA_absorption Lipid_profiling Serum Lipid Profiling (% LDL/VLDL reduction) Treatment->Lipid_profiling BA_absorption->Data_analysis Lipid_profiling->Data_analysis Comparison Comparison with Other Agents Data_analysis->Comparison Cholesterol_Mechanisms cluster_synthesis Synthesis cluster_absorption Absorption cluster_clearance Clearance cluster_excretion Excretion Cholesterol_Homeostasis Cholesterol Homeostasis Statins Statins (HMG-CoA Reductase) Cholesterol_Homeostasis->Statins Ezetimibe Ezetimibe (NPC1L1) Cholesterol_Homeostasis->Ezetimibe PCSK9i PCSK9 Inhibitors (LDL Receptor Recycling) Cholesterol_Homeostasis->PCSK9i IBATi This compound (IBAT Inhibitor) (Bile Acid Reabsorption) Cholesterol_Homeostasis->IBATi

References

cross-species comparison of 264W94 activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-species comparison of 264W94, a potent inhibitor of the ileal bile acid transporter (IBAT), reveals its activity across various species. This guide provides a detailed analysis of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Cross-Species Activity of this compound

This compound was developed to inhibit the ileal bile acid transporter, also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking this transporter, this compound disrupts the enterohepatic circulation of bile acids, leading to a decrease in their reabsorption in the terminal ileum. This interruption triggers a compensatory increase in the hepatic synthesis of bile acids from cholesterol, a process mediated by the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The increased demand for cholesterol for bile acid production leads to an upregulation of hepatic LDL receptors, resulting in enhanced clearance of LDL and VLDL cholesterol from the circulation.[1][2]

The activity of this compound has been evaluated in several species, demonstrating its potent inhibitory effects both in vitro and in vivo.

Quantitative Comparison of this compound Activity

The following table summarizes the key quantitative data on the activity of this compound across different species.

SpeciesAssay TypeModel SystemParameterValueReference
RatIn VitroBrush Border Membrane VesiclesIC500.24 µM[1][2]
MonkeyIn VitroBrush Border Membrane VesiclesIC500.41 µM[1]
HumanIn VitroCHO Cells Expressing Human IBATKi0.2 µM
RatIn Vivo-ED300.02 mg/kg (bid)
MouseIn Vivo-ED300.02 mg/kg (bid)

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the IBAT activity. Ki: The inhibition constant, indicating the binding affinity of this compound to the transporter. ED30: The dose of this compound that produces 30% of the maximal effect in vivo.

Signaling Pathway of this compound Action

The primary mechanism of this compound is the competitive inhibition of the ileal bile acid transporter (IBAT). This action sets off a cascade of downstream signaling events. A key consequence of reduced bile acid return to the liver is the upregulation of cholesterol 7α-hydroxylase (CYP7A1), which in turn lowers plasma LDL and VLDL cholesterol. Furthermore, the increased concentration of bile acids in the colon leads to the activation of the Takeda G-protein-coupled receptor 5 (TGR5) on enteroendocrine L-cells. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis.

cluster_intestine Intestinal Lumen / Enterocyte cluster_colon Colon / L-Cell cluster_liver Hepatocyte BA Bile Acids IBAT IBAT (ASBT) BA->IBAT BA_reabsorption Bile Acid Reabsorption IBAT->BA_reabsorption W94 This compound W94->IBAT Inhibits Increased_BA Increased Bile Acids in Colon BA_reabsorption->Increased_BA Results in Reduced_BA_return Reduced Bile Acid Return to Liver BA_reabsorption->Reduced_BA_return Leads to TGR5 TGR5 Increased_BA->TGR5 Activates GLP1 GLP-1 Secretion TGR5->GLP1 CYP7A1 CYP7A1 Upregulation Reduced_BA_return->CYP7A1 Cholesterol_to_BA Cholesterol to Bile Acid Conversion CYP7A1->Cholesterol_to_BA LDL_VLDL_reduction Reduced Plasma LDL/VLDL Cholesterol Cholesterol_to_BA->LDL_VLDL_reduction

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed experimental procedures for the cited data are outlined in the primary literature. Below are generalized protocols representative of the methodologies used to assess the cross-species activity of IBAT inhibitors like this compound.

In Vitro IBAT Inhibition Assay using Brush Border Membrane Vesicles (BBMVs)

This assay is designed to determine the in vitro potency (IC50) of this compound in inhibiting the sodium-dependent uptake of a radiolabeled bile acid into BBMVs isolated from the ileum of different species.

1. Preparation of Brush Border Membrane Vesicles (BBMVs):

  • The distal small intestine (ileum) is harvested from the subject species (e.g., rat, monkey).

  • The mucosa is scraped and homogenized in a buffered solution.

  • BBMVs are isolated through a series of differential centrifugation and precipitation steps, often involving the use of divalent cations like MgCl2 or CaCl2 to aggregate non-brush border membranes.

  • The final BBMV pellet is resuspended in an appropriate buffer and protein concentration is determined.

2. Taurocholic Acid Uptake Assay:

  • BBMVs are pre-incubated in a buffer.

  • The uptake reaction is initiated by adding a solution containing a radiolabeled bile acid (e.g., [3H]taurocholic acid) and varying concentrations of this compound, in the presence of an inwardly directed Na+ gradient.

  • Control experiments are performed in the absence of a Na+ gradient (e.g., using K+) to determine the non-specific uptake.

  • The reaction is stopped at a specific time point by adding an ice-cold stop solution.

  • The vesicles are rapidly collected by filtration, and the radioactivity retained on the filter is measured by liquid scintillation counting.

3. Data Analysis:

  • The initial rate of Na+-dependent taurocholate uptake is calculated by subtracting the uptake in the absence of Na+ from that in the presence of Na+.

  • IC50 values are determined by plotting the percentage of inhibition of Na+-dependent uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo IBAT Inhibition Assay

This assay evaluates the in vivo efficacy (e.g., ED30) of orally administered this compound in inhibiting the absorption of a radiolabeled bile acid analog.

1. Animal Dosing:

  • Animals (e.g., rats, mice) are fasted overnight.

  • A radiolabeled bile acid analog, such as 23,25-(75)Se-homocholic acid taurine (75SeHCAT), is administered orally.

  • This compound is administered orally at various doses, typically twice a day (bid).

2. Sample Collection and Analysis:

  • Feces are collected over a defined period (e.g., 24-48 hours) after the administration of 75SeHCAT.

  • The amount of radioactivity in the collected feces is measured using a gamma counter.

  • The percentage of the administered radioactive dose recovered in the feces is calculated, which represents the unabsorbed bile acid analog.

3. Data Analysis:

  • The inhibition of bile acid absorption is calculated by comparing the fecal excretion of the radiolabel in the this compound-treated group to that in a vehicle-treated control group.

  • The ED30 is determined from the dose-response curve, representing the dose of this compound that causes a 30% increase in fecal bile acid excretion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cross-species comparison of an IBAT inhibitor like this compound.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Isolate Ileal Brush Border Membrane Vesicles species_rat Rat start_invitro->species_rat species_monkey Monkey start_invitro->species_monkey species_human Human (CHO cells) start_invitro->species_human assay [3H]Taurocholate Uptake Assay with Varying [this compound] species_rat->assay species_monkey->assay species_human->assay ic50_rat Determine IC50 (Rat) assay->ic50_rat ic50_monkey Determine IC50 (Monkey) assay->ic50_monkey ki_human Determine Ki (Human) assay->ki_human ed30 Calculate ED30 start_invivo Administer 75SeHCAT and this compound (oral) animal_rat Rat start_invivo->animal_rat animal_mouse Mouse start_invivo->animal_mouse feces_collection Collect Feces (24-48h) animal_rat->feces_collection animal_mouse->feces_collection radioactivity_measurement Measure Fecal Radioactivity feces_collection->radioactivity_measurement radioactivity_measurement->ed30

Caption: Experimental workflow for this compound evaluation.

References

Comparative Analysis of 264W94 and GSK2330672: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of two selective inhibitors of the ileal bile acid transporter (IBAT), 264W94 and GSK2330672 (linerixibat). Both compounds target the apical sodium-dependent bile acid transporter (ASBT), a key protein in the enterohepatic circulation of bile acids. By inhibiting this transporter, these molecules reduce the reabsorption of bile acids, leading to a range of physiological effects that have been explored for various therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available experimental data.

Mechanism of Action and Therapeutic Rationale

Both this compound and GSK2330672 are potent and selective inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1] IBAT is primarily expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.

By inhibiting IBAT, both compounds disrupt the enterohepatic circulation of bile acids. This leads to an increased concentration of bile acids in the colon and a higher fecal excretion of bile acids. The depletion of the bile acid pool returning to the liver stimulates the synthesis of new bile acids from cholesterol, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. This increased consumption of cholesterol can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.

Furthermore, the increased concentration of bile acids in the distal gut is thought to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in glucose homeostasis. This has led to the investigation of these compounds for the treatment of type 2 diabetes.

GSK2330672 was developed as a follow-up compound to this compound, with a focus on creating a non-absorbable inhibitor with improved properties for clinical development.[1] While this compound was initially explored for its lipid-lowering and anti-diabetic effects, GSK2330672 (linerixibat) has been extensively studied in clinical trials for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).[2][3] The rationale for this indication is that by reducing the systemic bile acid load, the accumulation of pruritogenic bile acids in the skin is decreased, thereby alleviating itch.

Data Presentation

The following tables summarize the available quantitative data for this compound and GSK2330672 to facilitate a direct comparison of their in vitro potency and in vivo effects.

Table 1: In Vitro Potency of this compound and GSK2330672

ParameterThis compoundGSK2330672 (Linerixibat)SpeciesAssay SystemReference
IC50 0.24 µM-RatBrush border membrane vesicles[4]
0.41 µM-MonkeyBrush border membrane vesicles
Ki 0.2 µM0.042 µM (42 nM)HumanCHO cells expressing human IBAT

Table 2: Preclinical and Clinical Efficacy Data

IndicationCompoundModel/Study PopulationKey FindingsReference
Hypercholesterolemia This compoundDiet-induced hypercholesterolemic ratsDose-dependently reduced serum LDL+VLDL cholesterol by up to 61% (0.03-1.0 mg/kg bid).
Type 2 Diabetes This compoundZucker Diabetic Fatty (ZDF) ratsPrevented the drop in insulin levels and significantly decreased HbA1c and glucose.
Cholestatic Pruritus GSK2330672 (Linerixibat)Phase 3 GLISTEN trial in patients with PBC and moderate-to-severe pruritusStatistically significant reduction in monthly itch score from baseline over 24 weeks versus placebo.
Phase 2b GLIMMER trialSignificant improvement in itch vs. placebo in the 40 mg and 90 mg twice-daily, and 180 mg daily groups over 12 weeks.

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

IBAT_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_inhibitor BA Bile Acids IBAT IBAT/ASBT BA->IBAT Uptake BA_intra Intracellular Bile Acids IBAT->BA_intra GLP1 GLP-1 Secretion BA_intra->GLP1 Stimulates BA_portal Bile Acids to Liver BA_intra->BA_portal Inhibitor This compound or GSK2330672 Inhibitor->IBAT Inhibits

Mechanism of Action of IBAT Inhibitors.

Experimental_Workflow_Hypercholesterolemia start Induce Hypercholesterolemia in Rats (High-Cholesterol Diet) treatment Administer this compound or Vehicle start->treatment monitoring Monitor Food Intake and Body Weight treatment->monitoring collection Collect Blood Samples monitoring->collection analysis Analyze Serum Lipids (LDL, VLDL, Total Cholesterol) collection->analysis fecal_analysis Analyze Fecal Bile Acids collection->fecal_analysis end Comparative Analysis analysis->end fecal_analysis->end

Preclinical Evaluation in a Diet-Induced Hypercholesterolemia Model.

Clinical_Trial_Workflow_Pruritus screening Patient Screening (PBC with Moderate-to-Severe Pruritus) randomization Randomization screening->randomization treatment Treatment Arm: GSK2330672 (Linerixibat) randomization->treatment placebo Placebo Arm randomization->placebo evaluation Efficacy Evaluation (Itch Severity NRS) treatment->evaluation safety Safety Monitoring (Adverse Events) treatment->safety placebo->evaluation placebo->safety outcomes Primary and Secondary Endpoints Analysis evaluation->outcomes safety->outcomes

Workflow of a Clinical Trial for Cholestatic Pruritus in PBC.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound and GSK2330672.

In Vitro IBAT/ASBT Inhibition Assay

Objective: To determine the in vitro potency (IC50 and/or Ki) of test compounds to inhibit the activity of the ileal bile acid transporter.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human IBAT/ASBT.

  • [3H]-taurocholic acid (radiolabeled substrate).

  • Test compounds (this compound or GSK2330672) at various concentrations.

  • Cell culture medium and buffers.

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture CHO-hIBAT cells to confluence in appropriate cell culture plates.

  • Compound Preparation: Prepare a serial dilution of the test compounds in a suitable buffer.

  • Assay Initiation: Wash the cell monolayers with a pre-warmed buffer. Add the test compound solutions at different concentrations to the cells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]-taurocholic acid to each well.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

  • Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]-taurocholic acid uptake (IC50 value). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the transporter are known.

In Vivo Model of Diet-Induced Hypercholesterolemia in Rats

Objective: To evaluate the in vivo efficacy of IBAT inhibitors in reducing plasma cholesterol levels in a diet-induced hypercholesterolemia model.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • High-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol and 0.5% cholic acid).

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood collection supplies.

  • Analytical equipment for measuring plasma lipids.

Protocol:

  • Acclimatization: Acclimatize the rats to the housing conditions for at least one week.

  • Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for a period of 2-4 weeks to induce a stable hypercholesterolemic state.

  • Grouping and Treatment: Randomly assign the hypercholesterolemic rats to different treatment groups (e.g., vehicle control, and different doses of the test compound).

  • Compound Administration: Administer the test compound or vehicle orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 2-4 weeks).

  • Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period for lipid analysis.

  • Lipid Analysis: Measure plasma levels of total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides using standard enzymatic assays.

  • Data Analysis: Compare the lipid profiles of the treatment groups with the vehicle control group to determine the efficacy of the test compound.

Clinical Trial for Cholestatic Pruritus in Primary Biliary Cholangitis (GLIMMER/GLISTEN Trial Design)

Objective: To evaluate the efficacy and safety of an IBAT inhibitor (linerixibat) for the treatment of cholestatic pruritus in patients with PBC.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Inclusion Criteria:

  • Adult patients with a confirmed diagnosis of PBC.

  • Moderate-to-severe pruritus, typically defined by a score of ≥4 on a 0-10 numerical rating scale (NRS) for worst itch.

  • Stable dose of ursodeoxycholic acid (UDCA), if taking.

Exclusion Criteria:

  • Other liver diseases or conditions that could cause pruritus.

  • Recent use of other investigational drugs for pruritus.

Protocol:

  • Screening and Run-in: Patients undergo a screening period to confirm eligibility. This may include a single-blind placebo run-in period to establish a stable baseline itch score.

  • Randomization: Eligible patients are randomized to receive either the investigational drug (e.g., linerixibat at various doses) or a matching placebo.

  • Treatment Period: Patients self-administer the assigned treatment orally for a specified duration (e.g., 12-24 weeks).

  • Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the weekly or monthly average of the daily worst itch score on the NRS. Secondary endpoints may include the proportion of responders (patients with a clinically meaningful reduction in itch), changes in sleep disturbance, and quality of life assessments.

  • Safety Monitoring: Patients are monitored for adverse events throughout the trial. Given the mechanism of action, gastrointestinal side effects such as diarrhea and abdominal pain are of particular interest.

  • Data Analysis: The change in itch scores between the active treatment and placebo groups is analyzed for statistical significance. Safety and tolerability data are also summarized and compared.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel compound 264W94 with other cholesterol-lowering agents, focusing on its mechanism of action involving the induction of Cholesterol 7α-hydroxylase (CYP7A1). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of lipid metabolism and cardiovascular disease.

Mechanism of Action: this compound

This compound is a potent and non-absorbable inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking IBAT in the distal ileum, this compound disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. This reduction in the return of bile acids to the liver alleviates the negative feedback inhibition on CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. The resulting upregulation of CYP7A1 activity increases the conversion of hepatic cholesterol into bile acids, which in turn lowers serum levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol.[1][2]

264W94_Mechanism_of_Action cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Reabsorption Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion IBAT->Portal Vein To Liver This compound This compound This compound->IBAT Inhibition CYP7A1 CYP7A1 Portal Vein->CYP7A1 Negative Feedback Cholesterol Cholesterol Cholesterol->CYP7A1 Conversion Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis LDL/VLDL Reduction LDL/VLDL Reduction Bile Acid Synthesis->LDL/VLDL Reduction Leads to

Figure 1: Mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the performance of this compound and other cholesterol-lowering agents. Due to the lack of head-to-head clinical trials, data is presented from individual studies.

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterSpecies/SystemValueReference
IBAT Inhibition (IC50) Rat Brush Border Membrane Vesicles0.24 µM[2]
Monkey Brush Border Membrane Vesicles0.41 µM[2]
CYP7A1 Induction Rat Liver4-fold increase[2]
LDL + VLDL Cholesterol Reduction Diet-induced hypercholesterolemic rats (0.03-1.0 mg/kg bid)Up to 61%
Table 2: Efficacy of Other IBAT Inhibitors
CompoundIndicationKey Efficacy EndpointReference
Maralixibat Alagille SyndromeSignificant reduction in serum bile acids and pruritus
Odevixibat Progressive Familial Intrahepatic Cholestasis (PFIC)Significant reduction in serum bile acids and pruritus
GSK2330672 Primary Biliary Cholangitis with PruritusSignificant improvement in pruritus scores
Table 3: Efficacy of Other Classes of Cholesterol-Lowering Agents
Compound ClassExampleMechanism of ActionLDL Cholesterol Reduction (Monotherapy)Reference
Bile Acid Sequestrants CholestyramineBinds bile acids in the intestine, preventing reabsorption15-30%
Cholesterol Absorption Inhibitors EzetimibeInhibits intestinal cholesterol absorption~18%
Statins AtorvastatinInhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis30-60%

Experimental Protocols

Ileal Bile Acid Transporter (IBAT) Inhibition Assay (In Vitro)

This protocol is based on the methodology using brush border membrane vesicles (BBMVs).

Objective: To determine the in vitro potency of a test compound in inhibiting IBAT-mediated bile acid uptake.

Materials:

  • Distal ileum from rats or monkeys

  • Homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1)

  • Magnesium chloride (MgCl2)

  • Radiolabeled taurocholic acid ([3H]taurocholic acid)

  • Test compound (e.g., this compound) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Preparation of BBMVs:

    • Excise the distal ileum and flush with ice-cold saline.

    • Scrape the mucosa and homogenize in homogenization buffer.

    • Add MgCl2 to a final concentration of 10 mM and stir on ice for 15 minutes.

    • Centrifuge the homogenate at low speed (e.g., 3,000 x g) for 15 minutes to pellet cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000 x g) for 30 minutes to pellet the BBMVs.

    • Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate the BBMVs with the test compound at various concentrations for a defined period.

    • Initiate the uptake by adding a solution containing [3H]taurocholic acid and sodium chloride (to create a sodium gradient).

    • At specific time points, stop the reaction by adding an ice-cold stop solution (e.g., buffer without sodium).

    • Rapidly filter the mixture through a membrane filter to separate the BBMVs from the incubation medium.

    • Wash the filter with ice-cold stop solution to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of taurocholic acid uptake at each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

IBAT_Inhibition_Assay_Workflow A Isolate Distal Ileum B Prepare Brush Border Membrane Vesicles (BBMVs) A->B C Pre-incubate BBMVs with Test Compound B->C D Initiate Uptake with [3H]Taurocholic Acid C->D E Stop Reaction and Filter D->E F Measure Radioactivity E->F G Calculate IC50 F->G CYP7A1_Induction_Pathway IBAT Inhibition IBAT Inhibition Reduced Ileal BA Reabsorption Reduced Ileal BA Reabsorption IBAT Inhibition->Reduced Ileal BA Reabsorption Reduced Portal BA to Liver Reduced Portal BA to Liver Reduced Ileal BA Reabsorption->Reduced Portal BA to Liver Reduced Intestinal FGF15/19 Reduced Intestinal FGF15/19 Reduced Ileal BA Reabsorption->Reduced Intestinal FGF15/19 Reduced Hepatic FXR Activation Reduced Hepatic FXR Activation Reduced Portal BA to Liver->Reduced Hepatic FXR Activation Reduced SHP Expression Reduced SHP Expression Reduced Hepatic FXR Activation->Reduced SHP Expression SHP-dependent CYP7A1 Gene Disinhibition CYP7A1 Gene Disinhibition Reduced SHP Expression->CYP7A1 Gene Disinhibition Increased CYP7A1 Expression Increased CYP7A1 Expression CYP7A1 Gene Disinhibition->Increased CYP7A1 Expression Reduced Hepatic JNK Signaling Reduced Hepatic JNK Signaling Reduced Intestinal FGF15/19->Reduced Hepatic JNK Signaling SHP-independent Reduced Hepatic JNK Signaling->CYP7A1 Gene Disinhibition

References

264W94: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for 264W94, a potent inhibitor of the ileal bile acid transporter (IBAT). The data presented herein is intended to offer an objective overview of the compound's performance, supported by available experimental data, to aid in research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, highlighting its efficacy in inhibiting bile acid transport and its subsequent physiological effects.

Table 1: In Vitro Inhibition of Ileal Bile Acid Transporter (IBAT)
Assay SystemSpeciesParameterValueReference
Brush Border Membrane VesiclesRatIC500.24 µM[1]
Brush Border Membrane VesiclesMonkeyIC500.41 µM[1]
CHO Cells Expressing Human IBATHumanKi0.2 µM[1]
Table 2: In Vivo Efficacy of this compound in Rodent Models
Animal ModelParameterDosageResultReference
Rats and MiceDecreased Taurocholic Acid Analog Absorption0.02 mg/kg bidED30[1]
RatsPeak Inhibition of Taurocholic Acid Analog Absorption0.1 mg/kg (single dose)97% inhibition at 4 hours[1]
RatsInduction of Hepatic CYP7A1 ActivityNot Specified4-fold increase
Diet-Induced Hypercholesterolemic RatsReduction of Serum LDL+VLDL Cholesterol0.03-1.0 mg/kg bidUp to 61% reduction

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating IBAT inhibitors.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Inhibition Mechanism of this compound Action Bile Acids in Liver Bile Acids in Liver Bile Duct Bile Duct Bile Acids in Liver->Bile Duct Bile Acids in Intestine Bile Acids in Intestine Portal Vein Portal Vein Bile Acids in Intestine->Portal Vein IBAT IBAT Bile Acids in Intestine->IBAT uptake Increased Fecal Excretion Increased Fecal Excretion Bile Acids in Intestine->Increased Fecal Excretion Portal Vein->Bile Acids in Liver Bile Duct->Bile Acids in Intestine This compound This compound Inhibition Inhibition This compound->Inhibition IBAT->Portal Vein reduced reabsorption Inhibition->IBAT blocks

Caption: Mechanism of this compound in the enterohepatic circulation of bile acids.

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Prepare Brush Border\nMembrane Vesicles Prepare Brush Border Membrane Vesicles Perform [3H]Taurocholate\nUptake Assay Perform [3H]Taurocholate Uptake Assay Prepare Brush Border\nMembrane Vesicles->Perform [3H]Taurocholate\nUptake Assay Transfect CHO Cells\nwith Human IBAT Transfect CHO Cells with Human IBAT Competitive Binding\nAssay Competitive Binding Assay Transfect CHO Cells\nwith Human IBAT->Competitive Binding\nAssay Calculate IC50 Calculate IC50 Perform [3H]Taurocholate\nUptake Assay->Calculate IC50 Calculate Ki Calculate Ki Competitive Binding\nAssay->Calculate Ki Induce Hypercholesterolemia\nin Rats Induce Hypercholesterolemia in Rats Administer this compound Administer this compound Induce Hypercholesterolemia\nin Rats->Administer this compound Measure 75SeHCAT\nAbsorption Measure 75SeHCAT Absorption Administer this compound->Measure 75SeHCAT\nAbsorption Measure Serum\nLDL+VLDL Cholesterol Measure Serum LDL+VLDL Cholesterol Administer this compound->Measure Serum\nLDL+VLDL Cholesterol Determine ED30 Determine ED30 Measure 75SeHCAT\nAbsorption->Determine ED30 Assess % Reduction Assess % Reduction Measure Serum\nLDL+VLDL Cholesterol->Assess % Reduction

Caption: Experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

While detailed, step-by-step protocols for the original studies on this compound are not publicly available in their entirety, this section outlines the general methodologies based on established practices for similar compounds and the information available in the cited literature.

In Vitro: Inhibition of Taurocholic Acid Uptake in Brush Border Membrane Vesicles

This assay is designed to measure the direct inhibitory effect of a compound on the IBAT present in the apical membrane of ileal enterocytes.

  • Preparation of Brush Border Membrane Vesicles (BBMVs):

    • Ileal segments are harvested from rats or monkeys.

    • The mucosa is scraped and homogenized in a specific buffer solution.

    • A series of centrifugation and precipitation steps, often involving divalent cations like MgCl2 or CaCl2, are used to selectively enrich the brush border membranes.

    • The final pellet containing the BBMVs is resuspended in an appropriate buffer.

  • Taurocholate Uptake Assay:

    • BBMVs are pre-incubated at a specific temperature (e.g., 37°C).

    • The uptake of radiolabeled taurocholic acid (e.g., [3H]taurocholic acid) is initiated by adding a solution containing the radiolabel and varying concentrations of the test compound (this compound).

    • The reaction is stopped at specific time points by adding an ice-cold stop solution.

    • The vesicles are rapidly filtered and washed to separate them from the external medium.

    • The radioactivity retained on the filters, representing the amount of taurocholic acid taken up by the vesicles, is measured using a scintillation counter.

  • Data Analysis:

    • The rate of uptake is calculated and plotted against the concentration of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal uptake, is determined from the dose-response curve.

In Vitro: Competitive Inhibition Assay in CHO Cells Expressing Human IBAT

This assay assesses the competitive nature of the inhibitor's binding to the human IBAT.

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.

    • The cells are stably transfected with a plasmid containing the gene for the human ileal bile acid transporter (SLC10A2).

  • Competitive Binding Assay:

    • Transfected CHO cells are seeded in multi-well plates.

    • The cells are incubated with a fixed concentration of a radiolabeled ligand that binds to IBAT (e.g., [3H]taurocholic acid) and increasing concentrations of the unlabeled competitor (this compound).

    • After reaching equilibrium, the cells are washed to remove unbound radioligand.

    • The cells are lysed, and the amount of bound radioactivity is quantified.

  • Data Analysis:

    • The data is analyzed using non-linear regression to fit a competition binding curve.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

In Vivo: Cholesterol Reduction in Diet-Induced Hypercholesterolemic Rats

This animal model is used to evaluate the efficacy of a compound in a disease-relevant context.

  • Induction of Hypercholesterolemia:

    • Rats (e.g., Sprague-Dawley or Wistar) are fed a high-cholesterol diet for a specified period (e.g., several weeks) to induce elevated levels of serum cholesterol. The diet is typically supplemented with cholesterol and cholic acid to facilitate cholesterol absorption and inhibit its catabolism.

  • Compound Administration:

    • The hypercholesterolemic rats are divided into control and treatment groups.

    • This compound is administered orally, typically twice a day (bid), at various doses for a defined treatment period.

  • Sample Collection and Analysis:

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Serum is separated, and levels of total cholesterol, LDL cholesterol, and VLDL cholesterol are measured using standard enzymatic assays.

  • Data Analysis:

    • The percentage reduction in serum cholesterol levels in the treated groups is calculated relative to the control group.

    • A dose-response relationship is established to determine the efficacy of the compound.

In Vivo: Measurement of 75SeHCAT Absorption

This method assesses the in vivo inhibition of bile acid reabsorption.

  • Administration of 75SeHCAT:

    • Rats or mice are orally administered a capsule or solution containing 23,25-(75)Se-homocholic acid taurine (75SeHCAT), a gamma-emitting synthetic bile acid analog.

  • Compound Administration:

    • The animals are treated with this compound or a vehicle control, either as a single dose or through repeated dosing.

  • Measurement of Radioactivity:

    • The amount of 75SeHCAT retained in the body can be measured at different time points using a whole-body gamma counter.

    • Alternatively, feces can be collected over a period of time, and the amount of excreted 75SeHCAT is quantified.

  • Data Analysis:

    • The effective dose (e.g., ED30, the dose required to produce 30% of the maximum effect) for the inhibition of 75SeHCAT absorption is calculated by comparing the retention or excretion of the radiolabel in treated versus control animals.

References

Therapeutic Potential of 264W94 in Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug 264W94 with other therapeutic alternatives for the management of metabolic diseases, including hypercholesterolemia and type 2 diabetes. The information is supported by experimental data to objectively evaluate its performance and potential.

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, this compound initiates a cascade of physiological effects beneficial for metabolic health. The primary mechanism involves the interruption of the enterohepatic circulation of bile acids, leading to increased fecal bile acid excretion. This, in turn, stimulates the liver to synthesize new bile acids from cholesterol, a process primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). The increased consumption of cholesterol for bile acid synthesis leads to a reduction in circulating low-density lipoprotein cholesterol (LDL-C).

Furthermore, the increased concentration of bile acids in the colon is believed to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells through the activation of the Takeda G-protein-coupled receptor 5 (TGR5). GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby contributing to improved glycemic control.

Performance Comparison

The following tables summarize the quantitative data on the therapeutic efficacy of this compound in comparison to other agents used in the management of metabolic diseases.

Table 1: In Vitro Potency of IBAT/ASBT Inhibitors

CompoundTargetAssay SystemIC50KiReference
This compound Rat IBATRat brush border membrane vesicles0.24 µM-[1]
This compound Monkey IBATMonkey brush border membrane vesicles0.41 µM-[1]
This compound Human IBATCHO cells expressing human IBAT-0.2 µM[1][2]
GSK2330672 (Linerixibat) Human IBAT-Potent inhibitor-[3]
Elobixibat Human IBAT-Potent inhibitor-

Table 2: Effects on Lipid Profile (Preclinical & Clinical Data)

CompoundModel/PopulationDoseLDL-C ReductionVLDL+LDL-C ReductionReference
This compound Diet-induced hypercholesterolemic rats0.03-1.0 mg/kg bid-Up to 61%
Elobixibat Patients with chronic constipation10 mg/daySignificant reduction-
Elobixibat Patients with T2DM and constipation10 mg/day-21.4 mg/dL-
Obeticholic Acid (FXR Agonist) Healthy volunteers5, 10, 25 mg/dayIncreased-
Obeticholic Acid (FXR Agonist) HFD-fed pregnant mice-Significantly reduced-
Bempedoic Acid Patients with hypercholesterolemia180 mg/day-17.2% to -29.6%-

Table 3: Effects on Glycemic Control (Preclinical & Clinical Data)

CompoundModel/PopulationDoseEffect on HbA1cEffect on GLP-1Reference
This compound Zucker Diabetic Fatty (ZDF) rats1 and 10 mg/kgSignificantly decreasedIncreased up to 50%
Elobixibat Patients with T2DM and constipation10 mg/day-0.2%-
INT-777 (TGR5 Agonist) Diet-induced obese mice--Increased secretion
Obeticholic Acid (FXR Agonist) Patients with T2DM and NAFLD25 or 50 mg/dayImproved insulin sensitivity-
Bempedoic Acid Patients with diabetes/prediabetes180 mg/day-0.12% / -0.06%-

Experimental Protocols

Key Experiment 1: Induction of Hypercholesterolemia in Wistar Rats

This protocol describes the establishment of a diet-induced hypercholesterolemia model in Wistar rats, a common method to evaluate the efficacy of lipid-lowering agents.

Materials:

  • Male Wistar rats (7 weeks old, initial body weight 250 ± 5 g)

  • Standard laboratory chow

  • High-cholesterol diet (HCD) components:

    • 2% Cholesterol

    • 0.5% Cholic acid

    • 10-20% Lard or other fat source

    • Standard rodent chow base

  • Metabolic cages for sample collection

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Analytical equipment for lipid profiling (e.g., spectrophotometer, enzymatic kits)

Procedure:

  • Acclimatization: House the rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) for one week with free access to standard chow and water.

  • Group Allocation: Randomly divide the rats into a control group and a hypercholesterolemic diet group.

  • Diet Administration:

    • Control Group: Continue feeding with standard laboratory chow.

    • HCD Group: Provide the high-cholesterol diet ad libitum for a period of 8-10 weeks.

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Blood Sampling: At the end of the dietary intervention period, fast the rats overnight (12-16 hours). Collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.

  • Plasma/Serum Preparation: Centrifuge the collected blood at 3000 rpm for 15 minutes to separate plasma or serum.

  • Lipid Analysis: Analyze the plasma/serum for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.

Key Experiment 2: Measurement of Plasma GLP-1 Levels by ELISA

This protocol outlines the procedure for quantifying active GLP-1 levels in plasma samples using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Blood collection tubes containing EDTA and a DPP-IV inhibitor (e.g., P800 tubes).

  • Refrigerated centrifuge.

  • Commercial GLP-1 (active) ELISA kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, substrate, and stop solution).

  • Microplate reader.

  • Precision pipettes and tips.

  • Wash buffer.

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood into pre-chilled EDTA tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation.

    • Immediately centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

    • Aliquot the plasma into separate tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Reagent Preparation:

    • Prepare all reagents, including standards and wash buffer, according to the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Assay Procedure:

    • Add standards and plasma samples in duplicate to the wells of the pre-coated microplate.

    • Add the detection antibody to each well.

    • Incubate the plate as per the kit's instructions (typically 1-2 hours at 37°C or overnight at 4°C).

    • Wash the wells multiple times with the wash buffer to remove unbound components.

    • Add the enzyme conjugate (e.g., HRP-streptavidin) to each well and incubate.

    • Wash the wells again.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of GLP-1 in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathway of this compound

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Ileum) cluster_colon Colon cluster_liver Hepatocyte cluster_blood Bloodstream BA Bile Acids IBAT IBAT/ASBT BA->IBAT Reabsorption BA_colon Increased Bile Acids BA->BA_colon Increased Flow FXR_i FXR IBAT->FXR_i Reduced BA uptake reduces intracellular BA, decreasing FXR activation W94 This compound W94->IBAT Inhibition TGR5_i TGR5 TGR5_c TGR5 BA_colon->TGR5_c Activation L_cell L-Cell GLP1 GLP-1 Secretion L_cell->GLP1 TGR5_c->L_cell GLP1_blood GLP-1 GLP1->GLP1_blood Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Conversion BA_synth Bile Acid Synthesis CYP7A1->BA_synth LDLR LDL Receptor Upregulation LDL LDL-C LDLR->LDL Clearance

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating this compound

G A 1. Animal Model Induction (e.g., High-Cholesterol Diet in Rats) B 2. Group Allocation (Control, Vehicle, this compound doses) A->B C 3. Drug Administration (Oral gavage, bid) B->C D 4. Sample Collection (Blood, Feces) C->D E 5. Biochemical Analysis D->E F Lipid Profile (TC, LDL-C, HDL-C, TG) E->F G Glycemic Control (Glucose, HbA1c) E->G H Hormone Levels (GLP-1, Insulin) E->H I Bile Acid Analysis (Fecal and Plasma) E->I J 6. Data Analysis & Comparison F->J G->J H->J I->J

Caption: Preclinical evaluation workflow.

References

Safety Operating Guide

Navigating the Disposal of 264W94: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

In the absence of a specific Safety Data Sheet (SDS) for 264W94, it is critical to treat the compound as a potentially hazardous chemical. General procedures from regulatory bodies and academic institutions emphasize the segregation, proper containment, and clear labeling of chemical waste.

Key Handling and Disposal Steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste. If the compound has been used in biological experiments, such as with cell cultures or in animal studies, it must be treated as biohazardous chemical waste.

  • Containment:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Liquid waste containing this compound should be collected in a sealed, shatter-resistant container. Avoid overfilling containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Disposal Request: Once a waste container is full, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) office for proper disposal by a licensed hazardous waste transporter.

Quantitative Data for Chemical Waste Disposal

The following table summarizes general guidelines for the handling and disposal of laboratory chemical waste, which should be applied to this compound in the absence of specific data.

ParameterGuidelineSource Recommendation
Container Type Chemically resistant, leak-proof, with a secure lid.Institutional EHS Guidelines
Container Fill Level Do not exceed 90% capacity.General Laboratory Safety Manuals
pH of Aqueous Waste Neutralize to a pH between 6.0 and 9.0 before collection, if safe to do so.Institutional EHS Guidelines
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard Class, Accumulation Start Date.Resource Conservation and Recovery Act (RCRA)
Storage Time Limit Varies by generator status (e.g., ≤ 90 days for Large Quantity Generators).Environmental Protection Agency (EPA)

Experimental Protocol: General Chemical Waste Disposal

The following is a generalized protocol for the disposal of a research chemical like this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (for solid or liquid)

  • Hazardous waste labels

  • Spill kit for chemical spills

Procedure:

  • Preparation: Don all required PPE. Ensure the designated waste container is clean, in good condition, and properly labeled.

  • Waste Collection:

    • Solids: Carefully place all solid waste contaminated with this compound into the designated solid waste container. This includes unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE.

    • Liquids: Pour liquid waste containing this compound into the designated liquid waste container using a funnel to prevent spills.

  • Container Sealing: Securely close the waste container lid.

  • Decontamination: Decontaminate the exterior of the waste container and the work area.

  • Storage: Move the sealed container to the designated hazardous waste accumulation area in the laboratory.

  • Documentation: Record the addition of waste to the container log, if required by your institution.

  • Disposal: When the container is full, arrange for disposal through your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and steps.

cluster_0 Preparation & Handling cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_generated Waste Generated ppe->waste_generated is_biohazard Biohazardous? waste_generated->is_biohazard chem_waste Collect in Labeled Chemical Waste Container is_biohazard->chem_waste No bio_chem_waste Collect in Labeled Biohazardous Chemical Waste Container is_biohazard->bio_chem_waste Yes storage Store in Designated Waste Accumulation Area chem_waste->storage bio_chem_waste->storage pickup Request EHS Pickup for Disposal storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling 264W94

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 264W94

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of this compound, a potent ileal bile acid transporter (IBAT) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guidance is based on best practices for handling potent pharmaceutical compounds and information on related thiazepine derivatives and IBAT inhibitors.

Hazard Identification and Risk Assessment

This compound is a potent, pharmacologically active substance. While specific toxicity data is unavailable, it should be handled as a potentially hazardous compound. The primary risks are associated with inhalation, ingestion, and skin contact. Similar IBAT inhibitors have been associated with hepatotoxicity (liver injury) and bleeding due to fat-soluble vitamin deficiency[1][2]. Therefore, it is crucial to minimize all routes of exposure.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Operation Required PPE Specifications
Weighing and Handling of Powder - Double Gloves- Lab Coat- Safety Goggles- Full-face Respirator with P100/FFP3 filter- Nitrile or neoprene gloves.- Disposable, back-closing lab coat.- Chemical splash goggles.- Ensure proper fit and seal of the respirator.
Handling of Solutions - Gloves- Lab Coat- Safety Glasses- Nitrile or neoprene gloves.- Standard lab coat.- Safety glasses with side shields.
Cleaning and Decontamination - Double Gloves- Lab Coat- Safety Goggles- Respirator (if aerosols may be generated)- Nitrile or neoprene gloves.- Disposable lab coat.- Chemical splash goggles.- P100/FFP3 filter.
Engineering Controls

To minimize exposure, all handling of powdered this compound must be performed in a certified chemical fume hood or a containment glove box.[3][4][5]

Control Measure Description
Ventilation Use a chemical fume hood with a face velocity of 80-120 feet per minute. For highly potent compounds, a containment glove box provides a higher level of protection.
Containment Weighing and handling of the solid compound should be done on a disposable work surface within the ventilated enclosure to contain any spills.
Occupational Exposure Bands (OEB)

In the absence of a specific Occupational Exposure Limit (OEL) for this compound, a risk-based approach using Occupational Exposure Bands is recommended. Given its high potency, this compound would likely fall into OEB 4 or 5.

Occupational Exposure Band (OEB) Exposure Range (µg/m³) Handling Requirements
OEB 4 >0.1 to <1- Chemical fume hood or containment system.- Full PPE, including respiratory protection.
OEB 5 <0.1- Full containment (glove box or isolator).- Dedicated facilities and equipment.
Experimental Protocol: Handling of this compound in a Laboratory Setting

This protocol outlines the general steps for the safe handling of this compound when preparing a solution for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

  • Personal Protective Equipment (as specified in the PPE table)

  • Waste disposal bags and containers

Procedure:

  • Preparation:

    • Ensure the chemical fume hood or glove box is clean and operational.

    • Cover the work surface with absorbent, disposable bench paper.

    • Don all required PPE.

  • Weighing:

    • Carefully transfer the desired amount of this compound powder onto a pre-tared weighing paper or boat using a clean spatula.

    • Perform this step slowly to avoid creating airborne dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into a volumetric flask.

    • Add a small amount of the appropriate solvent to the weighing paper to rinse any residual powder and transfer it to the flask.

    • Add the remaining solvent to the desired volume.

    • Cap the flask and mix using a vortex mixer or sonicator until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the solution into appropriately labeled vials.

    • Store the stock solution and aliquots at the recommended temperature, protected from light if necessary.

  • Decontamination and Cleanup:

    • Wipe down the spatula, balance, and work surface with a suitable deactivating solution or 70% ethanol.

    • Dispose of all contaminated disposable items (gloves, bench paper, weighing paper) in a designated hazardous waste bag.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weighing paper, and contaminated labware, in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills of powder, carefully cover with a damp paper towel to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Clean the spill area with a suitable decontaminating solution.

    • Collect all cleanup materials in a sealed hazardous waste container.

    • Report all spills to the laboratory supervisor and EHS office.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

Safe_Handling_Workflow_for_this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Powder Weigh Powder Prepare Work Area->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Aliquot Solution Aliquot Solution Dissolve in Solvent->Aliquot Solution Decontaminate Surfaces Decontaminate Surfaces Aliquot Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Experimental workflow for handling this compound.

Emergency_Response_Logic Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Skin Contact Skin Contact Assess Situation->Skin Contact Skin Eye Contact Eye Contact Assess Situation->Eye Contact Eye Inhalation Inhalation Assess Situation->Inhalation Inhaled Ingestion Ingestion Assess Situation->Ingestion Ingested Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush Eyes (15 min) Flush Eyes (15 min) Eye Contact->Flush Eyes (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Wash Area (15 min) Wash Area (15 min) Remove Contaminated Clothing->Wash Area (15 min) Seek Medical Attention Seek Medical Attention Wash Area (15 min)->Seek Medical Attention Flush Eyes (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Logical flow for emergency response to exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.